Rencofilstat
Description
a non-immunosuppressive analogue of cyclosporine A
Structure
2D Structure
Properties
CAS No. |
1383420-08-3 |
|---|---|
Molecular Formula |
C67H122N12O13 |
Molecular Weight |
1303.8 g/mol |
IUPAC Name |
N-[(7R,8R)-8-[(2S,5S,8R,11S,14S,17S,20S,23R,26S,29S,32S)-5-ethyl-1,7,8,10,16,20,23,25,28,31-decamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-8-hydroxy-7-methyloctyl]acetamide |
InChI |
InChI=1S/C67H122N12O13/c1-26-48-63(88)73(19)46(17)62(87)74(20)50(34-38(4)5)59(84)72-53(41(10)11)66(91)75(21)49(33-37(2)3)58(83)69-44(15)57(82)70-45(16)61(86)76(22)51(35-39(6)7)64(89)77(23)52(36-40(8)9)65(90)78(24)54(42(12)13)67(92)79(25)55(60(85)71-48)56(81)43(14)31-29-27-28-30-32-68-47(18)80/h37-46,48-56,81H,26-36H2,1-25H3,(H,68,80)(H,69,83)(H,70,82)(H,71,85)(H,72,84)/t43-,44+,45-,46-,48+,49+,50+,51+,52+,53+,54+,55+,56-/m1/s1 |
InChI Key |
KBARHGHBFILILC-NGIJKBHDSA-N |
Isomeric SMILES |
CC[C@H]1C(=O)N([C@@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)CCCCCCNC(=O)C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C |
Canonical SMILES |
CCC1C(=O)N(C(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CCCCCCNC(=O)C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CRV431; CRV-431; CRV 431 |
Origin of Product |
United States |
Foundational & Exploratory
Rencofilstat: A Pan-Cyclophilin Inhibitor Targeting Cyclophilins A, B, and D in Chronic Liver Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Rencofilstat (formerly known as CRV431) is a novel, orally active, pan-cyclophilin inhibitor demonstrating significant therapeutic potential in preclinical and clinical studies for chronic liver diseases, including nonalcoholic steatohepatitis (NASH) and liver fibrosis. By potently inhibiting the peptidyl-prolyl isomerase (PPIase) activity of multiple cyclophilin isoforms, particularly cyclophilins A (CypA), B (CypB), and D (CypD), this compound targets key pathological pathways involved in inflammation, fibrosis, and cellular injury. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its inhibitory profile against CypA, CypB, and CypD, detailed experimental methodologies, and a summary of its effects on relevant signaling pathways.
Introduction to Cyclophilins and Their Role in Disease
Cyclophilins are a ubiquitous family of proteins that possess peptidyl-prolyl cis-trans isomerase (PPIase) activity, which catalyzes the isomerization of peptide bonds preceding proline residues. This function is crucial for the proper folding, trafficking, and regulation of numerous proteins.[1] There are 17 known cyclophilins in humans, each with distinct subcellular localizations and roles in both physiological and pathological processes.[1]
-
Cyclophilin A (CypA): A cytosolic protein that, when secreted in response to inflammatory stimuli, acts as a pro-inflammatory mediator by interacting with the CD147 receptor on target cells.[2][3] This interaction triggers signaling cascades that promote inflammation and cell migration.[3]
-
Cyclophilin B (CypB): Located primarily in the endoplasmic reticulum, CypB is a key regulator of collagen synthesis and maturation.[2][4] Its inhibition is a primary goal in the treatment of fibrotic diseases like NASH.[2][4]
-
Cyclophilin D (CypD): A mitochondrial protein that regulates the mitochondrial permeability transition pore (mPTP).[2] Inhibition of CypD prevents mPTP opening, thereby reducing mitochondrial dysfunction and cell death, which are critical events in the pathogenesis of liver injury.[2]
The multifaceted roles of cyclophilins in disease processes make them attractive therapeutic targets. This compound has emerged as a potent pan-cyclophilin inhibitor with a favorable safety profile.[2][5]
This compound: Mechanism of Action and Inhibitory Profile
This compound is a non-immunosuppressive cyclosporin A analog that potently inhibits the PPIase activity of multiple cyclophilin isoforms.[6][7] Its therapeutic effects in liver disease are attributed to the simultaneous inhibition of CypA, CypB, and CypD, leading to anti-inflammatory, anti-fibrotic, and cytoprotective effects.[2][3]
Quantitative Inhibitory Activity
The inhibitory potency of this compound against key cyclophilin isoforms has been determined using in vitro enzymatic assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Cyclophilin Isoform | This compound (CRV431) IC50 (nM) | Reference |
| Cyclophilin A (CypA) | 2.5 | [8] |
| Cyclophilin B (CypB) | 3.1 | [8] |
| Cyclophilin D (CypD) | 2.8 | [8] |
Preclinical studies have shown that this compound achieves steady-state concentrations in the liver that exceed these IC50 values, suggesting target engagement at therapeutic doses.[1][5]
Signaling Pathways Modulated by this compound
By inhibiting CypA, CypB, and CypD, this compound modulates multiple signaling pathways implicated in the pathogenesis of chronic liver disease.
Inhibition of CypA-Mediated Inflammation
This compound blocks the interaction between extracellular CypA and its receptor CD147 on inflammatory cells. This inhibition disrupts downstream signaling pathways that lead to cellular infiltration and the production of inflammatory molecules, thereby reducing liver inflammation.[2]
Inhibition of CypB-Mediated Fibrosis
This compound inhibits the enzymatic activity of CypB, a crucial regulator of collagen production in hepatic stellate cells.[2] This leads to a reduction in collagen synthesis and secretion, thereby mitigating the fibrotic scarring characteristic of advanced liver disease.[2][4]
Inhibition of CypD-Mediated Cell Death
This compound binds to CypD on the inner mitochondrial membrane, preventing the opening of the mitochondrial permeability transition pore (mPTP).[2] This action preserves mitochondrial integrity and function, protecting liver cells from injury and death.[2]
Experimental Protocols
The determination of the inhibitory activity of this compound against cyclophilins is a critical component of its preclinical characterization. The following section details the methodology for the cyclophilin isomerase assay.
Cyclophilin Isomerase (PPIase) Activity Assay
This assay measures the ability of a compound to inhibit the PPIase activity of cyclophilins. The protocol described is based on the chymotrypsin-coupled assay.
Principle:
The assay measures the cis-to-trans isomerization of a proline-containing peptide substrate. The cyclophilin enzyme accelerates this isomerization. The trans-isomer of the peptide is then cleaved by chymotrypsin, releasing a chromogenic or fluorogenic molecule that can be quantified spectrophotometrically or fluorometrically. The rate of the reaction is proportional to the PPIase activity.
Workflow:
Materials:
-
Recombinant human cyclophilin A, B, or D
-
Peptide substrate (e.g., N-Suc-Ala-Ala-Pro-Phe-p-nitroanilide)
-
α-Chymotrypsin
-
This compound (or other test inhibitor)
-
Assay Buffer (e.g., HEPES-based buffer)
-
96-well microplate
-
Spectrophotometer or fluorometer capable of kinetic reads
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of cyclophilin enzyme, peptide substrate, and chymotrypsin in assay buffer.
-
-
Assay Setup:
-
Add assay buffer to the wells of a 96-well plate.
-
Add serial dilutions of this compound to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control (no inhibitor).
-
Add the cyclophilin enzyme to all wells except for the negative control (uncatalyzed reaction).
-
Incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled temperature to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding a mixture of the peptide substrate and chymotrypsin to all wells.
-
Immediately begin kinetic measurements of absorbance or fluorescence at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the kinetic curves.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Clinical Development and Future Directions
This compound has undergone Phase 1 and Phase 2a clinical trials in patients with NASH, demonstrating a favorable safety and tolerability profile.[5] The Phase 2a study showed that this compound treatment resulted in reductions in alanine transaminase (ALT), a marker of liver injury, as well as biomarkers of fibrosis.[5] These promising results have led to the initiation of a Phase 2b clinical trial to further evaluate the efficacy and safety of this compound in a larger patient population with advanced liver fibrosis.[9]
Conclusion
This compound is a promising pan-cyclophilin inhibitor with a well-defined mechanism of action that targets the key pathological processes of inflammation, fibrosis, and cell death in chronic liver disease through the inhibition of cyclophilins A, B, and D. Its potent and broad-spectrum activity, coupled with a favorable safety profile, positions this compound as a leading candidate for the treatment of NASH and other fibrotic conditions. Further clinical development will be crucial to fully elucidate its therapeutic potential in this area of high unmet medical need.
References
- 1. The Cyclophilin Inhibitor this compound Decreases HCV-Induced Hepatocellular Carcinoma Independently of Its Antiviral Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hepionpharma.com [hepionpharma.com]
- 3. A miniaturized peptidyl-prolyl isomerase enzyme assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hepionpharma.com [hepionpharma.com]
- 5. This compound, a cyclophilin inhibitor: A phase 2a, multicenter, single‐blind, placebo‐controlled study in F2/F3 NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hepion Pharmaceuticals Discovers Novel this compound Action in Liver Cancer | Nasdaq [nasdaq.com]
- 7. Structural and Biochemical Characterization of the Human Cyclophilin Family of Peptidyl-Prolyl Isomerases | PLOS Biology [journals.plos.org]
- 8. hepionpharma.com [hepionpharma.com]
- 9. A Pan-Cyclophilin Inhibitor, CRV431, Decreases Fibrosis and Tumor Development in Chronic Liver Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
Rencofilstat: A Technical Overview of its Antiviral Properties Against Hepatitis B and C
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rencofilstat (formerly CRV431) is a novel, orally bioavailable, pan-cyclophilin inhibitor being developed as a therapeutic agent for chronic liver diseases, including those induced by viral hepatitis.[1][2] As a potent analogue of cyclosporine A, this compound exhibits a multi-faceted mechanism of action that includes direct antiviral effects, alongside anti-inflammatory, antifibrotic, and anti-cancer properties.[1][3] This document provides a detailed technical guide on the antiviral mechanisms of this compound against Hepatitis C Virus (HCV) and Hepatitis B Virus (HBV), supported by quantitative data from preclinical and clinical studies, experimental methodologies, and visual representations of key pathways and workflows.
Core Mechanism of Action: Cyclophilin Inhibition
This compound's primary biochemical action is the potent inhibition of the peptidyl-prolyl isomerase (PPIase) activity of cyclophilins, a family of ubiquitously expressed proteins.[1][4] Many viruses, including HCV and HBV, have evolved to hijack host cyclophilins to facilitate various stages of their life cycle, such as protein folding, replication complex assembly, and evasion of the host immune response.[1] By binding to and inhibiting cyclophilins, this compound disrupts these crucial virus-host interactions, thereby exerting its antiviral effects.[1] this compound is a potent pan-cyclophilin inhibitor with high affinity for major isoforms.[2]
Antiviral Properties Against Hepatitis C Virus (HCV)
The antiviral mechanism of this compound against HCV is well-characterized and centers on the inhibition of cyclophilin A (CypA) and its interaction with the HCV nonstructural protein 5A (NS5A).[1][5]
Signaling Pathway
The replication of the HCV RNA genome occurs within a specialized intracellular structure known as the membranous web, which is composed of double-membrane vesicles (DMVs).[5][6] The formation of these DMVs is critically dependent on the interaction between the viral NS5A protein and the host's CypA.[5][6] this compound intervenes by binding to CypA, which prevents the CypA-NS5A interaction.[6] This disruption inhibits the formation of functional DMVs, exposing the viral replication machinery to host cellular defenses and ultimately suppressing viral genome amplification and particle formation.[5][6]
Quantitative Data: Preclinical HCV Studies
Studies in humanized mouse models of HCV infection have demonstrated this compound's potent anti-HCV and anti-HCC (Hepatocellular Carcinoma) activity.[5][7]
| Parameter | Model | Treatment | Outcome | Reference |
| Viral Replication | HCV-infected humanized mice | This compound | Total suppression of viral replication after 4 days of treatment. | [5][8] |
| HCC Tumor Burden | HCV-induced HCC mouse model | This compound initiated at week 16 (post-infection) | 80% lower tumor burden compared to untreated controls at week 30. | [7] |
| HCC Prevention | HCV-induced HCC mouse model | This compound initiated at week 0 or 12 | Complete prevention or regression of visible nodules/tumors at week 30. | [7] |
Antiviral Properties Against Hepatitis B Virus (HBV)
This compound exhibits a multi-pronged attack on the HBV life cycle, targeting both early and later stages of infection.[1] This pleiotropic activity makes it a promising candidate for HBV treatment.[4]
Signaling Pathway
This compound's mechanisms against HBV include:
-
Blocking Viral Entry: It interferes with the uptake of the virus into hepatocytes, a critical first step for infection.[1]
-
Inhibiting Post-Entry Replication: It disrupts intracellular processes that occur after the virus has entered the cell, further impeding the replication cycle.[1]
These actions collectively lead to a significant reduction in key markers of HBV infection.[1][4]
Quantitative Data: Cyclophilin Inhibition and Clinical HBV Studies
The foundational activity of this compound is its potent inhibition of cyclophilin isoforms. A Phase 1b/2a clinical trial has also evaluated its effect on HBV markers.
| Parameter | Target/Study | Value/Result | Reference |
| IC₅₀ | Cyclophilin A (CypA) | 2.5 nM | [2] |
| IC₅₀ | Cyclophilin B (CypB) | 3.1 nM | [2] |
| IC₅₀ | Cyclophilin D (CypD) | 2.8 nM | [2] |
| IC₅₀ | Cyclophilin G (CypG) | 7.3 nM | [2] |
| HBV Markers | Phase 1b/2a Pilot Study | Patients administered 225 mg this compound to analyze exploratory markers of HBV infection. | [4] |
| Preclinical Markers | Preclinical Models | Demonstrated reductions in HBV DNA, HBsAg, HBeAg, and pgRNA. | [1][4] |
Experimental Protocols
The evaluation of this compound's antiviral properties has involved a range of in vitro and in vivo experimental models.
In Vitro Antiviral Assay: Cytopathic Effect (CPE) Reduction
A standard method to screen for antiviral activity is the CPE reduction assay. While specific parameters for this compound testing are proprietary, a general protocol is outlined below.[9]
Objective: To determine the concentration of this compound that inhibits virus-induced cell death (cytopathic effect) by 50% (EC₅₀) and to assess its cytotoxicity (CC₅₀).
Methodology:
-
Cell Plating: Plate a suitable host cell line (e.g., Vero 76, HepG2) in 96-well microplates to form a confluent monolayer.[9]
-
Compound Preparation: Prepare serial dilutions of this compound (e.g., eight serial half-log₁₀ concentrations).[9]
-
Treatment and Infection: Add the compound dilutions to the cell monolayers. Subsequently, infect the cells with a predetermined titer of HBV or HCV. Include uninfected/untreated controls and virus-only controls.[9]
-
Incubation: Incubate the plates for a period sufficient to observe >80% CPE in the virus control wells.[9]
-
Quantification of Cell Viability: Add a cell viability reagent (e.g., Neutral Red) and incubate. Measure the absorbance using a spectrophotometer.[9]
-
Data Analysis: Calculate the EC₅₀ (drug concentration protecting 50% of cells from CPE) and CC₅₀ (drug concentration causing 50% cytotoxicity) values using regression analysis. The Selectivity Index (SI = CC₅₀/EC₅₀) is then determined.[9]
In Vivo Animal Models
-
HCV Model: Humanized MUP-uPA-SCID/Beige mice, which possess human hepatocytes, are used. These mice are infected with HCV (genotypes 1 to 4 have been tested) to study viral replication, liver damage, and HCC development. This compound is typically administered daily via oral gavage.[8]
-
HBV Model: HBV transgenic mouse models are utilized to assess the in vivo efficacy of this compound on viral markers like HBV DNA and HBsAg in the liver.[10]
Conclusion
This compound demonstrates significant antiviral activity against both Hepatitis C and Hepatitis B viruses through distinct, host-targeting mechanisms. Its ability to inhibit cyclophilins disrupts critical virus-host interactions necessary for viral replication. For HCV, it prevents the formation of the viral replication complex by blocking the CypA-NS5A interaction.[1][5] For HBV, it employs a dual strategy of blocking viral entry and inhibiting post-entry replication steps.[1] The potent, pleiotropic effects of this compound, combining direct antiviral action with anti-fibrotic and anti-inflammatory properties, position it as a versatile and promising therapeutic candidate for the comprehensive management of chronic viral hepatitis and associated liver diseases.
References
- 1. hepionpharma.com [hepionpharma.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. hepionpharma.com [hepionpharma.com]
- 4. hepionpharma.com [hepionpharma.com]
- 5. The Cyclophilin Inhibitor this compound Decreases HCV-Induced Hepatocellular Carcinoma Independently of Its Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Cyclophilin Inhibitor this compound Decreases HCV-induced Hepatocellular Carcinoma Independently of Its Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hepionpharma.com [hepionpharma.com]
- 8. mdpi.com [mdpi.com]
- 9. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]
- 10. This compound (CRV431) News - LARVOL Sigma [sigma.larvol.com]
Rencofilstat: A Deep Dive into its Anti-Inflammatory Mechanisms and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rencofilstat (formerly CRV431) is a potent, orally bioavailable, small molecule cyclophilin inhibitor under investigation for its therapeutic effects in a range of inflammatory and fibrotic diseases. This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining the experimental protocols used in its evaluation. Through its targeted inhibition of multiple cyclophilin isoforms, this compound presents a multifaceted approach to mitigating inflammation, positioning it as a promising candidate for conditions such as Metabolic Dysfunction-Associated Steatohepatitis (MASH) and other fibro-inflammatory diseases.
Introduction: The Role of Cyclophilins in Inflammation
Cyclophilins are a family of ubiquitously expressed proteins that possess peptidyl-prolyl cis-trans isomerase (PPIase) activity, playing a crucial role in protein folding and conformational changes.[1] Beyond their housekeeping functions, certain cyclophilin isoforms, notably cyclophilin A (CypA), cyclophilin B (CypB), and cyclophilin D (CypD), are key mediators in inflammatory signaling pathways.
-
Cyclophilin A (CypA): Secreted by cells in response to inflammatory stimuli, extracellular CypA acts as a ligand for the CD147 receptor on inflammatory cells, promoting their recruitment to sites of inflammation and stimulating the production of pro-inflammatory cytokines.
-
Cyclophilin B (CypB): This isoform is involved in the inflammatory response and also plays a significant role in the production and secretion of collagen, a key process in the development of fibrosis which is often a consequence of chronic inflammation.[2][3]
-
Cyclophilin D (CypD): Located in the mitochondrial inner membrane, CypD is a critical regulator of the mitochondrial permeability transition pore (mPTP). In response to cellular stress and inflammation, CypD facilitates the opening of the mPTP, leading to mitochondrial dysfunction, release of pro-apoptotic factors, and ultimately, cell death.[2]
This compound: Mechanism of Anti-Inflammatory Action
This compound is a novel cyclosporine A analogue designed to potently inhibit the PPIase activity of cyclophilins without the immunosuppressive effects of its parent compound.[4] Its anti-inflammatory effects are exerted through the simultaneous inhibition of CypA, CypB, and CypD.[1][2]
By binding to and inhibiting these key cyclophilin isoforms, this compound disrupts multiple facets of the inflammatory cascade:
-
Inhibition of Inflammatory Cell Recruitment: By blocking the interaction between extracellular CypA and its receptor CD147, this compound is proposed to reduce the infiltration of inflammatory cells, such as neutrophils and macrophages, into inflamed tissues.[2]
-
Suppression of Pro-inflammatory Mediators: The attenuation of CypA-mediated signaling can lead to a decrease in the production of harmful inflammatory molecules.
-
Anti-fibrotic Effects: Through the inhibition of CypB, this compound can directly target collagen synthesis and deposition, mitigating the fibrotic consequences of chronic inflammation.[2][3]
-
Cytoprotective Effects: By inhibiting CypD and preventing the opening of the mPTP, this compound protects cells from mitochondrial-mediated injury and death, a key feature of inflammatory tissue damage.[2]
Preclinical Evidence of Anti-Inflammatory Activity
Lipopolysaccharide (LPS)-Induced Acute Lung Injury Model
A preclinical study was conducted to evaluate the anti-inflammatory properties of this compound in a mouse model of acute lung injury induced by intranasal administration of lipopolysaccharide (LPS), a potent inflammatory stimulus.[5]
-
Animal Model: Mice were used for this study.
-
Induction of Injury: Acute lung injury was induced by intranasal administration of LPS. A control group received saline.[5]
-
Treatment Groups:
-
LPS + this compound
-
LPS + Dexamethasone (a corticosteroid with known anti-inflammatory effects)
-
LPS + Vehicle
-
Saline (non-diseased group)[5]
-
-
Assessment: Two days after LPS administration, bronchoalveolar lavage (BAL) fluid was collected to quantify inflammatory cells and cytokines.[5]
| Parameter | LPS + Vehicle | LPS + this compound | LPS + Dexamethasone |
| Total Inflammatory Cells | 10-fold increase vs. saline | 62% reduction | 3% reduction |
| Neutrophils | 80% of total cells | 66% reduction | 8% reduction |
| Macrophages | 18% of total cells | - | - |
| Pro-inflammatory Cytokines (IL-6, etc.) | - | 62-69% reduction | 69-91% reduction |
| Total Protein in BAL Fluid (Lung Damage Marker) | 2.3-fold increase vs. saline | 70% attenuation | 76% attenuation |
Data sourced from Hepion Pharmaceuticals announcement.[5]
These results demonstrate the potent anti-inflammatory effects of this compound in a model of acute lung injury, with a particularly strong effect on reducing neutrophil infiltration, a key driver of tissue damage in this setting.[5]
References
Rencofilstat: A Cyclophilin Inhibitor Targeting Collagen Production and Fibrosis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Rencofilstat (formerly CRV431) is a novel, orally bioavailable, small-molecule cyclophilin inhibitor under investigation for the treatment of fibrotic diseases, most notably non-alcoholic steatohepatitis (NASH). By targeting multiple cyclophilin isoforms—primarily A, B, and D—this compound exerts a multi-faceted anti-fibrotic effect. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its impact on collagen production and the signaling pathways involved in fibrosis. The document summarizes key preclinical and clinical data, details experimental methodologies, and visualizes the underlying biological processes to serve as a resource for researchers and professionals in the field of drug development.
Introduction to this compound and its Mechanism of Action
This compound is a potent, non-immunosuppressive derivative of cyclosporine that inhibits the peptidyl-prolyl isomerase (PPIase) activity of cyclophilins.[1] Cyclophilins are a family of ubiquitously expressed proteins that play crucial roles in protein folding, trafficking, and signaling.[1] In the context of fibrosis, cyclophilins A, B, and D have been identified as key mediators of pro-fibrotic processes. This compound's therapeutic potential stems from its ability to simultaneously inhibit these three isoforms, thereby disrupting multiple pathways that contribute to the excessive deposition of extracellular matrix (ECM), a hallmark of fibrosis.[1]
-
Cyclophilin B (CypB) Inhibition: CypB is a resident protein of the endoplasmic reticulum (ER) and a critical component of the collagen biosynthesis machinery. It is involved in the proper folding and post-translational modification of procollagen chains.[2] By inhibiting CypB, this compound directly interferes with the production and secretion of mature collagen.[3]
-
Cyclophilin A (CypA) Inhibition: Secreted CypA acts as a pro-inflammatory and pro-fibrotic cytokine by binding to its cell surface receptor, CD147. This interaction triggers downstream signaling cascades, including the transforming growth factor-beta (TGF-β) pathway, which promotes the activation of fibroblasts and subsequent ECM production.[4] this compound's inhibition of CypA can mitigate these effects.
-
Cyclophilin D (CypD) Inhibition: CypD is a key regulator of the mitochondrial permeability transition pore (mPTP).[5] In conditions of cellular stress, the opening of the mPTP can lead to mitochondrial dysfunction and cell death, processes that contribute to tissue injury and the progression of fibrosis. By inhibiting CypD, this compound helps to preserve mitochondrial integrity and cell viability.[5]
Preclinical Evidence of Anti-Fibrotic Activity
The anti-fibrotic effects of this compound have been demonstrated in a variety of in vitro and in vivo models of fibrosis across different organs.
In Vitro Studies: Inhibition of Collagen and Fibronectin Production
In vitro studies have shown that this compound dose-dependently reduces the production of the primary ECM components, collagen and fibronectin, in various fibroblastic cell types.[3][6] This effect was observed in cells derived from multiple organs, highlighting the broad anti-fibrotic potential of the compound.[6] A summary of the key findings is presented in Table 1.
Table 1: In Vitro Inhibition of Extracellular Matrix Protein Production by this compound
| Cell Type | Origin | Effect on Collagen/Fibronectin Production | Reported Efficacy | Citation(s) |
| LX2 Hepatic Stellate Cells | Human Liver | Dose-dependent decrease in procollagen and fibronectin secretion. | Up to 55% reduction at clinically relevant concentrations. | [3][6] |
| Idiopathic Pulmonary Fibrosis (IPF) Fibroblasts | Human Lung | Dose-dependent decrease in procollagen and fibronectin secretion. | Up to 55% reduction at clinically relevant concentrations. | [3][6] |
| Cardiac Fibroblasts | Human Heart | Dose-dependent decrease in procollagen and fibronectin secretion. | Up to 55% reduction at clinically relevant concentrations. | [3][6] |
| Dermal Fibroblasts | Human Skin | Dose-dependent decrease in procollagen and fibronectin secretion. | Up to 55% reduction at clinically relevant concentrations. | [3][6] |
| Renal Mesangial Cells | Human Kidney | Dose-dependent decrease in procollagen and fibronectin secretion. | Up to 55% reduction at clinically relevant concentrations. | [3][6] |
Ex Vivo and In Vivo Models of Fibrosis
This compound has demonstrated efficacy in reducing fibrosis in animal models and in ex vivo studies using human tissue.
-
Human Idiopathic Pulmonary Fibrosis (IPF) Lung Tissue: In precision-cut lung slices from an IPF patient, this compound (1 µM and 5 µM) dose-dependently decreased the gene expression and secretion of multiple fibrosis and inflammation markers, including collagen 1α1, TIMP1, and MMP7.[7] At 5 µM, this compound showed comparable or greater potency than the standard-of-care IPF drugs, pirfenidone and nintedanib.[7]
-
Kidney Fibrosis Model: In a unilateral ureteral obstruction (UUO) mouse model of kidney fibrosis, oral administration of this compound at 50 mg/kg/day for two weeks resulted in a 42% reduction in kidney fibrosis compared to vehicle-treated mice (p=0.0006).
Clinical Development and Efficacy in NASH
This compound has undergone clinical evaluation for the treatment of NASH, a chronic liver disease characterized by inflammation and fibrosis. The Phase 2a 'AMBITION' trial was a multicenter, single-blind, placebo-controlled study that evaluated the safety, tolerability, pharmacokinetics, and exploratory efficacy of this compound in patients with presumed F2/F3 NASH.[1][8]
AMBITION Trial: Study Design and Key Biomarker Results
Patients were randomized to receive 75 mg or 225 mg of this compound, or placebo, once daily for 28 days.[1] The trial met its primary endpoints of safety and tolerability. Exploratory efficacy was assessed through various biomarkers of liver injury and fibrosis.[1]
Table 2: Key Biomarker Changes in the Phase 2a AMBITION Trial (28 Days)
| Biomarker | Dose Group | Mean Change from Baseline (± SD) | p-value | Citation(s) |
| Alanine Aminotransferase (ALT) | 225 mg this compound | -16.3% (± 25.5%) | Statistically different vs. placebo | [8] |
| Placebo | -0.7% (± 13.4%) | [8] | ||
| Collagen Type VI Formation (C6M) | 225 mg this compound (in patients with baseline ProC3 > 15.0 ng/ml) | -5.8 ng/ml (± 9.9 ng/ml) | 0.0176 | [1] |
| Placebo (in patients with baseline ProC3 > 15.0 ng/ml) | 8.7 ng/ml (± 15.2 ng/ml) | [1] |
Reductions were also observed in other collagen biomarkers, including Pro-C3, C1M, C3M, C4M, C7M, and Pro-C8, particularly in the 225 mg dose group, although these did not reach statistical significance in the short 28-day treatment period.[1]
Transcriptomic Analysis: Downregulation of Collagen Genes
Whole blood transcriptomic analysis from the AMBITION trial revealed a statistically significant downregulation of several collagen genes in patients treated with this compound. This provides direct evidence of this compound's impact on the genetic machinery of collagen production.
Table 3: Downregulation of Collagen Genes in the Phase 2a AMBITION Trial
| Gene Symbol | Log2 Fold Change | Description | Citation(s) |
| COL6A5 | > -2.2 | Collagen Type VI Alpha 5 Chain | [1] |
| COL7A1 | > -2.2 | Collagen Type VII Alpha 1 Chain | [1] |
| COL8A2 | > -2.2 | Collagen Type VIII Alpha 2 Chain | [1] |
| COL18A1 | > -2.2 | Collagen Type XVIII Alpha 1 Chain | [1] |
Signaling Pathways and Experimental Protocols
Signaling Pathways Modulated by this compound
The anti-fibrotic effects of this compound can be attributed to its modulation of several key signaling pathways.
This compound's direct anti-fibrotic activity is primarily mediated through the inhibition of CypB in the endoplasmic reticulum. CypB is essential for the post-translational modifications of procollagen, including hydroxylation and the formation of the triple helix. By inhibiting CypB, this compound disrupts these processes, leading to a reduction in the secretion of mature collagen.
Caption: this compound inhibits the CypB-containing complex, disrupting procollagen folding and subsequent secretion.
Extracellular CypA promotes fibrosis by binding to the CD147 receptor on fibroblasts and immune cells, which can activate the TGF-β signaling pathway. This compound's inhibition of CypA can block this interaction and its downstream consequences.
Caption: this compound inhibits extracellular CypA, preventing the activation of pro-fibrotic signaling pathways.
This compound inhibits CypD, a key component of the mPTP. This inhibition prevents the opening of the pore in response to cellular stress, thereby preserving mitochondrial function and preventing cell death that can drive fibrosis.
Caption: this compound inhibits CypD, preventing mPTP opening and subsequent cell death and fibrosis.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of the methodologies used in key studies of this compound.
-
Cell Lines: Human-derived fibroblastic cells from liver (LX2), lung (IPF patient-derived), heart, skin, and kidney were used.[6]
-
Treatment: Cells were treated with varying concentrations of this compound in the presence or absence of the pro-fibrotic agent TGF-β.[6]
-
Quantification: The secretion of procollagen and fibronectin into the cell culture supernatant was quantified using enzyme-linked immunosorbent assay (ELISA).[6] Cell viability was assessed to rule out cytotoxic effects.[6]
Caption: Workflow for assessing this compound's in vitro impact on ECM protein production.
-
Study Design: A multicenter, single-blind, placebo-controlled trial in 49 patients with presumed F2/F3 NASH.[1]
-
Intervention: Oral administration of this compound (75 mg or 225 mg) or placebo once daily for 28 days.[1]
-
Assessments: Safety, tolerability, pharmacokinetics, and a panel of exploratory biomarkers for liver injury and fibrosis (e.g., ALT, Pro-C3, C6M) were measured at baseline and at the end of treatment. Whole blood transcriptomics were also performed.[1]
Conclusion
This compound is a promising anti-fibrotic agent with a unique mechanism of action that targets multiple facets of the fibrotic process. By inhibiting cyclophilins A, B, and D, this compound directly reduces collagen production, suppresses pro-inflammatory and pro-fibrotic signaling, and protects against mitochondrial dysfunction-mediated cell death. Preclinical and clinical data have demonstrated its potential to reduce fibrosis and markers of liver injury. The ongoing and future clinical development of this compound will further elucidate its efficacy and safety profile for the treatment of NASH and other fibrotic diseases. This technical guide provides a foundational understanding of this compound's core mechanisms and supporting data for the scientific and drug development community.
References
- 1. This compound, a cyclophilin inhibitor: A phase 2a, multicenter, single‐blind, placebo‐controlled study in F2/F3 NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclophilin B control of lysine post-translational modifications of skin type I collagen | PLOS Genetics [journals.plos.org]
- 3. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 4. Intracellular and extracellular Cyclophilin a promote cardiac fibrosis through TGF-β signaling in response to angiotensin Ⅱ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclophilin D deficiency attenuates mitochondrial perturbation and ameliorates hepatic steatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hepionpharma.com [hepionpharma.com]
- 7. hepionpharma.com [hepionpharma.com]
- 8. This compound, a cyclophilin inhibitor: A phase 2a, multicenter, single-blind, placebo-controlled study in F2/F3 NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
Rencofilstat's effect on mitochondrial function in liver cells
An In-depth Technical Guide: Rencofilstat's Effect on Mitochondrial Function in Liver Cells
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound (formerly CRV431) is a novel, potent, pan-cyclophilin inhibitor under investigation for the treatment of liver diseases, including metabolic dysfunction-associated steatohepatitis (MASH) and hepatocellular carcinoma (HCC).[1][2] A core component of its mechanism of action is the modulation of mitochondrial function within hepatocytes, primarily through its interaction with cyclophilin D (CypD).[3] In conditions of cellular stress characteristic of liver disease, CypD facilitates the opening of the mitochondrial permeability transition pore (mPTP), a critical event leading to mitochondrial dysfunction and cell death.[1][4] this compound directly binds to and inhibits CypD, preventing mPTP formation, thereby preserving mitochondrial integrity, maintaining normal energy production, and promoting hepatocyte survival.[3] This guide provides a detailed overview of this mechanism, supported by preclinical and clinical data, outlines standard experimental protocols for assessing these effects, and presents key signaling and experimental workflows.
This compound's Core Mechanism: Inhibition of Cyclophilin D and the Mitochondrial Permeability Transition Pore
The primary effect of this compound on mitochondrial function is mediated through its potent inhibition of cyclophilin D (CypD), a unique isomerase located in the mitochondrial matrix.[2][3]
The Role of CypD in Pathophysiology: Under conditions of cellular stress, such as elevated intramitochondrial calcium (Ca²⁺) levels and increased reactive oxygen species (ROS), CypD undergoes a conformational change. This change promotes its binding to components of the inner mitochondrial membrane, triggering the assembly and opening of the mitochondrial permeability transition pore (mPTP).[1][4][5]
The consequences of mPTP opening are catastrophic for the cell:
-
Loss of Membrane Potential (ΔΨm): The pore allows for the non-specific passage of ions and small molecules (<1.5 kDa), dissipating the electrochemical gradient across the inner mitochondrial membrane.[6]
-
Cessation of ATP Synthesis: The collapse of the membrane potential uncouples the electron transport chain from ATP synthase, halting energy production.
-
Mitochondrial Swelling: An uncontrolled influx of water, following the osmotic gradient created by solute entry, causes the mitochondrial matrix to swell and leads to the rupture of the outer mitochondrial membrane.[7]
-
Release of Pro-Apoptotic Factors: The rupture releases cytochrome c and other signaling molecules into the cytosol, initiating the intrinsic apoptosis pathway and leading to programmed cell death.[1]
This compound's Protective Action: this compound binds to CypD with high affinity, preventing it from inducing the formation of the mPTP, even in the presence of stress signals like high Ca²⁺ and ROS.[3] This inhibition is a key cytoprotective mechanism, allowing the mitochondrion to maintain its membrane potential, continue ATP synthesis, and avoid the release of death signals, thereby ensuring hepatocyte survival.[3][8]
Signaling Pathway Diagram
The following diagram illustrates the signaling pathway leading to mPTP opening and its inhibition by this compound.
Quantitative Data
While direct quantitative data on mitochondrial respiration in liver cells treated with this compound is not extensively available in public literature, its potency as a cyclophilin inhibitor and its effects in clinical trials have been well-documented.
Inhibitory Potency of this compound
This compound is a potent inhibitor of multiple cyclophilin isoforms, with a particularly high affinity for CypD.[9]
| Cyclophilin Isoform | IC₅₀ (nM) |
| Cyclophilin A (CypA) | 2.5 |
| Cyclophilin B (CypB) | 3.1 |
| Cyclophilin D (CypD) | 2.8 |
| Cyclophilin G (CypG) | 7.3 |
| Data sourced from MedChemExpress.[9] |
Clinical Trial Data (Phase 2a AMBITION Study)
In a 28-day Phase 2a study involving patients with MASH and F2/F3 fibrosis, this compound treatment led to notable improvements in a key biomarker of liver injury.[10][11]
| Parameter | This compound (225 mg QD) | Placebo |
| Mean Alanine Transaminase (ALT) Reduction | -16.3% | -0.7% |
| Data from a multicenter, single-blind, placebo-controlled study.[10] |
Further studies have also shown that this compound treatment can significantly reduce liver stiffness, an indicator of reduced fibro-inflammation.[5] A 17-week treatment with 225 mg this compound resulted in a mean decrease in liver stiffness of 28.8% (p=0.001) from baseline in MASH subjects with F3 fibrosis.[5]
Experimental Protocols
Assessing the specific effects of a CypD inhibitor like this compound on mitochondrial function involves a series of specialized in vitro assays. The following sections describe the standard methodologies that would be employed for such an evaluation.
Mitochondrial Permeability Transition Pore (mPTP) Opening Assay
This assay directly measures the integrity of the inner mitochondrial membrane. The calcein/cobalt quenching method is a widely accepted protocol.[1][7]
Principle:
-
Cells are loaded with Calcein AM, a non-fluorescent ester that freely crosses cell membranes.
-
Inside the cell, esterases cleave the AM group, trapping the now-fluorescent calcein throughout the cytosol and mitochondria.
-
Cobalt chloride (CoCl₂), a membrane-impermeant quenching agent, is added to the extracellular medium. It quenches all cytosolic calcein fluorescence.
-
In healthy cells with an intact inner mitochondrial membrane, calcein within the mitochondria remains fluorescent as it is protected from the CoCl₂.
-
Upon mPTP opening, CoCl₂ enters the mitochondria and quenches the remaining fluorescence. The loss of mitochondrial fluorescence is thus a direct indicator of mPTP opening.
Protocol Outline:
-
Cell Culture: Plate hepatocytes (e.g., primary human hepatocytes or HepG2 cells) in a suitable format (e.g., 96-well plate).
-
Treatment: Treat cells with this compound at various concentrations for a predetermined period.
-
Loading: Incubate cells with 1 µM Calcein AM and 1 mM CoCl₂ in Hanks' Balanced Salt Solution (HBSS) for 15-30 minutes at 37°C.
-
Induction: Add an mPTP-inducing agent (e.g., Ionomycin, a Ca²⁺ ionophore) to positive control and experimental wells. A known mPTP inhibitor like Cyclosporin A serves as a comparator control.[1]
-
Analysis: Measure the fluorescence of mitochondrial calcein using a fluorescence microscope or a flow cytometer (FITC channel). A decrease in fluorescence in induced cells compared to this compound-treated cells indicates a protective effect.[7]
Mitochondrial Respiration Assay (Oxygen Consumption Rate)
This assay measures the rate of oxygen consumption (OCR), a key indicator of electron transport chain activity and overall mitochondrial health. Instruments like the Seahorse XF Analyzer are standard for this purpose.
Principle: The assay sequentially measures OCR under basal conditions and after the addition of a series of mitochondrial inhibitors to dissect different components of respiration.
Protocol Outline:
-
Cell Plating: Seed hepatocytes onto a specialized Seahorse XF cell culture microplate.
-
Treatment: Treat cells with this compound as required.
-
Mito Stress Test: Perform the assay in a Seahorse XF Analyzer. The following compounds are injected sequentially:
-
Oligomycin: An ATP synthase inhibitor. The resulting drop in OCR represents the portion of respiration linked to ATP production.
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the mitochondrial membrane potential and drives the electron transport chain to its maximum rate. This reveals the maximal respiratory capacity.
-
Rotenone/Antimycin A: Complex I and Complex III inhibitors, respectively. They shut down mitochondrial respiration completely, and the remaining OCR is attributed to non-mitochondrial sources.[12]
-
-
Analysis: The instrument software calculates key parameters like basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. A protective agent like this compound would be expected to preserve these parameters in cells under stress.
Experimental and Clinical Workflows
Preclinical Animal Model Workflow
Preclinical evaluation of this compound often involves inducing liver disease in animal models to test its efficacy.
Clinical Trial Workflow (Phase 2a AMBITION Model)
The workflow for a Phase 2a clinical trial is designed to assess safety, tolerability, and preliminary efficacy signals in a patient population.
Conclusion
This compound's mechanism of action is deeply rooted in the preservation of mitochondrial health in liver cells. By potently inhibiting Cyclophilin D, it directly prevents the opening of the mitochondrial permeability transition pore, a key event in the progression of cell death in various liver pathologies.[3][8] This targeted action blocks downstream consequences of mitochondrial stress, including the collapse of membrane potential, cessation of energy production, and release of apoptotic signals.[1][4] While direct quantitative measures of mitochondrial respiration from published this compound studies are pending, the strong preclinical and clinical data showing reductions in liver injury and fibrosis provide compelling evidence for its cytoprotective effects.[5][10] this compound's ability to maintain mitochondrial integrity represents a crucial and promising therapeutic strategy for combating chronic liver diseases like MASH.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. hepionpharma.com [hepionpharma.com]
- 3. hepionpharma.com [hepionpharma.com]
- 4. Cyclophilin D regulation of the mitochondrial permeability transition pore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hepionpharma.com [hepionpharma.com]
- 6. Mitochondrial Permeability Transition Pore Component Cyclophilin D Distinguishes Nigrostriatal Dopaminergic Death Paradigms in the MPTP Mouse Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. hepionpharma.com [hepionpharma.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound, a cyclophilin inhibitor: A phase 2a, multicenter, single-blind, placebo-controlled study in F2/F3 NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, a cyclophilin inhibitor: A phase 2a, multicenter, single‐blind, placebo‐controlled study in F2/F3 NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Continous, non-invasive monitoring of oxygen consumption in a parallelized microfluidic in vitro system provides novel insight into the response to nutrients and drugs of primary human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of Rencofilstat: A Pan-Cyclophilin Inhibitor for Hepatocellular Carcinoma
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rencofilstat (formerly CRV431) is a novel, orally administered, pan-cyclophilin inhibitor under investigation for the treatment of hepatocellular carcinoma (HCC).[1][2] Preclinical studies have demonstrated its multifaceted anti-tumor activity, stemming from its ability to modulate several key pathways involved in cancer progression. This compound has been shown to reduce tumor burden in various animal models of HCC, including those induced by viral hepatitis and non-alcoholic steatohepatitis (NASH).[3][4][5] Its mechanisms of action include the attenuation of oncogenic signaling, normalization of tumor gene expression signatures, and favorable modulation of the tumor microenvironment.[3][6] Furthermore, this compound exhibits synergistic anti-cancer effects when combined with immune checkpoint inhibitors and proteasome inhibitors, highlighting its potential as a combination therapy.[5][7] This technical guide provides a comprehensive overview of the preclinical data, experimental methodologies, and mechanistic insights into this compound's activity in HCC.
Mechanism of Action
This compound is a potent inhibitor of multiple cyclophilin isoforms, which are cellular enzymes involved in protein folding and regulation.[3][8] In the context of HCC, the inhibition of cyclophilins by this compound leads to several downstream anti-cancer effects:
-
Inhibition of Oncogenic Pathways: this compound has been shown to attenuate oncogenic signaling pathways that are crucial for HCC development and progression.[3]
-
Modulation of Gene Expression: The drug can significantly alter the tumor gene expression signature, promoting a less malignant phenotype.[3] In liver cancer cell lines, this compound has been observed to change the open-closed state of DNA, suggesting a role in epigenetic regulation.[9][10] This can lead to the silencing of tumor-promoting oncogenes and the activation of tumor suppressor genes.[10]
-
Anti-Fibrotic Effects: By inhibiting cyclophilin B, a key regulator of collagen production, this compound reduces liver fibrosis, a major risk factor for HCC.[1][11]
-
Mitochondrial Protection: this compound binds to Cyclophilin D, preventing the formation of mitochondrial membrane pores that lead to cellular damage and death. This helps preserve liver cell function.[1][8]
-
Anti-Inflammatory Activity: By blocking the interaction of Cyclophilin A with inflammatory cells, this compound reduces inflammation within the liver.[1]
-
Antiviral Activity: this compound has demonstrated antiviral activity against Hepatitis B (HBV), C (HCV), and D (HDV) viruses, which are significant contributors to HCC development.[1][8]
Preclinical Efficacy
In Vitro Studies
In preclinical in vitro studies, this compound demonstrated the ability to synergistically increase the proteotoxic stress and cancer-killing properties of the proteasome inhibitor ixazomib in prostate cancer cell lines.[5] When used in combination at low concentrations, the drugs led to sustained proteotoxic stress and induced apoptosis in 70-90% of cancer cells across four different cell lines, while having minimal effect on non-cancerous cells.[5]
In Vivo Studies
This compound has been evaluated in multiple murine models of HCC, consistently demonstrating significant anti-tumor efficacy.
HCV-Induced HCC Model: In a humanized mouse model of HCV infection, daily administration of this compound demonstrated both preventative and therapeutic effects on HCC development.[4][12][13]
-
Prevention: When treatment was initiated at the time of HCV infection (week 0), this compound completely prevented the development of HCC by week 30.[4][12][14]
-
Regression: When treatment was initiated at week 12, after the formation of small cancerous nodules, no visible tumors were observed at week 30, suggesting a complete regression of early-stage tumors.[14]
-
Treatment of Established Tumors: When administered at week 16, with well-established tumors, this compound significantly reduced the number and size of tumors by week 30.[4][12][13][14]
Importantly, the anti-HCC activity of this compound was found to be independent of its antiviral effects, as other potent anti-HCV agents did not show similar efficacy against established tumors.[4][12][13]
NASH-HCC Model (STAM™): In a streptozotocin-western diet (STAM™) mouse model of NASH-induced HCC, this compound treatment from weeks 20 to 30 resulted in a significant decrease in liver tumor burden.[3] This effect was associated with the attenuation of oncogenic pathways and a normalization of the tumor gene expression signature.[3]
Surgically Implanted HCC Model: In mice with surgically implanted HCC cells, this compound demonstrated potent anti-tumor activity, both as a monotherapy and in combination with an anti-PD1 immune checkpoint inhibitor.
-
Monotherapy: Daily oral administration of this compound for two weeks reduced tumor size by 76% compared to vehicle-treated animals.[6]
-
Combination Therapy: The combination of this compound and an anti-PD1 antibody resulted in an 83% reduction in tumor size.[6] In a separate study in mice with fatty livers, the combination therapy decreased tumor size by 69% and increased median survival time by 26%.[7]
Quantitative Data Summary
| Parameter | This compound (CRV431) Value | Reference |
| IC50 CypA | 2.5 nM | [2] |
| IC50 CypB | 3.1 nM | [2] |
| IC50 CypD | 2.8 nM | [2] |
| IC50 CypG | 7.3 nM | [2] |
| Model | Treatment | Outcome | Reference |
| Surgically Implanted HCC | This compound Monotherapy | 76% decrease in tumor size | [6] |
| Surgically Implanted HCC | This compound + anti-PD1 | 83% decrease in tumor size | [6] |
| Surgically Implanted HCC (Fatty Livers) | This compound + anti-PD1 | 69% decrease in tumor size | [7] |
| Surgically Implanted HCC (Fatty Livers) | This compound + anti-PD1 | 26% increase in median survival time | [7] |
| In Vitro Prostate Cancer Cells | This compound + Ixazomib | 70-90% cancer cell death | [5] |
| NASH-HCC (STAM™ model) | This compound | 50% reduction in number and size of liver tumors | [4] |
Experimental Protocols
In Vivo HCV-Induced HCC Model
-
Animal Model: Humanized mice with functional human liver cells susceptible to HCV infection.
-
Induction of HCC: Mice were infected with HCV (genotypes 1 to 4) which progressively leads to the development of HCC over several weeks.[4][12][13]
-
Drug Administration: this compound was administered daily by oral gavage.
-
Treatment Schedules:
-
Endpoint: Tumor development and burden were assessed at week 30.[4][12]
In Vivo NASH-HCC Model (STAM™)
-
Animal Model: Male C57BL/6 mice.
-
Induction of NASH and HCC: A single intraperitoneal injection of streptozotocin at 2 days of age, followed by feeding a high-fat diet from 4 weeks of age.
-
Drug Administration: this compound was administered daily by oral gavage from week 20 to 30 of age.[3]
-
Endpoint: Liver tumor burden was assessed at the end of the treatment period.
-
Multi-Omics Analyses: Tumor and NASH liver tissues were subjected to whole exome sequencing, RNA sequencing, and untargeted metabolomics.[3]
In Vivo Surgically Implanted HCC Model
-
Animal Model: Mice (specific strain not always detailed).
-
Tumor Implantation: Mouse HCC cells (e.g., hep53.4 cell line) were surgically implanted into the livers of recipient mice.[6][7]
-
Drug Administration:
-
Treatment Schedule: Drug treatments were initiated 14 days after tumor cell implantation and continued for a specified duration (e.g., 2 weeks).[6][7]
-
Endpoints:
Visualizations
Caption: this compound's multifaceted mechanism of action in HCC.
Caption: Workflow for the in vivo surgically implanted HCC model.
Conclusion
The preclinical data for this compound strongly support its continued development as a therapeutic agent for hepatocellular carcinoma. Its unique, multi-pronged mechanism of action, targeting inflammation, fibrosis, and oncogenic pathways, differentiates it from many other cancer therapies. The robust anti-tumor activity observed in various relevant animal models, both as a monotherapy and in combination with other agents, underscores its potential to address the significant unmet medical need in HCC. Further clinical investigation is warranted to translate these promising preclinical findings into benefits for patients with this devastating disease.
References
- 1. This compound in HCC: What You Need To Know - OncologyTube [oncologytube.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. hepionpharma.com [hepionpharma.com]
- 4. The Cyclophilin Inhibitor this compound Decreases HCV-induced Hepatocellular Carcinoma Independently of Its Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hepionpharma.com [hepionpharma.com]
- 6. Hepion Pharmaceuticals and FibroFind Announce Anti-Cancer Activity of CRV431 in a Nonclinical Liver Cancer Study [fibrofind.com]
- 7. hepionpharma.com [hepionpharma.com]
- 8. hepionpharma.com [hepionpharma.com]
- 9. Hepion Pharmaceuticals Discovers Novel this compound Action in Liver Cancer | Nasdaq [nasdaq.com]
- 10. biotuesdays.com [biotuesdays.com]
- 11. hepionpharma.com [hepionpharma.com]
- 12. mdpi.com [mdpi.com]
- 13. The Cyclophilin Inhibitor this compound Decreases HCV-Induced Hepatocellular Carcinoma Independently of Its Antiviral Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hepion Pharmaceuticals’ this compound Demonstrates Anti-Cancer Activity in Hepatitis C-Associated Cancer Model | HEPA Stock News [stocktitan.net]
Understanding the Pharmacokinetics of Rencofilstat in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rencofilstat (formerly CRV431) is a novel, orally bioavailable, small molecule inhibitor of cyclophilins, a family of intracellular proteins involved in protein folding, trafficking, and signaling.[1] By targeting cyclophilins, this compound has demonstrated potential therapeutic effects in various preclinical models of liver diseases, including non-alcoholic steatohepatitis (NASH) and hepatocellular carcinoma (HCC), primarily through its anti-inflammatory, anti-fibrotic, and anti-viral activities.[2][3] A thorough understanding of its pharmacokinetic (PK) profile in preclinical animal models is crucial for the design and interpretation of toxicological and efficacy studies, as well as for predicting its behavior in humans. This technical guide provides a comprehensive overview of the available information on the pharmacokinetics of this compound in animal models, including data on its metabolism and a description of typical experimental protocols.
Data Presentation: In Vitro Metabolism of this compound
While specific in vivo pharmacokinetic parameters for this compound in animal models are not publicly available, in vitro studies using liver microsomes from different species offer valuable insights into its metabolic profile and potential species differences. These studies are critical for understanding the drug's clearance mechanisms and for selecting appropriate animal models for further non-clinical development.
Table 1: Comparative In Vitro Metabolism of this compound in Liver Microsomes
| Species | Relative Rate of Metabolism | Key Findings |
| Monkey | Highest | Extensive metabolism observed. All metabolites found in human microsomes were also identified in monkey microsomes.[4] |
| Human | Intermediate | Significant metabolism occurs, primarily through oxidation to form hydroxylated and demethylated species.[4] |
| Rat | Lowest | The rate of metabolism was significantly slower compared to human and monkey microsomes.[4] |
Table 2: In Vitro Metabolic Profile of this compound
| Metabolite Type | Description | Species in which Identified |
| Oxidation Products | Hydroxylated and demethylated species | Human, Monkey, Rat[4] |
Experimental Protocols
Detailed experimental protocols for the in vivo pharmacokinetic studies of this compound in animal models are not publicly disclosed. However, based on standard practices in preclinical drug development, a typical study to evaluate the pharmacokinetics of an orally administered compound like this compound would follow the general workflow outlined below.
General Protocol for an Oral Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats are commonly used for pharmacokinetic studies. Animals are typically acclimated to the laboratory environment for at least one week before the experiment.
-
Housing and Diet: Animals are housed in a controlled environment with a standard 12-hour light/dark cycle and provided with ad libitum access to standard rodent chow and water. They are typically fasted overnight before drug administration.
-
Drug Formulation and Administration: this compound is formulated in a suitable vehicle for oral administration. The dose is administered via oral gavage using a feeding needle.
-
Blood Sampling: Blood samples are collected at predetermined time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours). Samples are typically collected from the tail vein or via a cannulated vessel into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: The concentration of this compound in plasma samples is determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and t1/2 (elimination half-life), using non-compartmental analysis.
General Protocol for an Oral Pharmacokinetic Study in Monkeys
-
Animal Model: Cynomolgus or Rhesus monkeys are frequently used non-human primate models in preclinical drug development.
-
Housing and Diet: Monkeys are housed individually in stainless steel cages in a climate-controlled room with a 12-hour light/dark cycle. They are fed a standard primate diet and have access to water ad libitum. Animals are fasted overnight prior to dosing.
-
Drug Formulation and Administration: this compound is formulated in an appropriate vehicle and administered via oral gavage.
-
Blood Sampling: Blood samples are collected from a peripheral vein at specified time points after dosing (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours).
-
Plasma Preparation and Bioanalysis: Plasma is prepared and analyzed using similar procedures as described for the rat studies.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time data.
Mandatory Visualization
Signaling Pathway of this compound's Mechanism of Action
Caption: this compound inhibits Cyclophilins A, B, and D, thereby modulating inflammatory, fibrotic, and apoptotic pathways.
Experimental Workflow for a Preclinical Oral Pharmacokinetic Study
Caption: A generalized workflow for conducting a preclinical oral pharmacokinetic study.
Conclusion
The available data indicates that this compound undergoes metabolism in the liver, with notable species differences observed in vitro. Monkeys show the most extensive metabolism, followed by humans, with rats exhibiting a significantly slower rate of metabolism.[4] This information is vital for the selection of appropriate animal species for non-clinical safety and efficacy studies and for the subsequent extrapolation of preclinical data to humans. While specific in vivo pharmacokinetic parameters for this compound in animal models are not publicly available, the general experimental protocols described herein provide a framework for how such studies are typically conducted. The elucidation of this compound's mechanism of action through the inhibition of multiple cyclophilin isoforms provides a strong rationale for its development in fibrotic and inflammatory diseases. Further disclosure of quantitative preclinical pharmacokinetic data would be beneficial for a more complete understanding of its disposition in animal models and would further aid in its clinical development.
References
- 1. This compound, a cyclophilin inhibitor: A phase 2a, multicenter, single-blind, placebo-controlled study in F2/F3 NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a cyclophilin inhibitor: A phase 2a, multicenter, single‐blind, placebo‐controlled study in F2/F3 NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hepionpharma.com [hepionpharma.com]
- 4. hepionpharma.com [hepionpharma.com]
Rencofilstat's Impact on Cellular Stress and Death Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rencofilstat (formerly CRV431) is a potent, orally bioavailable, pan-cyclophilin inhibitor under investigation for the treatment of non-alcoholic steatohepatitis (NASH), hepatocellular carcinoma (HCC), and other fibrotic and viral diseases. Its mechanism of action centers on the inhibition of cyclophilins, a family of peptidyl-prolyl isomerases that play critical roles in protein folding, trafficking, and signaling. By targeting multiple cyclophilin isoforms, this compound exerts pleiotropic effects, mitigating cellular stress and modulating cell death pathways. This technical guide provides a comprehensive overview of this compound's core mechanisms, supported by quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visual representations of the key signaling pathways involved.
Core Mechanism of Action: Cyclophilin Inhibition
This compound is a non-immunosuppressive cyclosporin A analog that binds to and inhibits the enzymatic activity of multiple cyclophilin isoforms with high potency.[1][2] Cyclophilins are ubiquitously expressed and are involved in a wide array of cellular processes; their dysregulation is implicated in various pathologies, including liver diseases.[3][4] this compound's primary targets include Cyclophilin A (CypA), Cyclophilin B (CypB), and Cyclophilin D (CypD), each contributing to different facets of cellular stress and survival.[4][5]
Table 1: this compound Inhibition of Cyclophilin Isoforms
| Cyclophilin Isoform | This compound IC50 | Key Pathological Roles | Reference |
| Cyclophilin A (CypA) | 2.5 nM | Inflammation, Viral replication, Cancer cell proliferation | [6] |
| Cyclophilin B (CypB) | 3.1 nM | Collagen synthesis and fibrosis | [6] |
| Cyclophilin D (CypD) | 2.8 nM | Mitochondrial permeability transition pore (mPTP) regulation, Cell death | [6] |
| Cyclophilin G (CypG) | 7.3 nM | Not fully elucidated in the context of this compound's primary indications | [6] |
Impact on Cellular Stress Pathways
This compound mitigates cellular stress through multiple mechanisms, primarily by preserving mitochondrial integrity and function.
Inhibition of the Mitochondrial Permeability Transition Pore (mPTP)
A key mechanism by which this compound protects against cellular stress and subsequent death is through the inhibition of the mitochondrial permeability transition pore (mPTP).[2][7] The mPTP is a non-specific channel in the inner mitochondrial membrane that, when opened under conditions of cellular stress (e.g., high calcium levels, oxidative stress), leads to the dissipation of the mitochondrial membrane potential, cessation of ATP synthesis, mitochondrial swelling, and release of pro-apoptotic factors.[2][8]
Cyclophilin D (CypD) is a key regulator of the mPTP, promoting its opening.[8] this compound, by inhibiting CypD, prevents or reverses the formation of these pores, thereby stabilizing mitochondrial function and promoting cell survival.[7]
Modulation of Apoptotic and Necrotic Cell Death
By stabilizing mitochondria, this compound directly influences cell death pathways. The opening of the mPTP can lead to the release of cytochrome c from the mitochondria into the cytosol, a key initiating event in the intrinsic apoptotic cascade.[3] This, in turn, activates caspase-9 and the executioner caspase-3, leading to programmed cell death.[3]
In situations of severe cellular stress and ATP depletion, mPTP opening can lead to necrosis.[2] this compound's ability to prevent mPTP opening, therefore, has the potential to inhibit both apoptotic and necrotic cell death.
Furthermore, preclinical studies in liver cancer cell lines have shown that this compound can alter the accessibility of DNA for transcription, leading to the increased expression of tumor suppressor genes and genes related to apoptosis, thereby promoting cancer cell death.[9]
Quantitative Data from Preclinical and Clinical Studies
The effects of this compound on cellular stress and death pathways have been quantified in various studies.
Table 2: Preclinical Efficacy of this compound
| Model | Endpoint | Result | Reference |
| Mouse model of NASH | Liver tumors | 50% reduction in number and size | [8] |
| Human liver slices | Fibrosis markers | 30-100% reduction | [10] |
| HCV-infected humanized mice | HCV replication | Completely abolished | [11] |
| HBV transgenic mice (16 days) | Liver HBV DNA | Significant reduction | [12] |
Table 3: Biomarker Changes in the Phase 2a AMBITION Trial (28 days)
| Biomarker | This compound Dose | Mean Change from Baseline | p-value (vs. Placebo) | Reference |
| Alanine Transaminase (ALT) | 225 mg | -16.3% | < 0.05 (pooled doses) | [5] |
| Pro-C3 (Collagen III formation) | 225 mg | Statistically significant reduction in subjects with baseline > 15.0 ng/ml | Statistically significant | [5] |
| C6M (Collagen VI degradation) | 225 mg | Statistically significant reduction in subjects with baseline > 15.0 ng/ml | Statistically significant | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the effects of this compound.
Cyclophilin Isomerase Assay
This assay measures the ability of this compound to inhibit the peptidyl-prolyl isomerase activity of cyclophilins.
-
Principle: The assay utilizes a chromogenic substrate, N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide. The cis-to-trans isomerization of the proline residue by cyclophilin is the rate-limiting step for the cleavage of the p-nitroanilide group by chymotrypsin, which can be monitored spectrophotometrically.
-
General Protocol:
-
Recombinant human cyclophilin isoforms are incubated with varying concentrations of this compound.
-
The reaction is initiated by the addition of the substrate and chymotrypsin.
-
The change in absorbance at 390 nm is measured over time.
-
IC50 values are calculated from the dose-response curves.[8]
-
Cell Viability and Apoptosis Assays
These assays are used to determine the effect of this compound on cell survival and the induction of apoptosis.
-
MTT Assay (Cell Viability):
-
Cells are seeded in 96-well plates and treated with this compound for a specified period.
-
MTT reagent is added, which is converted to formazan by metabolically active cells.
-
The formazan crystals are solubilized, and the absorbance is measured to determine the percentage of viable cells.
-
-
Annexin V/Propidium Iodide (PI) Staining (Apoptosis):
-
Cells are treated with this compound.
-
Cells are harvested and stained with FITC-conjugated Annexin V and PI.
-
Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells.
-
PI stains the DNA of necrotic or late apoptotic cells with compromised membrane integrity.
-
The stained cells are analyzed by flow cytometry to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.[9]
-
-
TUNEL Assay (Apoptosis):
-
Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Cells or tissue sections are fixed and permeabilized.
-
TdT enzyme is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs.
-
The labeled cells are visualized by fluorescence microscopy or flow cytometry.[3]
-
Mitochondrial Membrane Potential (ΔΨm) Assay
This assay measures changes in the mitochondrial membrane potential, an indicator of mitochondrial health.
-
Principle: Cationic fluorescent dyes, such as JC-1 or TMRE, accumulate in healthy mitochondria with a high membrane potential. Upon depolarization of the mitochondrial membrane, the dye is released into the cytoplasm, leading to a change in fluorescence.
-
General Protocol:
-
Cells are treated with this compound and a stress-inducing agent.
-
The cells are incubated with the fluorescent dye.
-
The fluorescence is measured using a fluorescence microscope, plate reader, or flow cytometer. A decrease in fluorescence intensity indicates mitochondrial depolarization.
-
Conclusion
This compound demonstrates a multifaceted mechanism of action that favorably impacts cellular stress and death pathways. Its potent inhibition of cyclophilins, particularly Cyclophilin D, leads to the stabilization of mitochondrial function and the prevention of mPTP opening. This, in turn, inhibits downstream apoptotic and necrotic signaling. The preclinical and clinical data gathered to date support this compound's potential as a therapeutic agent for diseases characterized by cellular stress, inflammation, fibrosis, and unregulated cell death. Further research will continue to elucidate the full extent of its therapeutic effects and identify patient populations most likely to benefit from this novel treatment paradigm.
References
- 1. Cyclophilin D regulation of the mitochondrial permeability transition pore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Mitochondrial Permeability Transition and Cell Death: The Role of Cyclophilin D [frontiersin.org]
- 3. biorxiv.org [biorxiv.org]
- 4. This compound, a cyclophilin inhibitor: A phase 2a, multicenter, single‐blind, placebo‐controlled study in F2/F3 NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. hepionpharma.com [hepionpharma.com]
- 8. Frontiers | Cyclophilin D: An Integrator of Mitochondrial Function [frontiersin.org]
- 9. hepionpharma.com [hepionpharma.com]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. accessnewswire.com [accessnewswire.com]
- 12. The cyclophilin inhibitor CRV431 inhibits liver HBV DNA and HBsAg in transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Rencofilstat's Pleiotropic Profile: An In-depth Examination of its Multi-faceted On-Target Effects in Early Research
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive analysis of the diverse pharmacological activities of Rencofilstat observed in early-stage research. While traditionally the term "off-target" is used to describe unintended molecular interactions, the case of this compound presents a unique paradigm. Its broad spectrum of effects is intrinsically linked to its primary mechanism of action: the potent, pan-inhibition of multiple cyclophilin isoforms. Therefore, this document will explore these pleiotropic "on-target" effects, which contribute to its therapeutic potential across a range of diseases, including non-alcoholic steatohepatitis (NASH), viral infections, and cancer.
Core Mechanism of Action: Pan-Cyclophilin Inhibition
This compound (formerly CRV431) is a novel, orally active derivative of cyclosporine A with significantly diminished immunosuppressive properties.[1] Its primary pharmacological action is the high-potency inhibition of several members of the cyclophilin family of peptidyl-prolyl isomerase enzymes.[1][2] These enzymes play crucial roles in protein folding and trafficking, and are implicated in a multitude of physiological and pathological processes.[3] By binding to and inhibiting these cyclophilins, this compound modulates a variety of downstream signaling pathways.
Quantitative Inhibition Profile
Early preclinical studies have established this compound's potent inhibitory activity against key cyclophilin isoforms. The following table summarizes the reported half-maximal inhibitory concentrations (IC50).
| Cyclophilin Isoform | IC50 (nM) | Reference |
| Cyclophilin A (CypA) | 2.5 | [2] |
| Cyclophilin B (CypB) | 3.1 | [2] |
| Cyclophilin D (CypD) | 2.8 | [2] |
| Cyclophilin G (CypG) | 7.3 | [2] |
This table quantitatively demonstrates this compound's pan-cyclophilin inhibitory profile, with potent activity observed across multiple isoforms.
Pleiotropic On-Target Effects of this compound
The inhibition of distinct cyclophilin isoforms by this compound gives rise to a wide array of therapeutic effects. These are not considered "off-target" in the classical sense, but rather a consequence of its intended mechanism of action.
Anti-Fibrotic Activity
This compound's anti-fibrotic effects are a cornerstone of its development for NASH.[3] This activity is primarily mediated through the inhibition of Cyclophilin B (CypB), a key regulator of collagen production in hepatic stellate cells.[4] By inhibiting CypB, this compound reduces collagen secretion and subsequent fibrotic scarring.[4]
Anti-Inflammatory Effects
The anti-inflammatory properties of this compound are largely attributed to the inhibition of Cyclophilin A (CypA).[4] CypA is involved in inflammatory cell signaling and recruitment.[4] this compound's binding to CypA blocks its interaction with specific receptors on inflammatory cells, thereby decreasing their infiltration into tissues and reducing the production of pro-inflammatory molecules.[4] Furthermore, this compound has been shown to inhibit NFAT and IL-2 signaling pathways in Jurkat cells, demonstrating a potential for modulating immune responses.[2]
Mitochondrial Protection
This compound's interaction with Cyclophilin D (CypD) is crucial for its cytoprotective effects.[4] CypD is a component of the mitochondrial permeability transition pore (mPTP).[4] By inhibiting CypD, this compound prevents or reverses the formation of these pores, thereby stabilizing mitochondrial function, maintaining cellular energy production, and promoting liver cell survival.[4]
Antiviral Activity
Preclinical studies have revealed this compound's broad-spectrum antiviral activity against a range of viruses, including Hepatitis B (HBV), Hepatitis C (HCV), Hepatitis D (HDV), and Human Immunodeficiency Virus-1 (HIV-1).[4] This antiviral action is multifaceted and depends on the specific virus. For instance, in HCV, this compound disrupts the interaction between cyclophilins and the viral protein NS5A, which is essential for viral replication.[1] In the case of HBV, it has been shown to block virus uptake into cells and interfere with post-entry stages of the replication cycle.[4]
Anti-Cancer Activity
A growing body of evidence from early research points to the anti-cancer potential of this compound. This activity appears to be independent of its antiviral effects.[1] Studies in mouse models of hepatocellular carcinoma (HCC) have shown that this compound can reduce the number and size of liver tumors.[1] One of the novel mechanisms underlying this effect is the modulation of chromatin accessibility. Research utilizing ATAC-Seq (Assay for Transposase-Accessible Chromatin with sequencing) on liver cancer cell lines revealed that this compound can alter the open and closed states of DNA, leading to the silencing of oncogenes and the expression of tumor suppressor genes.[5]
Experimental Protocols
The following are reconstructed methodologies for key experiments cited in early this compound research, based on available information.
Cyclophilin Inhibition Assay (Reconstructed)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various cyclophilin isoforms.
-
Principle: This assay measures the enzymatic activity of cyclophilins (peptidyl-prolyl cis-trans isomerase activity) in the presence of varying concentrations of the inhibitor.
-
General Procedure:
-
Recombinant human cyclophilin isoforms (CypA, CypB, CypD, CypG) are purified.
-
A chromogenic or fluorogenic peptide substrate for the specific cyclophilin isoform is used.
-
The assay is performed in a multi-well plate format.
-
Each well contains the respective cyclophilin enzyme, the peptide substrate, and a specific concentration of this compound (typically a serial dilution).
-
The enzymatic reaction is initiated, and the change in absorbance or fluorescence over time is measured using a plate reader.
-
The rate of the reaction is calculated for each this compound concentration.
-
The IC50 value is determined by plotting the reaction rate against the log of the inhibitor concentration and fitting the data to a dose-response curve.
-
ATAC-Seq Analysis of Chromatin Accessibility (Reconstructed)
-
Objective: To investigate the effect of this compound on chromatin accessibility in liver cancer cell lines.
-
Principle: ATAC-Seq uses a hyperactive Tn5 transposase to preferentially insert sequencing adapters into open chromatin regions. Sequencing of these regions reveals the genome-wide landscape of accessible chromatin.
-
General Procedure:
-
Liver cancer cell lines are cultured under standard conditions.
-
Cells are treated with either vehicle control or a specified concentration of this compound for a defined period (e.g., 1 hour).[5]
-
Nuclei are isolated from the treated cells.
-
The isolated nuclei are incubated with the Tn5 transposase, which fragments the DNA in open chromatin regions and ligates sequencing adapters.
-
The DNA fragments are purified and amplified by PCR.
-
The resulting DNA library is sequenced using a next-generation sequencing platform.
-
The sequencing reads are aligned to the reference genome, and peaks of read enrichment (representing open chromatin regions) are identified.
-
Differential accessibility analysis is performed to identify regions of the genome that become more or less accessible upon this compound treatment.
-
Visualizations
Signaling Pathways Modulated by this compound
Caption: this compound's mechanism of action via inhibition of multiple cyclophilin isoforms.
Experimental Workflow for ATAC-Seq Analysis
Caption: A simplified workflow for investigating chromatin accessibility with ATAC-Seq.
Conclusion
The early research on this compound reveals a complex and promising pharmacological profile. Its identity as a pan-cyclophilin inhibitor underpins a wide range of on-target effects that extend beyond its primary indication for liver fibrosis. The anti-inflammatory, antiviral, and anti-cancer activities observed in preclinical studies highlight the potential for this compound to be a versatile therapeutic agent for a variety of complex diseases. Further research is warranted to fully elucidate the clinical implications of these pleiotropic effects and to identify patient populations that may derive the most benefit from this multi-faceted therapeutic approach. The continued investigation into the nuanced molecular interactions of this compound will be critical in optimizing its clinical development and realizing its full therapeutic potential.
References
- 1. The Cyclophilin Inhibitor this compound Decreases HCV-induced Hepatocellular Carcinoma Independently of Its Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a cyclophilin inhibitor: A phase 2a, multicenter, single‐blind, placebo‐controlled study in F2/F3 NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hepionpharma.com [hepionpharma.com]
- 5. Hepion Pharmaceuticals Discovers Novel this compound Action in Liver Cancer | Nasdaq [nasdaq.com]
Methodological & Application
Rencofilstat In Vitro Assay Protocols for Liver Fibrosis Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Rencofilstat (formerly known as CRV431) is a potent, orally active pan-cyclophilin inhibitor that has demonstrated significant anti-fibrotic effects in preclinical models of liver fibrosis.[1][2][3] By targeting cyclophilin enzymes, particularly cyclophilin B, this compound interferes with the proper folding and secretion of collagen, a key component of the extracellular matrix (ECM) that accumulates during liver fibrosis.[4][5][6] These application notes provide detailed protocols for in vitro assays to evaluate the anti-fibrotic efficacy of this compound in cellular and tissue models of liver fibrosis.
Mechanism of Action
This compound exerts its anti-fibrotic effects primarily through the inhibition of cyclophilin isoforms A, B, and D.[2][4] Cyclophilin B is critically involved in the processing and secretion of procollagen.[6][7] By inhibiting cyclophilin B, this compound disrupts the collagen secretome, leading to reduced deposition of collagen and other ECM components by activated hepatic stellate cells (HSCs), the primary fibrogenic cells in the liver.[4][7][8]
Data Presentation
The following tables summarize the quantitative data on this compound's inhibitory activity and its effects on key fibrosis markers in various in vitro models.
Table 1: this compound Cyclophilin Inhibition
| Cyclophilin Isoform | IC50 (nM) |
| CypA | 2.5[9] |
| CypB | 3.1[9] |
| CypD | 2.8[9] |
| CypG | 7.3[9] |
Table 2: In Vitro Anti-Fibrotic Activity of this compound
| Model System | Treatment | Endpoint | Result |
| Human LX-2 Hepatic Stellate Cells | This compound (clinically relevant concentrations) | Procollagen & Fibronectin Secretion (ELISA) | Up to 55% dose-dependent decrease[7] |
| Primary Human Hepatic Stellate Cells | 5 µM this compound + TGF-β1 | α-Smooth Muscle Actin (α-SMA) & Collagen Deposition | Reduction in α-SMA and collagen[8] |
| Human Precision-Cut Liver Slices (PCLS) | 5 µM this compound | Gene Expression (Profibrotic markers) | Altered expression of profibrogenic markers[4] |
| Human Idiopathic Pulmonary Fibrosis Lung Tissue Explants | 5 µM this compound | Gene Expression (Collagen 1α1, TIMP1, αSMA, TGFβ1) | Average of 45% decrease[10] |
Experimental Protocols
Herein are detailed protocols for inducing and assessing liver fibrosis in vitro and evaluating the therapeutic potential of this compound.
Protocol 1: Activation of Primary Human Hepatic Stellate Cells (HSCs) with TGF-β1
This protocol describes the isolation and activation of primary human HSCs to create an in vitro model of liver fibrosis.
Materials:
-
Human liver tissue
-
Collagenase type IV
-
DNase I
-
OptiPrep™ Density Gradient Medium
-
DMEM, low glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Recombinant Human TGF-β1
-
This compound (CRV431)
Procedure:
-
Isolation of Primary HSCs:
-
Perfuse human liver tissue with a collagenase/DNase solution to digest the extracellular matrix.
-
Filter the cell suspension to remove undigested tissue.
-
Perform density gradient centrifugation using OptiPrep™ to isolate the HSC fraction.
-
Wash and resuspend the purified HSCs in culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
-
Cell Culture and Activation:
-
Plate the primary HSCs on collagen-coated plates and culture at 37°C in a 5% CO2 incubator.
-
After 24-48 hours, replace the medium with serum-free DMEM for 24 hours to induce quiescence.
-
Induce fibrotic activation by treating the cells with 2.5 ng/mL of TGF-β1 for 48-72 hours.[8]
-
For evaluating this compound, co-incubate the cells with TGF-β1 and varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM). A 5 µM concentration has been shown to be effective.[8]
-
Protocol 2: Quantification of Collagen Deposition by Sirius Red Staining
This assay quantifies the total collagen content in the cell layer of cultured HSCs.
Materials:
-
Picro-Sirius Red Solution (0.1% Sirius Red in saturated picric acid)
-
0.1 N Sodium Hydroxide (NaOH)
-
0.5 M Acetic Acid
-
PBS
Procedure:
-
After treatment with TGF-β1 and this compound, wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the fixed cells three times with distilled water.
-
Stain the cells with Picro-Sirius Red Solution for 1 hour at room temperature.
-
Wash the stained cells four times with 0.5 M acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Elute the bound dye by adding 0.1 N NaOH to each well and incubating for 30 minutes with gentle shaking.
-
Transfer the eluate to a 96-well plate and measure the absorbance at 550 nm using a microplate reader.
-
Normalize the absorbance values to the cell number for each condition.
Protocol 3: Immunocytochemistry for α-Smooth Muscle Actin (α-SMA)
This protocol visualizes the expression of α-SMA, a marker of HSC activation.
Materials:
-
4% Paraformaldehyde
-
0.1% Triton X-100 in PBS
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Primary Antibody: Anti-α-SMA antibody
-
Fluorescently-labeled Secondary Antibody
-
DAPI (for nuclear counterstaining)
-
Mounting Medium
Procedure:
-
Culture and treat HSCs in chamber slides or on coverslips as described in Protocol 1.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding with Blocking Buffer for 1 hour.
-
Incubate with the primary anti-α-SMA antibody overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope and quantify the α-SMA positive area or intensity.
Protocol 4: Gene Expression Analysis by Quantitative PCR (qPCR)
This protocol measures the mRNA levels of key fibrotic genes.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for target genes (e.g., COL1A1, ACTA2) and a housekeeping gene (e.g., GAPDH)
-
SYBR Green qPCR Master Mix
Procedure:
-
Lyse the treated HSCs and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for COL1A1, ACTA2, and the housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to TGF-β1 treated controls.
Signaling Pathway
References
- 1. A Pan-Cyclophilin Inhibitor, CRV431, Decreases Fibrosis and Tumor Development in Chronic Liver Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a cyclophilin inhibitor: A phase 2a, multicenter, single‐blind, placebo‐controlled study in F2/F3 NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. hepionpharma.com [hepionpharma.com]
- 5. hepionpharma.com [hepionpharma.com]
- 6. hepionpharma.com [hepionpharma.com]
- 7. hepionpharma.com [hepionpharma.com]
- 8. hepionpharma.com [hepionpharma.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. hepionpharma.com [hepionpharma.com]
Rencofilstat in Carbon Tetrachloride-Induced Liver Fibrosis Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rencofilstat (formerly known as CRV431) is a potent cyclophilin inhibitor that has demonstrated significant anti-fibrotic effects in various preclinical models of liver disease.[1] Cyclophilins are a family of proteins that play a crucial role in protein folding, inflammation, and collagen synthesis, all of which are implicated in the pathogenesis of liver fibrosis.[1] this compound's proposed mechanism of action involves the inhibition of multiple cyclophilin isoforms, including cyclophilin A (CypA), B (CypB), and D (CypD), thereby targeting key pathways in liver injury, inflammation, and fibrosis.[1] This document provides detailed application notes and protocols for the use of this compound in the widely established carbon tetrachloride (CCl4)-induced liver fibrosis model in mice, a valuable tool for preclinical evaluation of anti-fibrotic therapies.
Mechanism of Action of this compound in Liver Fibrosis
This compound exerts its anti-fibrotic effects through a multi-pronged approach by inhibiting various cyclophilin isoforms:
-
Inhibition of Cyclophilin B (CypB): CypB is a key regulator of collagen synthesis and secretion from hepatic stellate cells (HSCs), the primary cell type responsible for extracellular matrix deposition in the fibrotic liver. By inhibiting CypB, this compound directly reduces collagen production, a cornerstone of its anti-fibrotic activity.[2]
-
Inhibition of Cyclophilin A (CypA): CypA is involved in inflammatory processes. Its inhibition by this compound can reduce the infiltration of inflammatory cells into the liver, thereby mitigating the inflammatory response that drives fibrosis.
-
Inhibition of Cyclophilin D (CypD): CypD plays a role in mitochondrial-mediated cell death. This compound's inhibition of CypD may protect liver cells from injury and death, a critical initiating event in the fibrotic cascade.
The collective inhibition of these cyclophilin isoforms makes this compound a promising therapeutic candidate for liver fibrosis by concurrently targeting inflammation, hepatocyte injury, and collagen deposition.
Experimental Protocols
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model in Mice
This protocol describes the induction of liver fibrosis in mice using chronic administration of CCl4.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Carbon tetrachloride (CCl4)
-
Olive oil or corn oil (vehicle for CCl4)
-
Animal gavage needles
-
Syringes
Procedure:
-
Animal Acclimatization: Acclimatize mice to the animal facility for at least one week before the start of the experiment.
-
Preparation of CCl4 Solution: Prepare a 10% (v/v) solution of CCl4 in olive oil or corn oil. For example, mix 1 ml of CCl4 with 9 ml of oil.
-
CCl4 Administration: Administer the CCl4 solution to mice via intraperitoneal (IP) injection or oral gavage. A commonly used protocol involves IP injection of CCl4 at a dose of 1 ml/kg body weight, twice or three times a week for a duration of 4 to 12 weeks to induce progressive fibrosis.[3][4][5] The duration can be adjusted to achieve the desired severity of fibrosis.
-
Control Group: Administer the vehicle (olive oil or corn oil) to the control group of mice using the same volume and administration route as the CCl4-treated group.
-
Monitoring: Monitor the body weight and overall health of the animals regularly.
This compound Administration
This protocol outlines the administration of this compound to mice with CCl4-induced liver fibrosis.
Materials:
-
This compound (CRV431)
-
Vehicle for this compound (e.g., appropriate aqueous solution for oral gavage)
-
Animal gavage needles
-
Syringes
Procedure:
-
This compound Preparation: Prepare a solution of this compound in the chosen vehicle at a concentration suitable for oral gavage.
-
This compound Administration: Based on preclinical studies, a recommended dosage of this compound is 50 mg/kg/day administered via daily oral gavage.[2] Treatment with this compound can be initiated concurrently with CCl4 administration to assess its preventative effects, or after a period of CCl4 induction to evaluate its therapeutic efficacy.
-
Treatment Duration: The treatment with this compound should continue for the duration of the CCl4 administration, typically 6 weeks in preventative studies.[2]
-
Vehicle Control Group: Administer the vehicle for this compound to a separate CCl4-treated control group.
Assessment of Liver Fibrosis
A comprehensive assessment of liver fibrosis should include histological analysis, biochemical assays, and gene expression analysis.
a. Histological Analysis:
-
Sirius Red Staining: This is the gold standard for visualizing and quantifying collagen deposition in liver tissue. Liver sections are stained with Sirius Red, and the percentage of fibrotic area is quantified using image analysis software.
-
Masson's Trichrome Staining: This stain also visualizes collagen (blue/green), allowing for qualitative and semi-quantitative assessment of fibrosis.
-
Hematoxylin and Eosin (H&E) Staining: H&E staining is used to assess overall liver morphology, inflammation, and hepatocellular damage.
b. Biochemical Assays:
-
Serum Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) Levels: These liver enzymes are released into the bloodstream upon hepatocyte injury and are indicative of liver damage.
-
Hydroxyproline Assay: Hydroxyproline is a major component of collagen. Measuring the hydroxyproline content in liver tissue provides a quantitative measure of total collagen deposition.
c. Gene Expression Analysis:
-
Quantitative Real-Time PCR (qRT-PCR): Analyze the mRNA expression levels of key pro-fibrotic genes in liver tissue, such as:
-
Collagen type I alpha 1 (Col1a1)
-
Alpha-smooth muscle actin (Acta2), a marker of activated hepatic stellate cells.
-
Transforming growth factor-beta 1 (Tgf-β1)
-
Tissue inhibitor of metalloproteinases 1 (Timp1)
-
Data Presentation
The following tables summarize the expected quantitative outcomes from a study evaluating this compound in a CCl4-induced liver fibrosis mouse model, based on available preclinical data.[2]
Table 1: Effect of this compound on Liver Fibrosis (Histological Quantification)
| Treatment Group | Sirius Red Stained Area (%) |
| Vehicle Control | Baseline |
| CCl4 + Vehicle | Increased Fibrosis |
| CCl4 + this compound (50 mg/kg/day) | Significantly Reduced Fibrosis |
Table 2: Effect of this compound on Markers of Liver Injury and Collagen Deposition
| Treatment Group | Serum ALT (U/L) | Serum AST (U/L) | Liver Hydroxyproline (μg/g tissue) |
| Vehicle Control | Normal Range | Normal Range | Baseline |
| CCl4 + Vehicle | Significantly Elevated | Significantly Elevated | Significantly Increased |
| CCl4 + this compound | Reduced Levels | Reduced Levels | Significantly Reduced |
Table 3: Effect of this compound on Pro-fibrotic Gene Expression
| Treatment Group | Col1a1 mRNA Expression (Fold Change) | Acta2 mRNA Expression (Fold Change) | Tgf-β1 mRNA Expression (Fold Change) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| CCl4 + Vehicle | Significantly Upregulated | Significantly Upregulated | Significantly Upregulated |
| CCl4 + this compound | Significantly Downregulated | Significantly Downregulated | Significantly Downregulated |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's mechanism of action in reducing liver fibrosis.
Caption: Experimental workflow for evaluating this compound in a CCl4 mouse model.
References
- 1. This compound, a cyclophilin inhibitor: A phase 2a, multicenter, single‐blind, placebo‐controlled study in F2/F3 NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hepionpharma.com [hepionpharma.com]
- 3. Establishment of a standardized mouse model of hepatic fibrosis for biomedical research | Biomedical Research and Therapy [bibliomed.org]
- 4. Induction of liver fibrosis by CCl4 mediates pathological alterations in the spleen and lymph nodes: The potential therapeutic role of propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CCl4-induced liver fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
Application Note: Utilizing ATAC-Seq to Elucidate the Effects of Rencofilstat on DNA Accessibility
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rencofilstat is a potent inhibitor of cyclophilins, a family of proteins involved in a wide range of cellular processes, including protein folding, inflammation, and fibrosis.[1] Its therapeutic potential is being investigated in various diseases, including non-alcoholic steatohepatitis (NASH), liver fibrosis, and hepatocellular carcinoma (HCC).[2][3] Recent findings suggest that this compound may exert some of its therapeutic effects by modulating the chromatin landscape, thereby altering DNA accessibility and gene expression.[4] The Assay for Transposase-Accessible Chromatin with sequencing (ATAC-Seq) is a powerful technique to investigate genome-wide chromatin accessibility.[5][6] This application note provides a detailed protocol for using ATAC-Seq to study the effects of this compound on DNA accessibility in relevant cell models.
Relevant Cell Models
Given this compound's therapeutic targets, two human cell lines are proposed for these studies:
-
HepG2: A well-characterized human hepatocellular carcinoma cell line.[7]
-
LX-2: An immortalized human hepatic stellate cell line, a key cell type in the development of liver fibrosis.[8][9]
Experimental Design
A dose-response and time-course experiment is recommended to determine the optimal conditions for the ATAC-Seq study.
Table 1: Experimental Groups for ATAC-Seq Analysis
| Group | Cell Line | Treatment | Concentration | Time Point | Biological Replicates |
| 1 | HepG2 | Vehicle (DMSO) | 0.1% | 24 hours | 3 |
| 2 | HepG2 | This compound | 1 µM | 24 hours | 3 |
| 3 | HepG2 | This compound | 10 µM | 24 hours | 3 |
| 4 | LX-2 | Vehicle (DMSO) | 0.1% | 24 hours | 3 |
| 5 | LX-2 | This compound | 1 µM | 24 hours | 3 |
| 6 | LX-2 | This compound | 10 µM | 24 hours | 3 |
Note: The optimal concentrations of this compound should be determined by a preliminary dose-response experiment assessing cell viability (e.g., using an MTT assay) and target engagement.
Experimental Protocols
Cell Culture and this compound Treatment
-
HepG2 Cell Culture:
-
Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.[10]
-
Plate cells at a density of 0.5 x 10^6 cells per well in a 6-well plate 24 hours prior to treatment.
-
-
LX-2 Cell Culture:
-
This compound Treatment:
-
Prepare stock solutions of this compound in DMSO.
-
On the day of the experiment, dilute this compound to the final concentrations in the respective cell culture media.
-
Replace the medium in each well with the medium containing the appropriate concentration of this compound or vehicle (DMSO).
-
Incubate the cells for the desired time point (e.g., 24 hours).
-
ATAC-Seq Protocol
This protocol is adapted from established ATAC-Seq methodologies.[11][12]
-
Cell Harvesting and Counting:
-
Aspirate the media and wash the cells with ice-cold PBS.
-
Harvest the cells using trypsin-EDTA and neutralize with complete media.
-
Count the cells using a hemocytometer or an automated cell counter. Proceed with 50,000 viable cells per sample.
-
-
Nuclei Isolation:
-
Centrifuge the cells at 500 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in 50 µL of ice-cold lysis buffer (10 mM Tris-HCl pH 7.4, 10 mM NaCl, 3 mM MgCl2, 0.1% NP-40).
-
Incubate on ice for 10 minutes.
-
Wash the nuclei with 1 mL of ice-cold wash buffer (10 mM Tris-HCl pH 7.4, 10 mM NaCl, 3 mM MgCl2).
-
Centrifuge at 500 x g for 10 minutes at 4°C to pellet the nuclei.
-
-
Transposition Reaction:
-
Carefully remove the supernatant.
-
Resuspend the nuclei pellet in 50 µL of the transposition reaction mix (25 µL 2x TD Buffer, 2.5 µL Tn5 Transposase, 22.5 µL nuclease-free water).
-
Incubate at 37°C for 30 minutes.
-
-
DNA Purification:
-
Purify the transposed DNA using a DNA purification kit according to the manufacturer's instructions.
-
Elute the DNA in 21 µL of elution buffer.
-
-
Library Amplification:
-
Amplify the transposed DNA using PCR with indexed primers.
-
Perform an initial PCR cycle determination to avoid library over-amplification.
-
Purify the amplified library using a PCR purification kit.
-
-
Library Quality Control and Sequencing:
-
Assess the library size distribution using a bioanalyzer. A typical ATAC-Seq library will show a nucleosome-free peak at <100 bp and subsequent peaks at ~200 bp intervals.
-
Quantify the library concentration using a Qubit fluorometer.
-
Perform paired-end sequencing on a high-throughput sequencing platform.
-
Data Analysis
A standard bioinformatics pipeline for ATAC-Seq data analysis should be followed.[13][14]
Table 2: Bioinformatics Analysis Workflow
| Step | Description | Recommended Tools |
| 1. Quality Control | Assess the quality of the raw sequencing reads. | FastQC |
| 2. Adapter Trimming | Remove adapter sequences from the reads. | Trimmomatic, Cutadapt |
| 3. Alignment | Align the trimmed reads to the human reference genome (e.g., hg38). | Bowtie2, BWA |
| 4. Post-Alignment Filtering | Remove mitochondrial reads and PCR duplicates. | SAMtools, Picard |
| 5. Peak Calling | Identify regions of open chromatin (peaks). | MACS2 |
| 6. Differential Accessibility Analysis | Identify peaks with significantly different accessibility between this compound-treated and vehicle-treated samples. | DESeq2, edgeR |
| 7. Motif Enrichment Analysis | Identify transcription factor binding motifs enriched in the differentially accessible regions. | MEME Suite, HOMER |
| 8. Functional Annotation | Annotate the differentially accessible peaks to nearby genes and perform pathway analysis. | GREAT, DAVID |
Expected Quantitative Data
The following tables present hypothetical data to illustrate the expected outcomes of the ATAC-Seq experiment.
Table 3: Summary of ATAC-Seq Data
| Sample | Total Reads | Aligned Reads (%) | Mitochondrial Reads (%) | Number of Peaks |
| HepG2 Vehicle Rep 1 | 55,123,456 | 98.2 | 5.1 | 65,432 |
| HepG2 Vehicle Rep 2 | 54,789,123 | 98.5 | 4.9 | 66,123 |
| HepG2 Vehicle Rep 3 | 56,012,345 | 98.3 | 5.3 | 65,876 |
| HepG2 this compound Rep 1 | 55,567,890 | 98.4 | 5.0 | 68,901 |
| HepG2 this compound Rep 2 | 54,987,654 | 98.6 | 4.8 | 69,123 |
| HepG2 this compound Rep 3 | 56,234,567 | 98.1 | 5.2 | 68,543 |
| LX-2 Vehicle Rep 1 | 54,321,098 | 98.6 | 6.2 | 71,234 |
| LX-2 Vehicle Rep 2 | 55,654,321 | 98.7 | 6.0 | 70,987 |
| LX-2 Vehicle Rep 3 | 54,876,543 | 98.4 | 6.3 | 71,567 |
| LX-2 this compound Rep 1 | 55,111,222 | 98.5 | 6.1 | 68,765 |
| LX-2 this compound Rep 2 | 54,666,777 | 98.8 | 5.9 | 69,012 |
| LX-2 this compound Rep 3 | 56,333,444 | 98.2 | 6.4 | 68,555 |
Table 4: Differentially Accessible Regions (DARs) upon this compound Treatment
| Cell Line | Comparison | Upregulated DARs | Downregulated DARs |
| HepG2 | This compound vs. Vehicle | 1,250 | 980 |
| LX-2 | This compound vs. Vehicle | 850 | 1,520 |
Table 5: Top Enriched Transcription Factor Motifs in DARs (Hypothetical)
| Cell Line | DARs | Transcription Factor Motif | p-value | Associated Pathway |
| HepG2 | Upregulated | NRF2 | 1.2e-8 | Oxidative Stress Response |
| HepG2 | Downregulated | AP-1 | 3.5e-6 | Proliferation, Inflammation |
| LX-2 | Upregulated | PPARγ | 2.1e-7 | Anti-fibrotic |
| LX-2 | Downregulated | SMAD3 | 5.8e-9 | Pro-fibrotic (TGF-β signaling) |
Visualizations
Caption: Hypothetical signaling pathway of this compound's action.
References
- 1. MEDEA: analysis of transcription factor binding motifs in accessible chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hepionpharma.com [hepionpharma.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. research.stowers.org [research.stowers.org]
- 5. Discovery of novel therapeutic targets in cancer using patient-specific gene regulatory networks | bioRxiv [biorxiv.org]
- 6. RNA-Sequencing Identification of Genes Supporting HepG2 as a Model Cell Line for Hepatocellular Carcinoma or Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encodeproject.org [encodeproject.org]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. editxor.com [editxor.com]
- 11. Discovery of therapeutic targets in cancer using chromatin accessibility and transcriptomic data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for single-cell ATAC sequencing using combinatorial indexing in mouse lung adenocarcinoma. STAR Protoc. 2021 Jun 18; 2(2):100583. | HSCRB [hscrb.harvard.edu]
- 13. On the identification of differentially-active transcription factors from ATAC-seq data - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Detecting Differential Transcription Factor Activity from ATAC-Seq Data [mdpi.com]
Application Notes: Measuring ALT, ProC3, and C6M in Response to Rencofilstat Treatment
Introduction
Rencofilstat (formerly CRV431) is a novel, orally administered small molecule that acts as a potent cyclophilin inhibitor.[1][2] Cyclophilins are a family of enzymes that play a crucial role in protein folding and are implicated in various disease processes, including liver fibrosis, inflammation, and viral replication.[3][4] this compound targets multiple cyclophilin isoforms, including cyclophilin A, B, and D, thereby exerting a multi-faceted therapeutic effect.[3][5] Its primary mechanism of action involves the inhibition of cyclophilin B, a key regulator of collagen synthesis and secretion by hepatic stellate cells, which are the primary collagen-producing cells in the liver.[3][6][7] By inhibiting cyclophilin B, this compound directly reduces the production of collagen, a hallmark of fibrosis.[6] Additionally, by inhibiting other cyclophilin isoforms, this compound demonstrates anti-inflammatory and hepatoprotective effects.[3][4] These properties make this compound a promising therapeutic candidate for chronic liver diseases such as non-alcoholic steatohepatitis (NASH).[8][9]
This document provides detailed protocols for measuring key biomarkers—Alanine Aminotransferase (ALT), Pro-collagen III N-terminal peptide (ProC3), and a neo-epitope of collagen type VI (C6M)—to evaluate the therapeutic efficacy of this compound in a research or clinical setting.
Biomarker Overview
-
Alanine Aminotransferase (ALT): ALT is an enzyme predominantly found in liver cells.[10][11] When the liver is damaged, ALT is released into the bloodstream, and its elevated level is a widely used indicator of hepatocellular injury.[10][12] Monitoring ALT levels is a standard method for assessing liver health and the impact of hepatotoxic substances or the therapeutic effect of hepatoprotective agents.[10][12]
-
Pro-collagen III N-terminal peptide (ProC3): ProC3 is a biomarker that reflects the formation of type III collagen, a major component of the fibrotic scar tissue in the liver.[13] During the synthesis of type III collagen, the N-terminal pro-peptide is cleaved and released into the circulation.[13] Therefore, elevated levels of ProC3 are indicative of active liver fibrogenesis, making it a valuable marker for assessing the progression and regression of liver fibrosis.[13][14]
-
Collagen Type VI neo-epitope (C6M): C6M is a biomarker that signifies tissue remodeling and degradation of type VI collagen by matrix metalloproteinases (MMPs). While ProC3 measures collagen formation, C6M provides insight into the dynamic process of extracellular matrix turnover that occurs during fibrosis. In the context of this compound's anti-fibrotic activity, a reduction in markers of both collagen formation (ProC3) and tissue remodeling (C6M) can indicate a stabilization or reversal of the fibrotic process.[4][15]
Data Presentation
Clinical trial data has demonstrated that this compound treatment can lead to a reduction in key liver fibrosis and injury biomarkers. The following table summarizes the quantitative changes observed in a Phase 2a study in patients with NASH and F2/F3 fibrosis.[4][15]
| Biomarker | Treatment Group | Baseline Value | Duration of Treatment | Mean Percent Change from Baseline | Statistical Significance |
| ALT | This compound 225 mg QD | Not specified | 28 days | -16.3% (± 25.5%) | Statistically different compared to placebo |
| Placebo | Not specified | 28 days | -0.7% (± 13.4%) | N/A | |
| ProC3 | This compound (75 mg & 225 mg QD) | > 15.0 ng/mL | 28 days | Reduction observed | Statistically significant reduction |
| C6M | This compound (75 mg & 225 mg QD) | > 15.0 ng/mL (ProC3 baseline) | 28 days | Reduction observed | Statistically significant reduction |
Data sourced from a Phase 2a, multicenter, single-blind, placebo-controlled study of this compound in subjects with F2/F3 NASH.[4][15]
Visualizations
Caption: this compound's mechanism of action targeting cyclophilins.
Caption: Experimental workflow for biomarker analysis.
Caption: Logical flow from this compound treatment to biomarker changes.
Experimental Protocols
1. Protocol for Measuring Alanine Aminotransferase (ALT)
This protocol is based on a colorimetric kinetic assay suitable for use with serum samples in a 96-well plate format.[10][16]
A. Materials and Reagents
-
Serum samples (from subjects pre- and post-Rencofilstat treatment)
-
ALT Activity Assay Kit (e.g., Sigma-Aldrich MAK052 or similar)
-
ALT Assay Buffer
-
ALT Enzyme Mix
-
ALT Substrate
-
Pyruvate Standard
-
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 570 nm
-
Multichannel pipette
-
Incubator set to 37°C
-
Deionized water
B. Reagent Preparation
-
Prepare reagents according to the specific assay kit manufacturer's instructions.
-
ALT Assay Buffer: Warm to room temperature before use.
-
ALT Enzyme Mix and Substrate: Reconstitute as directed by the manufacturer, aliquot, and store at -20°C.
-
Pyruvate Standard Curve: Prepare a standard curve by performing serial dilutions of the Pyruvate Standard in ALT Assay Buffer to generate concentrations ranging from 0 to 10 nmol/well (or as recommended by the kit).
C. Assay Procedure
-
Sample Preparation: Centrifuge blood samples to separate serum. Serum samples can typically be used directly. If high ALT activity is expected, dilute the serum with ALT Assay Buffer.
-
Standard Curve and Sample Plating:
-
Add 50 µL of each pyruvate standard dilution to separate wells of the 96-well plate to create the standard curve.
-
Add 1-20 µL of each serum sample to designated wells.
-
Add a positive control if provided with the kit.
-
Adjust the volume in all standard and sample wells to 50 µL with ALT Assay Buffer.
-
-
Reaction Mix Preparation: Prepare a master mix of the ALT reaction components according to the kit's instructions. Typically, this involves mixing the ALT Assay Buffer, ALT Enzyme Mix, and ALT Substrate.
-
Initiate Reaction: Add 50 µL of the reaction mix to each well containing the standards and samples. Mix gently by tapping the plate.
-
Kinetic Measurement:
-
Immediately measure the absorbance at 570 nm (A570) at T_initial (time zero).
-
Incubate the plate at 37°C.
-
Measure A570 every 5 minutes for at least 30-60 minutes. Protect the plate from light during incubation.
-
-
Data Analysis:
-
Calculate the change in absorbance (ΔA570) for each sample and standard over a linear portion of the kinetic curve.
-
Plot the ΔA570 of the standards against their known concentrations to generate a standard curve.
-
Determine the ALT activity in the unknown samples by interpolating their ΔA570 values from the standard curve.
-
Express ALT activity in units per liter (U/L), where one unit of ALT is the amount of enzyme that generates 1.0 µmole of pyruvate per minute at 37°C.[16]
-
2. Protocol for Measuring Pro-collagen III N-terminal peptide (ProC3)
This protocol describes a general competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of ProC3 in serum.[13][17] It is essential to follow the specific instructions provided with the commercial ELISA kit being used.
A. Materials and Reagents
-
Serum samples
-
ProC3 ELISA Kit (containing pre-coated 96-well plate, ProC3 standard, detection antibody, HRP-conjugate, substrate solution, wash buffer, and stop solution)
-
96-well microplate reader capable of measuring absorbance at 450 nm
-
Calibrated pipettes and tips
-
Plate washer (optional)
-
Deionized water
B. Assay Procedure
-
Preparation: Bring all reagents and samples to room temperature before use. Reconstitute or dilute standards and buffers as instructed in the kit manual.
-
Standard and Sample Addition:
-
Add 20 µL of the ProC3 standards, control, and patient serum samples to the appropriate wells of the pre-coated microplate.
-
Immediately add 100 µL of the peroxidase-labeled anti-ProC3 antibody to each well.
-
-
Incubation: Seal the plate and incubate for 60 minutes at 20-25°C, shaking at 300 rpm.
-
Washing:
-
Aspirate the contents of each well.
-
Wash each well five times with 350 µL of diluted wash buffer. Ensure complete removal of the buffer after the final wash by inverting the plate and tapping it on absorbent paper.
-
-
Substrate Reaction:
-
Add 100 µL of the TMB substrate solution to each well.
-
Incubate the plate in the dark for 15 minutes at 20-25°C.
-
-
Stopping the Reaction: Add 100 µL of the stop solution to each well. The color in the wells will change from blue to yellow.
-
Absorbance Measurement: Read the optical density (OD) of each well at 450 nm within 10 minutes of adding the stop solution.
-
Data Analysis:
-
Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is typically used.
-
Calculate the concentration of ProC3 in the patient samples by interpolating their mean absorbance values from the standard curve.
-
Multiply by any dilution factor used. Results are typically expressed in ng/mL. The healthy reference range for ProC3 is approximately 6.1–14.7 ng/mL.[13][18]
-
3. Protocol for Measuring Collagen Type VI neo-epitope (C6M)
The measurement of C6M, a marker of tissue remodeling, is also typically performed using a competitive ELISA, similar to the ProC3 assay. Researchers must use a validated, specific C6M ELISA kit and follow the manufacturer's protocol.
A. Materials and Reagents
-
Serum samples
-
C6M ELISA Kit (containing pre-coated 96-well plate, C6M standard, detection antibody, HRP-conjugate, substrate solution, wash buffer, and stop solution)
-
96-well microplate reader (450 nm)
-
Calibrated pipettes and tips
-
Plate washer (optional)
-
Deionized water
B. Assay Procedure
-
Preparation: Prepare all reagents, standards, and samples as described in the kit's manual.
-
Standard and Sample Addition: Add standards, controls, and serum samples to the appropriate wells of the microplate.
-
Addition of Detection Reagent: Add the enzyme-conjugated detection antibody to each well.
-
Incubation: Seal the plate and incubate for the time and temperature specified in the protocol (e.g., 60 minutes at room temperature with shaking).
-
Washing: Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Substrate Incubation: Add the TMB substrate and incubate in the dark to allow for color development.
-
Stopping Reaction: Add the stop solution to halt the color development reaction.
-
Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate the C6M concentrations in the samples using a standard curve generated from the known standards, as described for the ProC3 assay. Results are typically expressed in ng/mL.
References
- 1. hepionpharma.com [hepionpharma.com]
- 2. Hepion Pharmaceuticals Announces Major Reductions in Liver Stiffness with this compound Treatment in 17-week Phase 2 Study of Advanced (F3) MASH Liver Disease - BioSpace [biospace.com]
- 3. hepionpharma.com [hepionpharma.com]
- 4. This compound, a cyclophilin inhibitor: A phase 2a, multicenter, single‐blind, placebo‐controlled study in F2/F3 NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound in HCC: What You Need To Know - OncologyTube [oncologytube.com]
- 6. hepionpharma.com [hepionpharma.com]
- 7. hepionpharma.com [hepionpharma.com]
- 8. This compound for NASH with Advanced Liver Fibrosis · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 9. hepionpharma.com [hepionpharma.com]
- 10. mmpc.org [mmpc.org]
- 11. ALT Blood Test: A Complete Guide [rupahealth.com]
- 12. my.clevelandclinic.org [my.clevelandclinic.org]
- 13. Determining a healthy reference range and factors potentially influencing PRO-C3 – A biomarker of liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nordicbioscience.com [nordicbioscience.com]
- 15. researchgate.net [researchgate.net]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
- 18. nordicbioscience.com [nordicbioscience.com]
Application Notes and Protocols for Rencofilstat Treatment in Precision-Cut Human Liver Slice Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rencofilstat (formerly CRV431) is a potent, orally active pan-cyclophilin inhibitor that has demonstrated significant anti-fibrotic, anti-inflammatory, and cytoprotective effects in preclinical models of liver disease and clinical trials.[1][2] Precision-cut human liver slices (PCLS) have emerged as a valuable ex vivo model for studying liver fibrosis and testing the efficacy of anti-fibrotic compounds. This is because PCLS preserve the complex multicellular architecture and cell-matrix interactions of the native liver.[1][3][4] These application notes provide detailed protocols for the treatment of PCLS with this compound to evaluate its anti-fibrotic potential.
Mechanism of Action
This compound exerts its pleiotropic effects by inhibiting multiple cyclophilin isoforms:
-
Cyclophilin A (CypA): Inhibition of CypA blocks its interaction with inflammatory cells, reducing their infiltration into the liver and the production of inflammatory molecules.[3]
-
Cyclophilin B (CypB): this compound inhibits CypB, a key regulator of collagen synthesis and folding in hepatic stellate cells (HSCs), leading to a reduction in collagen secretion and fibrotic scarring.[3]
-
Cyclophilin D (CypD): By inhibiting CypD, this compound prevents the formation of the mitochondrial permeability transition pore (mPTP), protecting liver cells from injury and death.[3]
Data Presentation
The following tables summarize the expected quantitative outcomes based on preclinical and clinical studies of this compound and other cyclophilin inhibitors.
Table 1: Effect of this compound on Fibrosis Markers in Human PCLS (Hypothetical Data Based on Preclinical Evidence)
| Biomarker | Control (Vehicle) | This compound (5 µM) | % Inhibition |
| Collagen 1A1 (PCOL1A1) mRNA Expression (fold change) | 4.5 ± 0.8 | 1.8 ± 0.4 | 60% |
| α-Smooth Muscle Actin (α-SMA) mRNA Expression (fold change) | 3.2 ± 0.6 | 1.5 ± 0.3 | 53% |
| Heat Shock Protein 47 (HSP47) mRNA Expression (fold change) | 5.1 ± 0.9 | 2.3 ± 0.5 | 55% |
| Total Collagen Deposition (µg/mg protein) | 25.6 ± 4.2 | 12.3 ± 2.1 | 52% |
| Secreted Pro-Collagen Type III (Pro-C3) (ng/mL) | 15.2 ± 2.5 | 7.1 ± 1.3 | 53% |
Data are presented as mean ± standard deviation. The data in this table is illustrative and based on the expected anti-fibrotic efficacy of this compound in a PCLS model. Actual results may vary.
Table 2: Effect of this compound on Inflammatory Cytokines in PCLS Culture Supernatant (Hypothetical Data)
| Cytokine | Control (Vehicle) (pg/mL) | This compound (5 µM) (pg/mL) | % Reduction |
| Interleukin-6 (IL-6) | 150 ± 25 | 70 ± 12 | 53% |
| Tumor Necrosis Factor-α (TNF-α) | 210 ± 35 | 95 ± 18 | 55% |
| Monocyte Chemoattractant Protein-1 (MCP-1) | 350 ± 50 | 160 ± 28 | 54% |
Data are presented as mean ± standard deviation. The data in this table is illustrative and based on the expected anti-inflammatory efficacy of this compound in a PCLS model. Actual results may vary.
Experimental Protocols
Protocol 1: Preparation and Culture of Precision-Cut Human Liver Slices
This protocol is adapted from established methods for PCLS culture for the evaluation of anti-fibrotic compounds.[3][5][6]
Materials:
-
Fresh human liver tissue
-
Williams' Medium E (supplemented with L-glutamine, penicillin/streptomycin)
-
Krumdieck tissue slicer or equivalent
-
Biopsy punch (5 mm diameter)
-
12-well culture plates
-
Orbital shaker
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Obtain fresh, non-diseased human liver tissue from a reliable source, following all ethical guidelines.
-
Prepare cylindrical tissue cores using a biopsy punch.
-
Immediately place the tissue cores in ice-cold Williams' Medium E.
-
Using a Krumdieck tissue slicer, prepare slices with a thickness of 250 µm.
-
Transfer individual slices to 12-well plates containing 1.5 mL of pre-warmed Williams' Medium E per well.
-
Incubate the plates at 37°C in a humidified atmosphere with a continuous supply of carbogen gas (95% O2, 5% CO2) on an orbital shaker at a gentle speed.
-
For testing anti-fibrotic drugs that target the spontaneous fibrotic response that occurs in culture, it is recommended to add the compounds directly to the culture medium without a pre-incubation period.[3][5]
-
Change the medium and re-dose with this compound every 24 hours.
-
Culture the PCLS for a desired period, typically 48 to 120 hours, for the assessment of fibrotic endpoints.
Protocol 2: this compound Treatment of PCLS
Materials:
-
This compound (stock solution in DMSO)
-
Williams' Medium E
-
PCLS cultures (prepared as in Protocol 1)
Procedure:
-
Prepare a stock solution of this compound in sterile DMSO.
-
On the day of the experiment, dilute the this compound stock solution in Williams' Medium E to the desired final concentration (e.g., 5 µM). Ensure the final DMSO concentration in the culture medium is consistent across all conditions and does not exceed 0.1%.
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the this compound-treated wells.
-
Add the this compound-containing medium or vehicle control medium to the wells containing the PCLS.
-
Incubate the plates as described in Protocol 1.
-
Refresh the medium with freshly prepared this compound or vehicle control medium every 24 hours.
Protocol 3: Assessment of PCLS Viability
Materials:
-
ATP quantitation kit (e.g., CellTiter-Glo®)
-
Lysis buffer
-
Plate reader capable of luminescence detection
Procedure:
-
At the end of the culture period, remove the medium from the wells.
-
Wash the PCLS gently with phosphate-buffered saline (PBS).
-
Add lysis buffer to each well and incubate according to the manufacturer's instructions to lyse the cells within the slice.
-
Use a commercially available ATP quantitation kit to measure the ATP content in the lysate as a marker of cell viability.
-
Measure luminescence using a plate reader.
-
Normalize the ATP content to the total protein content of the slice to account for any differences in slice size.
Protocol 4: Gene Expression Analysis of Fibrosis Markers by qRT-PCR
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for target genes (e.g., PCOL1A1, α-SMA, HSP47) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Homogenize the PCLS in a suitable lysis buffer.
-
Extract total RNA using a commercially available kit according to the manufacturer's protocol.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qRT-PCR) using a suitable master mix and specific primers for the target fibrosis markers and a housekeeping gene for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the vehicle-treated control.
Protocol 5: Immunofluorescence Staining for α-SMA and Collagen I
Materials:
-
PCLS cultured on coverslips or in chamber slides
-
4% paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% bovine serum albumin in PBS)
-
Primary antibodies (anti-α-SMA, anti-Collagen I)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Fix the PCLS with 4% PFA for 15-20 minutes at room temperature.
-
Wash the slices with PBS.
-
Permeabilize the tissue with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash with PBS.
-
Incubate with fluorescently labeled secondary antibodies for 1-2 hours at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the slices with mounting medium and visualize using a fluorescence microscope.
-
Quantify the fluorescence intensity or the area of positive staining using image analysis software.
Protocol 6: Quantification of Pro-inflammatory Cytokines by Luminex Assay
Materials:
-
Supernatant from PCLS cultures
-
Luminex multiplex cytokine assay kit
-
Luminex instrument
Procedure:
-
Collect the culture supernatant at the end of the experiment and store at -80°C until analysis.
-
Thaw the samples on ice.
-
Follow the manufacturer's protocol for the chosen Luminex multiplex cytokine assay kit.
-
Briefly, incubate the supernatant with antibody-coupled magnetic beads.
-
Add detection antibodies and a streptavidin-phycoerythrin reporter.
-
Acquire the data on a Luminex instrument.
-
Analyze the data using the instrument's software to determine the concentration of various cytokines in the samples.
Visualizations
Caption: this compound's multifaceted mechanism of action in liver cells.
Caption: Experimental workflow for this compound treatment in PCLS.
Caption: Key signaling pathways in hepatic stellate cell activation.
References
- 1. Improved Precision-Cut Liver Slice Cultures for Testing Drug-Induced Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sanglifehrin A mitigates multiorgan fibrosis by targeting the collagen chaperone cyclophilin B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 4. Human precision-cut liver slices as a model to test antifibrotic drugs in the early onset of liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mahidol IR [repository.li.mahidol.ac.th]
- 6. organslices.com [organslices.com]
Application Notes and Protocols for Administering Rencofilstat in Diet-Induced Animal Models of Nonalcoholic Steatohepatitis (NASH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rencofilstat (formerly known as CRV431) is a potent, orally bioavailable, pan-cyclophilin inhibitor under investigation for the treatment of nonalcoholic steatohepatitis (NASH) and other fibrotic diseases.[1][2][3] By targeting multiple cyclophilin isoforms (A, B, and D), this compound exerts pleiotropic effects, including anti-inflammatory, anti-fibrotic, and cytoprotective actions, which are crucial in combating the complex pathology of NASH.[1][2][3][4] These application notes provide detailed protocols for the administration of this compound in diet-induced animal models of NASH, along with a summary of its pharmacological effects and relevant signaling pathways.
Mechanism of Action
This compound's therapeutic potential in NASH stems from its ability to inhibit the enzymatic activity of cyclophilins, a family of proteins involved in protein folding and trafficking.[3] The inhibition of specific cyclophilin isoforms by this compound leads to the disruption of key pathological processes in NASH:
-
Cyclophilin A (CypA) Inhibition: Reduces inflammation by blocking the interaction of CypA with its receptor CD147 on inflammatory cells, thereby decreasing their infiltration into the liver.[2]
-
Cyclophilin B (CypB) Inhibition: Directly targets fibrosis by interfering with the proper folding and secretion of collagen, a major component of the fibrotic scar tissue in the liver.[2][4]
-
Cyclophilin D (CypD) Inhibition: Protects liver cells from injury and death by preventing the opening of the mitochondrial permeability transition pore (mPTP), thus preserving mitochondrial function.[1][2][4]
Efficacy Data in Preclinical Models
This compound has demonstrated significant anti-fibrotic efficacy in various preclinical models of fibrotic diseases. The following tables summarize key quantitative findings.
| Model | Species | Dose | Duration | Key Findings | Reference |
| Unilateral Ureteral Obstruction (UUO) | Mouse | 50 mg/kg/day (oral) | 2 weeks | 42% reduction in kidney fibrosis compared to vehicle. | Hepion Pharmaceuticals |
| Human Precision-Cut Liver Slices | Human | Not specified | Not specified | Completely prevented TGF-β1 and PDGF-BB-induced fibrosis. | Hepion Pharmaceuticals |
| HBV Transgenic Model | Mouse | 50 mg/kg/day (oral) | 16 days | Significant reduction in liver HBV DNA levels and moderate decrease in serum HBsAg levels. | (Stauffer et al., 2024) |
| NASH Model | Species | Treatment | Duration | Reported Outcomes | Reference |
| Streptozotocin-Western Diet (STAM™) | Mouse | Daily oral gavage of this compound | Weeks 20-30 of age | Decreased liver tumor burden. | (Hepion Pharmaceuticals, 2022) |
| Western Diet + CCl4 | Mouse | Not specified | Not specified | Decreased disease severity. | (Stauffer et al., 2024) |
Experimental Protocols
Diet-Induced NASH Models
Two common diet-induced models for studying NASH in rodents are the Western Diet (WD) model and the Streptozotocin-Western Diet (STAM™) model.
a) Western Diet (WD) Model:
This model mimics the human consumption of a diet high in fat and sugar, leading to the development of NASH features over time.
-
Animals: C57BL/6J mice are commonly used.
-
Diet Composition: A typical Western diet consists of 40-60% kcal from fat, high fructose (in drinking water or chow), and cholesterol (around 0.2%). For example, a diet with 21.1% fat, 41% sucrose, and 1.25% cholesterol by weight can be used.[5]
-
Duration: The development of significant NASH pathology, including fibrosis, can take from 16 to over 52 weeks.[5][6]
-
Optional Accelerator: To induce more rapid and severe fibrosis, low doses of carbon tetrachloride (CCl4) can be administered intraperitoneally (e.g., weekly injections).[5][7]
b) Streptozotocin-Western Diet (STAM™) Model:
This model induces a diabetic phenotype in addition to NASH, which is a common comorbidity in human NASH patients.
-
Animals: C57BL/6J mice.
-
Procedure:
-
Induce diabetes with a single subcutaneous injection of streptozotocin (STZ) in neonatal mice (e.g., 2 days after birth).
-
At 4 weeks of age, switch the mice to a high-fat diet (e.g., 60% kcal from fat).
-
-
Timeline: Mice typically develop NASH by 8 weeks of age and may progress to hepatocellular carcinoma (HCC) by 16-20 weeks.
Preparation and Administration of this compound
-
Formulation: While the specific vehicle used in all preclinical studies is not consistently reported, a common practice for oral gavage of hydrophobic compounds in rodents is suspension in a vehicle such as 0.5% methylcellulose or a similar aqueous-based suspending agent. It is recommended to perform small-scale formulation trials to ensure stability and homogeneity of the this compound suspension.
-
Dosage: A dosage of 50 mg/kg/day has been reported to be effective in a mouse model of kidney fibrosis. Dose-ranging studies are recommended to determine the optimal dose for a specific NASH model and experimental endpoint.
-
Administration: Administer this compound or vehicle control once daily via oral gavage.
-
Animal Handling: Gently restrain the mouse, ensuring it is calm to minimize stress.
-
Gavage Needle: Use a flexible, ball-tipped gavage needle appropriate for the size of the mouse.
-
Procedure:
-
Measure the distance from the mouse's mouth to the xiphoid process to estimate the correct insertion depth of the gavage needle.
-
Gently insert the needle into the esophagus, following the roof of the mouth to avoid entry into the trachea.
-
Slowly administer the prepared this compound suspension or vehicle.
-
Carefully withdraw the needle.
-
-
Post-Administration Monitoring: Observe the animal for any signs of distress immediately after the procedure and monitor for any adverse effects throughout the study.
-
Endpoint Analysis
At the end of the treatment period, a comprehensive analysis should be performed to evaluate the efficacy of this compound.
-
Blood Collection: Collect blood via cardiac puncture or other appropriate methods for the analysis of serum markers of liver injury (e.g., ALT, AST) and metabolic parameters (e.g., glucose, lipids).
-
Liver Histology:
-
Excise and weigh the liver.
-
Fix a portion of the liver in 10% neutral buffered formalin for paraffin embedding.
-
Stain liver sections with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and hepatocyte ballooning.
-
Use Sirius Red or Masson's trichrome staining to visualize and quantify collagen deposition (fibrosis).
-
Calculate the NAFLD Activity Score (NAS) and fibrosis stage.
-
-
Gene Expression Analysis:
-
Snap-freeze a portion of the liver in liquid nitrogen for RNA extraction.
-
Perform quantitative real-time PCR (qRT-PCR) or RNA sequencing to analyze the expression of genes involved in fibrosis (e.g., Col1a1, Timp1), inflammation (e.g., Tnf-α, Il-6), and lipid metabolism.
-
Conclusion
This compound presents a promising therapeutic strategy for NASH by targeting multiple disease pathways. The protocols outlined in these application notes provide a framework for preclinical evaluation of this compound in clinically relevant diet-induced animal models of NASH. Careful experimental design and execution are crucial for obtaining robust and reproducible data to further elucidate the therapeutic potential of this novel cyclophilin inhibitor.
References
- 1. tandfonline.com [tandfonline.com]
- 2. hepionpharma.com [hepionpharma.com]
- 3. This compound, a cyclophilin inhibitor: A phase 2a, multicenter, single‐blind, placebo‐controlled study in F2/F3 NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclophilin D knockout significantly prevents HCC development in a streptozotocin-induced mouse model of diabetes-linked NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Simple Diet- and Chemical-Induced Murine NASH Model with Rapid Progression of Steatohepatitis, Fibrosis and Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new preclinical model of western diet-induced progression of non-alcoholic steatohepatitis to hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mice lacking cyclophilin B, but not cyclophilin A, are protected from the development of NASH in a diet and chemical-induced model | PLOS One [journals.plos.org]
Application Notes and Protocols for Testing Rencofilstat on Hepatocellular Carcinoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rencofilstat (formerly CRV431) is a potent, orally bioavailable, pan-cyclophilin inhibitor that has demonstrated significant anti-inflammatory, anti-fibrotic, and anti-cancer activities in preclinical models of liver disease.[1][2] Cyclophilins are a family of proteins that play a crucial role in protein folding, immune response, and viral replication, and their overexpression has been linked to the progression of various cancers, including hepatocellular carcinoma (HCC).[2][3] this compound's mechanism of action involves binding to and inhibiting multiple cyclophilin isoforms, including cyclophilin A, B, and D.[4][5] This inhibition disrupts pathways essential for cancer cell survival, proliferation, and resistance to cell death.[2]
Recent studies have shown that this compound can reduce the tumor burden in animal models of HCC.[3][6] Its multifaceted mechanism of action, which includes modulating mitochondrial function and altering cancer gene expression, makes it a promising therapeutic candidate for HCC.[5][7] One of the key pathways implicated in HCC pathogenesis and potentially affected by cyclophilin inhibition is the MAPK/ERK signaling cascade, which is frequently activated in over 50% of human HCC cases.[1]
These application notes provide detailed protocols for testing the efficacy of this compound on common HCC cell lines, including HepG2, Huh7, and PLC/PRF/5. The protocols cover cell culture, viability and apoptosis assays, and Western blotting to analyze key signaling pathways.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data from experiments conducted according to the protocols outlined below. These tables are intended to serve as a guide for data presentation and interpretation.
Table 1: Effect of this compound on the Viability of HCC Cell Lines (72-hour treatment)
| Cell Line | This compound Concentration (µM) | % Viability (Mean ± SD) | IC50 (µM) |
| HepG2 | 0 (Vehicle) | 100 ± 4.5 | \multirow{5}{}{15.2} |
| 1 | 92.3 ± 5.1 | ||
| 5 | 75.8 ± 6.2 | ||
| 10 | 61.4 ± 4.9 | ||
| 25 | 40.1 ± 3.8 | ||
| Huh7 | 0 (Vehicle) | 100 ± 5.2 | \multirow{5}{}{12.8} |
| 1 | 90.1 ± 4.8 | ||
| 5 | 68.9 ± 5.5 | ||
| 10 | 55.2 ± 4.1 | ||
| 25 | 35.7 ± 3.2 | ||
| PLC/PRF/5 | 0 (Vehicle) | 100 ± 4.9 | \multirow{5}{*}{18.5} |
| 1 | 95.2 ± 5.4 | ||
| 5 | 80.3 ± 6.0 | ||
| 10 | 68.7 ± 5.1 | ||
| 25 | 48.6 ± 4.3 |
Table 2: Induction of Apoptosis by this compound in HCC Cell Lines (48-hour treatment)
| Cell Line | This compound Concentration (µM) | Caspase-3/7 Activity (Relative Luminescence Units ± SD) | Fold Increase vs. Vehicle |
| HepG2 | 0 (Vehicle) | 15,234 ± 1,210 | 1.0 |
| 10 | 38,085 ± 2,980 | 2.5 | |
| 25 | 68,553 ± 5,430 | 4.5 | |
| Huh7 | 0 (Vehicle) | 18,987 ± 1,540 | 1.0 |
| 10 | 51,265 ± 4,120 | 2.7 | |
| 25 | 93,036 ± 7,510 | 4.9 | |
| PLC/PRF/5 | 0 (Vehicle) | 12,543 ± 1,100 | 1.0 |
| 10 | 28,849 ± 2,450 | 2.3 | |
| 25 | 52,680 ± 4,380 | 4.2 |
Table 3: Modulation of MAPK/ERK Signaling by this compound in HepG2 Cells (24-hour treatment)
| Treatment | p-ERK / Total ERK Ratio (Normalized to Vehicle) | Cyclophilin A / β-actin Ratio (Normalized to Vehicle) |
| Vehicle | 1.00 | 1.00 |
| This compound (15 µM) | 0.45 | 0.98 |
Experimental Protocols
Cell Culture
1.1. HepG2 Cell Culture
-
Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach using 0.25% Trypsin-EDTA. Neutralize trypsin with complete medium, centrifuge, and resuspend the cell pellet in fresh medium for passaging at a 1:3 to 1:6 ratio.
1.2. Huh7 Cell Culture
-
Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80% confluency, wash with PBS and detach with 0.05% Trypsin-EDTA. After detachment, neutralize with complete medium, centrifuge, and resuspend in fresh medium for passaging at a 1:4 to 1:8 ratio.
1.3. PLC/PRF/5 Cell Culture
-
Medium: Eagle's Minimum Essential Medium (EMEM) with 10% FBS.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells are 70-80% confluent, rinse with PBS and detach using 0.25% trypsin, 0.03% EDTA solution. Neutralize with complete medium, centrifuge the cells at approximately 125 xg for 5-10 minutes, and resuspend in fresh medium for a 1:3 to 1:6 split.
Cell Viability Assay (MTS Assay)
This protocol is adapted for a 96-well plate format.
-
Cell Seeding: Seed HepG2, Huh7, or PLC/PRF/5 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions (e.g., 0, 1, 5, 10, 25 µM). Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Caspase-3/7 Activity)
This protocol utilizes a luminescent caspase-3/7 assay in a 96-well plate format.
-
Cell Seeding: Seed HCC cells in an opaque-walled 96-well plate at a density of 10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
This compound Treatment: Treat the cells with the desired concentrations of this compound (e.g., 0, 10, 25 µM) for 48 hours.
-
Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow the plate and reagent to equilibrate to room temperature. Add 100 µL of the reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking for 30 seconds and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Determine the fold increase in caspase-3/7 activity by normalizing the readings of treated samples to the vehicle control.
Western Blotting for MAPK/ERK Signaling Pathway
-
Cell Lysis: Plate HepG2 cells in 6-well plates and grow to 80-90% confluency. Treat with this compound (e.g., 15 µM) for 24 hours. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with the following primary antibodies diluted in blocking buffer:
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) (1:1000 dilution)
-
Rabbit anti-total ERK1/2 (1:1000 dilution)
-
Rabbit anti-Cyclophilin A (1:1000 dilution)
-
Mouse anti-β-actin (1:5000 dilution)
-
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated anti-rabbit or anti-mouse secondary antibody (1:2000 dilution) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the levels of phosphorylated proteins to the total protein levels. Normalize Cyclophilin A to the β-actin loading control.
Visualizations
Caption: Experimental workflow for testing this compound on HCC cell lines.
Caption: Proposed signaling pathway of this compound in hepatocellular carcinoma.
References
- 1. Role of Cyclin D1 as a Mediator of c-Met and β-Catenin Induced Hepatocarcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Cyclophilin Inhibitor Decreases Cell Proliferation and Tumor Growth in Models of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Cyclophilin Inhibitor this compound Decreases HCV-induced Hepatocellular Carcinoma Independently of Its Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound in HCC: What You Need To Know - OncologyTube [oncologytube.com]
- 6. This compound, a cyclophilin inhibitor: A phase 2a, multicenter, single‐blind, placebo‐controlled study in F2/F3 NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hepion Pharmaceuticals Discovers Novel this compound Action in Liver Cancer | Nasdaq [nasdaq.com]
Application Notes and Protocols for In Vivo Imaging to Assess Rencofilstat Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rencofilstat (formerly CRV431) is a potent, clinical-phase cyclophilin inhibitor under investigation for the treatment of non-alcoholic steatohepatitis (NASH) and hepatocellular carcinoma (HCC).[1][2][3] Cyclophilins are overexpressed in various cancers, including HCC, and are implicated in tumor progression, making them a compelling therapeutic target.[1][4] this compound exerts its anti-tumor effects through multiple mechanisms, including the attenuation of oncogenic pathways.[1] Preclinical studies have demonstrated its ability to reduce liver tumor burden in animal models.[1][5]
This document provides detailed application notes and protocols for utilizing common in vivo imaging techniques to assess the therapeutic efficacy of this compound in preclinical animal models of HCC. The focus is on non-invasive, longitudinal monitoring of tumor growth and response to treatment.
Key Signaling Pathway: this compound's Mechanism of Action
This compound's primary mechanism of action is the inhibition of cyclophilin enzymes (CypA, CypB, and CypD), which are involved in protein folding and various pathological processes.[2] In the context of cancer, cyclophilin inhibition disrupts signaling pathways crucial for cell proliferation and survival.
Figure 1. This compound inhibits cyclophilins, disrupting the function of pro-oncogenic proteins and thereby reducing tumor growth.
Experimental Workflow for Efficacy Assessment
A typical preclinical study to evaluate this compound's efficacy using in vivo imaging involves several key stages, from establishing the animal model to data analysis.
Figure 2. General experimental workflow for assessing this compound efficacy in an orthotopic HCC mouse model.
In Vivo Imaging Protocols
Bioluminescence Imaging (BLI)
Bioluminescence imaging is a highly sensitive technique for monitoring tumor growth and metastasis in real-time. It relies on the genetic modification of cancer cells to express a luciferase enzyme.
Application Note: BLI is ideal for longitudinal studies in subcutaneous or orthotopic HCC models, allowing for the non-invasive quantification of tumor burden in the same animal over time. This reduces the number of animals required and provides robust statistical power. Human HCC cell lines, such as HepG2, can be engineered to stably express firefly luciferase (HepG2-Luc) for this purpose.
Protocol: Assessing this compound Efficacy in an Orthotopic HCC Mouse Model using BLI
a. Cell Line Preparation:
-
Culture HepG2-Luc cells (or another suitable HCC cell line expressing luciferase) in appropriate media.
-
Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium/PBS mixture at a concentration of 1 x 10^7 cells/mL.
b. Animal Model:
-
Use immunodeficient mice (e.g., NOD/SCID or nude mice), 6-8 weeks old.
-
Anesthetize the mouse and surgically implant 1 x 10^6 HepG2-Luc cells in 10 µL of medium/PBS into the left lobe of the liver.
-
Allow tumors to establish for one week.
c. Imaging Procedure:
-
Administer D-luciferin (150 mg/kg body weight) via intraperitoneal (i.p.) injection.
-
After 10-15 minutes, anesthetize the mice with isoflurane.
-
Place the mouse in the imaging chamber of an in vivo imaging system (IVIS).
-
Acquire bioluminescent images. The signal intensity (total flux in photons/second) correlates with the number of viable tumor cells.[4][6]
d. Treatment and Monitoring:
-
Perform baseline imaging to establish initial tumor burden.
-
Randomize mice into treatment groups (e.g., vehicle control, this compound at various doses).
-
Administer this compound or vehicle daily via oral gavage.
-
Perform BLI imaging weekly or bi-weekly to monitor tumor growth.
e. Data Analysis:
-
Define a region of interest (ROI) over the liver to quantify the bioluminescent signal.
-
Compare the change in total flux over time between the treatment and control groups.
-
At the end of the study, tumors can be excised, weighed, and processed for histological analysis to correlate with imaging data.
Magnetic Resonance Imaging (MRI)
MRI provides high-resolution anatomical images, allowing for precise localization and volumetric measurement of liver tumors.
Application Note: MRI is particularly useful for detailed anatomical assessment of orthotopic liver tumors, including their size, morphology, and relationship to surrounding tissues.[7][8] Contrast-enhanced MRI can further improve tumor detection and characterization.[7] This technique is valuable for confirming findings from other imaging modalities and for studies where detailed anatomical information is critical.
Protocol: Monitoring this compound Efficacy in an HCC Mouse Model using MRI
a. Animal Model:
-
Establish an orthotopic or chemically-induced (e.g., using diethylnitrosamine) HCC model in mice.[7][8]
b. Imaging Preparation:
-
Anesthetize the mouse with isoflurane and maintain anesthesia throughout the imaging session.
-
Monitor the animal's respiration and body temperature.[8]
-
Position the mouse in a dedicated small animal MRI scanner.
c. MRI Acquisition:
-
Acquire T2-weighted turbo spin-echo (TSE) sequences for tumor detection, as HCC lesions typically appear hyperintense (brighter) compared to the surrounding healthy liver tissue.[7][8]
-
Acquire T1-weighted sequences before and after the administration of a contrast agent (e.g., gadoxetic acid) for enhanced tumor delineation.[7]
-
Use respiratory gating to minimize motion artifacts.
d. Treatment and Monitoring:
-
Perform a baseline MRI scan to determine the initial tumor volume.
-
Administer this compound or vehicle as described in the BLI protocol.
-
Conduct follow-up MRI scans at regular intervals (e.g., every 2-4 weeks) to monitor changes in tumor volume.
e. Data Analysis:
-
Manually or semi-automatically segment the tumor in the T2-weighted images to calculate the tumor volume.
-
Compare the tumor growth kinetics between the this compound-treated and vehicle control groups.
-
At the study endpoint, correlate MRI-derived tumor volumes with the actual tumor weights and histopathological findings.
Data Presentation
Quantitative data from in vivo imaging studies should be summarized in tables to facilitate comparison between treatment groups.
Table 1: Bioluminescence Imaging Data for this compound Efficacy
| Treatment Group | N | Baseline Signal (Total Flux, photons/s) | Week 4 Signal (Total Flux, photons/s) | % Change from Baseline | p-value vs. Vehicle |
| Vehicle Control | 10 | 1.5 x 10^8 ± 0.3 x 10^8 | 9.8 x 10^8 ± 1.2 x 10^8 | +553% | - |
| This compound (50 mg/kg) | 10 | 1.6 x 10^8 ± 0.4 x 10^8 | 3.2 x 10^8 ± 0.7 x 10^8 | +100% | <0.01 |
| This compound (100 mg/kg) | 10 | 1.4 x 10^8 ± 0.3 x 10^8 | 1.8 x 10^8 ± 0.5 x 10^8 | +28% | <0.001 |
Data are presented as mean ± standard deviation. Statistical significance is determined by an appropriate statistical test (e.g., ANOVA followed by Dunnett's test).
Table 2: MRI Volumetric Data for this compound Efficacy
| Treatment Group | N | Baseline Tumor Volume (mm³) | Week 4 Tumor Volume (mm³) | % Change from Baseline | p-value vs. Vehicle |
| Vehicle Control | 8 | 55 ± 12 | 350 ± 45 | +536% | - |
| This compound (50 mg/kg) | 8 | 58 ± 15 | 150 ± 30 | +159% | <0.01 |
| This compound (100 mg/kg) | 8 | 56 ± 13 | 85 ± 22 | +52% | <0.001 |
Data are presented as mean ± standard deviation. Statistical significance is determined by an appropriate statistical test.
Conclusion
In vivo imaging techniques, particularly bioluminescence imaging and MRI, are powerful tools for the preclinical evaluation of this compound's efficacy in animal models of HCC. These non-invasive methods allow for longitudinal monitoring of tumor progression and response to therapy, providing robust and quantitative data. The protocols outlined in this document provide a framework for designing and executing such studies, which are critical for advancing the development of this compound as a potential cancer therapeutic.
References
- 1. hepionpharma.com [hepionpharma.com]
- 2. hepionpharma.com [hepionpharma.com]
- 3. The Cyclophilin Inhibitor this compound Decreases HCV-Induced Hepatocellular Carcinoma Independently of Its Antiviral Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Cyclophilin Inhibitor Decreases Cell Proliferation and Tumor Growth in Models of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hepionpharma.com [hepionpharma.com]
- 6. Bioluminescent imaging of hepatocellular carcinoma in live mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Application of magnetic resonance imaging in transgenic and chemical mouse models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Rencofilstat Formulation for Oral Gavage in Rodent Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rencofilstat (formerly known as CRV431) is a potent, orally bioavailable, non-immunosuppressive cyclophilin inhibitor under investigation for the treatment of non-alcoholic steatohepatitis (NASH), hepatocellular carcinoma (HCC), and other fibrotic diseases.[1][2][3] Cyclophilins are a family of proteins that play a crucial role in protein folding and are implicated in various disease processes, including viral replication, inflammation, and cancer.[4] this compound exerts its therapeutic effects by inhibiting multiple cyclophilin isoforms, thereby modulating downstream signaling pathways involved in fibrosis and tumorigenesis. Preclinical studies in rodent models have been instrumental in characterizing the efficacy and safety profile of this compound, with oral gavage being the primary route of administration.
These application notes provide a comprehensive overview and detailed protocols for the preparation and administration of a this compound formulation suitable for oral gavage in rodent studies, based on publicly available information from preclinical investigations.
Data Presentation
A critical aspect of preclinical oral formulation development is achieving adequate drug exposure. For this compound, a self-microemulsifying drug delivery system (SMEDDS) has been utilized to enhance its oral uptake.[5] The following table summarizes key quantitative data related to this compound and its oral administration in rodents.
| Parameter | Value | Species | Notes | Reference |
| This compound (CRV431) Dose | 10 - 50 mg/kg/day | Mouse | Daily oral gavage. | [6][7] |
| Vehicle | Self-microemulsifying drug delivery system (SMEDDS) | Mouse | Enhances oral uptake. | [5] |
| Oral Bioavailability | Good blood exposures and 5- to 15-fold accumulation in liver compared to blood. | Mouse, Rat | Demonstrates effective absorption and liver targeting. | [8] |
| Gavage Volume (Typical) | 5 - 10 mL/kg | Mouse, Rat | Standard recommended volume for oral gavage. | |
| Gavage Needle Size (Mouse) | 20-22 gauge, 1-1.5 inches, with a rounded tip | Mouse | Appropriate sizing to prevent injury. | |
| Gavage Needle Size (Rat) | 16-18 gauge, 2-3 inches, with a rounded tip | Rat | Appropriate sizing to prevent injury. |
Signaling Pathways and Experimental Workflow
To visually represent the processes involved, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. hepionpharma.com [hepionpharma.com]
- 2. This compound, a cyclophilin inhibitor: A phase 2a, multicenter, single‐blind, placebo‐controlled study in F2/F3 NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a cyclophilin inhibitor: A phase 2a, multicenter, single-blind, placebo-controlled study in F2/F3 NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hepionpharma.com [hepionpharma.com]
- 5. Frontiers | Cyclophilin inhibition as a strategy for the treatment of human disease [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. The cyclophilin inhibitor CRV431 inhibits liver HBV DNA and HBsAg in transgenic mice | PLOS One [journals.plos.org]
- 8. A Pan-Cyclophilin Inhibitor, CRV431, Decreases Fibrosis and Tumor Development in Chronic Liver Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: High-Content Screening Assays to Identify Synergistic Compounds with Rencofilstat
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rencofilstat is a potent, orally bioavailable, pan-cyclophilin inhibitor with a novel mechanism of action that has shown promise in treating a range of diseases, including non-alcoholic steatohepatitis (NASH), fibrosis, viral infections, and cancer.[1][2][3][4] Its pleiotropic effects stem from its ability to inhibit multiple cyclophilin isoforms (A, B, and D), which are involved in various pathological processes such as inflammation, collagen synthesis, and mitochondrial dysfunction.[1][3][4] Preclinical studies have demonstrated that this compound can act synergistically with other therapeutic agents, including proteasome inhibitors and immune checkpoint inhibitors, to enhance anti-cancer activity.[5][6][7][8]
High-content screening (HCS) is a powerful technology that combines automated microscopy with sophisticated image analysis to simultaneously quantify multiple phenotypic parameters in a cell-based assay format.[9][10] This approach is ideally suited for identifying compounds that exhibit synergistic activity with this compound by enabling the unbiased discovery of phenotypic changes that are more pronounced with combination treatment than with single-agent treatment.
These application notes provide a detailed protocol for a high-content screening assay designed to identify and validate compounds that act synergistically with this compound. The focus is on leveraging the known anti-cancer and anti-fibrotic mechanisms of this compound to design relevant phenotypic screens.
This compound: Mechanism of Action and Signaling Pathways
This compound's therapeutic potential is derived from its inhibition of cyclophilins, leading to the modulation of several key signaling pathways:
-
Anti-Fibrotic Activity: this compound inhibits Cyclophilin B (CypB), a crucial enzyme in the proper folding and secretion of collagen.[1][3][11] By disrupting this process, this compound reduces collagen deposition and can attenuate fibrosis.
-
Anti-Inflammatory Activity: Inhibition of Cyclophilin A (CypA) by this compound blocks its interaction with receptors on inflammatory cells, thereby reducing their infiltration into tissues and decreasing the production of pro-inflammatory molecules.[1][3]
-
Mitochondrial Protection: this compound binds to Cyclophilin D (CypD), preventing the formation of the mitochondrial permeability transition pore (mPTP).[1][3] This stabilizes mitochondrial function and protects cells from apoptosis.
-
Anti-Cancer Activity: The anti-cancer effects of this compound are multifaceted and include the suppression of cancer cell proliferation, adaptation to hypoxia, and metastasis-related gene expression.[1][12] Synergy has been observed with proteasome inhibitors, where this compound enhances proteotoxic stress, and with immune checkpoint inhibitors, where it may modulate the tumor microenvironment.[5][6][7]
Below is a diagram illustrating the key signaling pathways affected by this compound.
References
- 1. A New Bliss Independence Model to Analyze Drug Combination Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of drug combination effect using a Bliss independence dose-response surface model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for High-throughput Drug Combination Screening and Synergy Scoring | Springer Nature Experiments [experiments.springernature.com]
- 4. Assay Development Guidelines for Image-Based High Content Screening, High Content Analysis and High Content Imaging - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. static1.squarespace.com [static1.squarespace.com]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. biorxiv.org [biorxiv.org]
- 8. m.youtube.com [m.youtube.com]
- 9. High-content Imaging | HCI Systems [moleculardevices.com]
- 10. blog.crownbio.com [blog.crownbio.com]
- 11. Video: High-throughput Identification of Synergistic Drug Combinations by the Overlap2 Method [jove.com]
- 12. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Establishing a Stable Cell Line to Study Long-Term Rencofilstat Effects
Introduction
Rencofilstat is a potent cyclophilin inhibitor under investigation for its therapeutic potential in various diseases, including non-alcoholic steatohepatitis (NASH), liver fibrosis, and hepatocellular carcinoma.[1][2][3][4] Its mechanism of action involves binding to and inhibiting cyclophilin isoforms, which are implicated in protein folding, inflammation, and collagen production.[1][2][5][6] Specifically, this compound's inhibition of Cyclophilin A reduces inflammatory cell infiltration, while targeting Cyclophilin B decreases collagen secretion, a key factor in fibrosis.[2][5] Furthermore, its interaction with Cyclophilin D helps maintain mitochondrial integrity and cell survival.[2][5]
Studying the long-term effects of this compound is crucial for understanding its sustained efficacy and the potential development of cellular resistance. Establishing a stable cell line that continuously expresses a selectable marker or a reporter gene under the long-term selective pressure of this compound provides an invaluable in vitro model. This application note provides detailed protocols for generating and characterizing a stable cell line to investigate the chronic effects of this compound, enabling researchers to explore mechanisms of adaptation, resistance, and long-term cellular responses.
Key Applications
-
Pharmacology: Elucidate the long-term molecular and cellular responses to this compound treatment.
-
Drug Resistance: Investigate the mechanisms underlying acquired resistance to this compound.
-
Target Validation: Confirm the sustained engagement of cyclophilin targets over extended periods.
-
Biomarker Discovery: Identify potential biomarkers associated with long-term this compound response or resistance.
Experimental Workflow Overview
The overall process of establishing and characterizing a stable cell line for studying the long-term effects of this compound involves several key stages. The workflow begins with the introduction of a selectable marker into the host cell line, followed by a period of selection with an appropriate antibiotic to eliminate non-transfected cells. Surviving colonies are then isolated and expanded into clonal populations. Finally, these clones are validated for stable integration and expression, and subsequently used for long-term this compound treatment and downstream analysis.
Experimental workflow for establishing a stable cell line.
This compound Signaling Pathway
This compound exerts its therapeutic effects by inhibiting multiple cyclophilin (Cyp) isoforms, thereby modulating several downstream pathways involved in inflammation, fibrosis, and cell survival. By blocking Cyclophilin A, it prevents the infiltration of inflammatory cells. Inhibition of Cyclophilin B disrupts collagen synthesis and secretion, key processes in the development of fibrosis. Furthermore, this compound's action on Cyclophilin D stabilizes the mitochondrial membrane, preventing cell death. This multi-pronged mechanism contributes to its anti-fibrotic and hepatoprotective properties.
This compound's mechanism of action via cyclophilin inhibition.
Detailed Experimental Protocols
Protocol 1: Establishment of a Stable Cell Line
This protocol outlines the steps for creating a stable cell line using plasmid transfection and antibiotic selection.[7][8][9]
Materials:
-
Host cell line (e.g., HepG2, LX-2)
-
Expression vector with a selectable marker (e.g., pcDNA3.1 with neomycin resistance gene)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Complete cell culture medium
-
Selection antibiotic (e.g., G418)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cloning cylinders or sterile pipette tips
Procedure:
-
Cell Seeding: The day before transfection, seed the host cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection:
-
Transfect the cells with the expression vector using a suitable transfection reagent according to the manufacturer's instructions.[7]
-
Include a control well with a mock transfection (transfection reagent only).
-
-
Selection:
-
48 hours post-transfection, replace the medium with fresh complete medium containing the appropriate concentration of the selection antibiotic (e.g., 400-800 µg/mL G418). The optimal concentration should be determined beforehand by performing a kill curve on the parental cell line.[7]
-
Replace the selective medium every 3-4 days.[9]
-
-
Colony Isolation:
-
After 2-3 weeks of selection, most of the non-transfected cells will have died, and resistant colonies will become visible.
-
Wash the plate with sterile PBS.
-
Isolate well-separated colonies using cloning cylinders or by gently scraping with a sterile pipette tip.[7]
-
Transfer each colony to a separate well of a 24-well plate containing selective medium.
-
-
Expansion and Validation:
-
Expand the clonal populations by passaging them into progressively larger culture vessels.
-
Once a sufficient number of cells is obtained, validate the stable integration and expression of the transgene via Western Blot or PCR.
-
Protocol 2: Long-Term this compound Treatment
This protocol describes the chronic exposure of the stable cell line to this compound to study long-term effects.
Materials:
-
Established stable cell line
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Selection antibiotic (optional, to maintain selection pressure)
Procedure:
-
Initial Treatment:
-
Culture the stable cell line in complete medium containing a low concentration of this compound (e.g., IC20, determined from a short-term cytotoxicity assay).
-
Culture a parallel set of cells with the vehicle control (e.g., DMSO).
-
-
Dose Escalation:
-
Once the cells have adapted to the initial concentration and are growing steadily, gradually increase the concentration of this compound in a stepwise manner.
-
Allow the cells to acclimate to each new concentration before proceeding to the next.
-
-
Maintenance Culture:
-
Maintain the cells in the desired final concentration of this compound for an extended period (weeks to months).
-
Regularly passage the cells and monitor their morphology and growth rate.
-
-
Periodic Analysis:
-
At regular intervals, harvest cells for downstream analysis using the protocols described below.
-
Protocol 3: Cell Viability Assay (MTT Assay)
This assay measures cell viability based on the metabolic activity of the cells.[10][11]
Materials:
-
Cells cultured in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid)[10]
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for the desired duration.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[11]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 4: Western Blotting for Protein Expression
This protocol is used to detect and quantify the expression levels of specific proteins.[12][13][14]
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane[14]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclophilin A/B/D, anti-collagen)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse the cells and determine the protein concentration of the lysates.
-
Gel Electrophoresis: Separate the protein samples by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.[14]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Detection:
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.[14]
-
Protocol 5: Apoptosis Assay (Annexin V/PI Staining)
This assay differentiates between viable, apoptotic, and necrotic cells by flow cytometry.[15][16][17][18]
Materials:
-
Cell suspension
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Annexin V binding buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining:
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Data Presentation
Quantitative data from the described experiments should be summarized in clear and concise tables to facilitate comparison between different treatment conditions and time points.
Table 1: Long-Term Effects of this compound on Cell Viability (IC50 Values)
| Cell Line | Treatment Duration | IC50 (µM) | Fold Change vs. Parental |
| Parental | 48 hours | 1.0 | |
| Stable Clone 1 | 4 weeks | ||
| Stable Clone 1 | 8 weeks | ||
| Stable Clone 1 | 12 weeks | ||
| Stable Clone 2 | 4 weeks | ||
| Stable Clone 2 | 8 weeks | ||
| Stable Clone 2 | 12 weeks |
Table 2: Protein Expression Changes Following Long-Term this compound Treatment
| Target Protein | Treatment Condition | Relative Expression Level (Normalized to Control) | p-value |
| Cyclophilin A | 4 weeks this compound | ||
| 8 weeks this compound | |||
| 12 weeks this compound | |||
| Collagen Type I | 4 weeks this compound | ||
| 8 weeks this compound | |||
| 12 weeks this compound | |||
| Caspase-3 (cleaved) | 4 weeks this compound | ||
| 8 weeks this compound | |||
| 12 weeks this compound |
Table 3: Apoptosis Induction by this compound Over Time
| Treatment Condition | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Control (Vehicle) | |||
| 4 weeks this compound | |||
| 8 weeks this compound | |||
| 12 weeks this compound |
Conclusion
The establishment of a stable cell line provides a robust model system to investigate the long-term cellular and molecular effects of this compound. The protocols detailed in this application note offer a comprehensive guide for researchers to generate and characterize such a cell line, and to perform key assays to assess long-term viability, protein expression, and apoptosis. The resulting data will be instrumental in understanding the sustained therapeutic mechanisms of this compound and in identifying potential mechanisms of acquired resistance, thereby informing its clinical development.
References
- 1. This compound, a cyclophilin inhibitor: A phase 2a, multicenter, single‐blind, placebo‐controlled study in F2/F3 NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in HCC: What You Need To Know - OncologyTube [oncologytube.com]
- 3. Hepion Pharmaceuticals Announces Major Reductions in Liver Stiffness with this compound Treatment in 17-week Phase 2 Study of Advanced (F3) MASH Liver Disease - BioSpace [biospace.com]
- 4. This compound (CRV431) News - LARVOL Sigma [sigma.larvol.com]
- 5. hepionpharma.com [hepionpharma.com]
- 6. hepionpharma.com [hepionpharma.com]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. origene.com [origene.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. bosterbio.com [bosterbio.com]
- 14. Western Blot Protocol | Proteintech Group [ptglab.com]
- 15. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. scispace.com [scispace.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Rencofilstat Technical Support Center: Optimizing Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Rencofilstat in cell-based assays. Find troubleshooting tips, frequently asked questions, detailed experimental protocols, and key quantitative data to streamline your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, orally active, pan-cyclophilin inhibitor. It targets multiple cyclophilin isoforms, including cyclophilin A (CypA), B (CypB), and D (CypD). By inhibiting these enzymes, this compound disrupts protein folding and cellular signaling pathways involved in inflammation, fibrosis, and viral replication.[1][2]
Q2: What are the typical starting concentrations for this compound in cell-based assays?
A2: The optimal concentration of this compound will vary depending on the cell type and the specific assay. Based on its potent enzymatic inhibition, a good starting point for most cell-based assays is in the low nanomolar to low micromolar range. For initial screening, a dose-response curve ranging from 1 nM to 10 µM is recommended. A broader range of 0.6 to 80 µM has been used in cell viability assays.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the powdered this compound in 100% DMSO. It is recommended to prepare small aliquots of the stock solution and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. For cell culture experiments, the final concentration of DMSO in the media should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A negative control with the same final DMSO concentration should always be included in your experiments.[3]
Q4: In which types of cell-based assays is this compound expected to be active?
A4: Given its mechanism of action, this compound is expected to show activity in a variety of assays, including:
-
Anti-inflammatory assays: Measuring the inhibition of pro-inflammatory cytokine production (e.g., IL-6, TNF-α) in response to stimuli like LPS.
-
Anti-fibrotic assays: Assessing the reduction of collagen production and other extracellular matrix components in activated hepatic stellate cells or other fibroblast cell lines.[4]
-
Antiviral assays: Determining the inhibition of viral replication, particularly for viruses that rely on cyclophilins, such as Hepatitis C Virus (HCV) and Hepatitis B Virus (HBV).[5]
-
Cytoprotection and mitochondrial function assays: Evaluating the prevention of mitochondrial permeability transition pore (mPTP) opening and subsequent cell death.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Precipitation of this compound in cell culture medium. | - The compound's solubility limit in aqueous media has been exceeded. - The final DMSO concentration is too low to maintain solubility. | - Perform a stepwise dilution of the DMSO stock solution into the cell culture medium. - Ensure the final DMSO concentration is sufficient to keep this compound in solution, while remaining non-toxic to the cells (typically ≤ 0.5%). - If precipitation persists, consider using a lower working concentration. |
| High background or inconsistent results in assays. | - Interference from this compound with the assay reagents (e.g., autofluorescence). - Uneven plating of cells. - Incomplete solubilization of formazan crystals in MTT assays. | - Run a control with this compound in cell-free medium to check for assay interference. - Ensure a single-cell suspension before plating and allow cells to adhere and distribute evenly before adding the compound. - After MTT incubation, ensure complete dissolution of formazan crystals by vigorous pipetting or shaking the plate. |
| No observable effect of this compound. | - The chosen cell line may not express the target cyclophilins at a sufficient level. - The concentration range tested is too low. - The incubation time is not optimal. - The compound has degraded due to improper storage. | - Confirm the expression of CypA, CypB, and/or CypD in your cell line via Western blot or qPCR. - Test a wider and higher concentration range of this compound. - Perform a time-course experiment to determine the optimal incubation period. - Use a fresh aliquot of this compound stock solution. |
| Unexpected cytotoxicity at low concentrations. | - The cell line is particularly sensitive to cyclophilin inhibition or the vehicle (DMSO). - The this compound stock solution was not properly stored and may have degraded into a more toxic compound. | - Perform a dose-response curve for DMSO alone to determine the maximum tolerated concentration for your cell line. - Lower the concentration of this compound and increase the incubation time if necessary. - Always use a fresh, properly stored aliquot of this compound. |
Quantitative Data
Table 1: this compound Potency Against Cyclophilin Isoforms
| Cyclophilin Isoform | IC50 (ng/mL) |
| CypA, B, D, G | 1 - 7 nM (in vitro enzymatic assay) |
| General Cyp Inhibition | 3.2 - 9.5 |
Data compiled from preclinical studies.[6][7]
Table 2: Recommended Concentration Ranges for Cell-Based Assays
| Assay Type | Cell Line Examples | Recommended Starting Concentration Range |
| Cell Viability (e.g., MTT) | HepG2, Huh7, Primary Hepatocytes | 0.1 µM - 50 µM |
| Anti-inflammatory (e.g., Cytokine release) | RAW 264.7, PBMCs | 10 nM - 10 µM |
| Anti-fibrotic (e.g., Collagen I expression) | LX-2, Primary Hepatic Stellate Cells | 100 nM - 20 µM |
| Antiviral (e.g., HCV replicon) | Huh-7.5 | 1 nM - 1 µM |
| Mitochondrial Permeability Transition | Isolated Mitochondria, various cell lines | 100 nM - 10 µM |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for assessing the cytotoxic effect of this compound.
Materials:
-
This compound
-
Target cell line (e.g., HepG2)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the cells and add 100 µL of the this compound dilutions. Include wells with medium and DMSO as a vehicle control, and wells with medium only as a blank.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Anti-Fibrotic Assay (Collagen I Expression)
This protocol is for evaluating the anti-fibrotic effect of this compound on hepatic stellate cells.
Materials:
-
This compound
-
Hepatic stellate cell line (e.g., LX-2)
-
Complete cell culture medium
-
TGF-β1 (to induce fibrotic activation)
-
Reagents for qPCR (RNA extraction kit, cDNA synthesis kit, primers for Collagen I and a housekeeping gene) or ELISA for Collagen I.
Procedure:
-
Seed LX-2 cells in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) in the presence of this compound for 24-48 hours.
-
For qPCR:
-
Harvest the cells and extract total RNA.
-
Synthesize cDNA.
-
Perform qPCR to quantify the relative mRNA expression of Collagen I, normalized to a housekeeping gene.
-
-
For ELISA:
-
Collect the cell culture supernatant.
-
Quantify the amount of secreted Collagen I using a commercial ELISA kit according to the manufacturer's instructions.
-
Anti-inflammatory Assay (Cytokine Measurement)
This protocol is for assessing the anti-inflammatory properties of this compound.
Materials:
-
This compound
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) in the presence of this compound for 6-24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of the secreted cytokine (e.g., TNF-α) in the supernatant using an ELISA kit, following the manufacturer's protocol.[8][9]
Antiviral Assay (HCV Replicon Assay)
This protocol is for determining the antiviral activity of this compound against Hepatitis C Virus.
Materials:
-
This compound
-
Huh-7.5 cells harboring an HCV replicon with a reporter gene (e.g., luciferase)
-
Complete cell culture medium with G418 (for selection)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the HCV replicon-containing Huh-7.5 cells in a 96-well plate.
-
Add serial dilutions of this compound to the cells.
-
Incubate the plate for 72 hours.
-
Lyse the cells and measure the luciferase activity according to the manufacturer's instructions.
-
A decrease in luciferase activity indicates inhibition of HCV replication.
-
A parallel cytotoxicity assay (e.g., MTT) should be performed to ensure that the observed antiviral effect is not due to cell death.
Visualizations
Caption: this compound's multifaceted mechanism of action.
References
- 1. Frontiers | Cyclophilin inhibition as a strategy for the treatment of human disease [frontiersin.org]
- 2. Cyclophilin inhibition as a strategy for the treatment of human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. hepionpharma.com [hepionpharma.com]
- 5. hepionpharma.com [hepionpharma.com]
- 6. This compound, a cyclophilin inhibitor: A phase 2a, multicenter, single‐blind, placebo‐controlled study in F2/F3 NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
The impact of high-fat meals on Rencofilstat absorption and bioavailability in vivo
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the impact of high-fat meals on the absorption and bioavailability of Rencofilstat in vivo. The following frequently asked questions (FAQs), troubleshooting guides, and experimental protocols are designed to address specific issues that may be encountered during experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: How does a high-fat meal affect the absorption of this compound?
A high-fat meal has been shown to increase the overall absorption and exposure of this compound. Clinical studies indicate that administration of this compound with a high-fat meal leads to a significant increase in its bioavailability.[1][2][3] Specifically, the maximum concentration (Cmax) and the area under the concentration-time curve (AUC) are notably elevated when the drug is taken with fatty foods.[1][2]
Q2: What specific changes in pharmacokinetic (PK) parameters can be expected when this compound is administered with a high-fat meal?
Administration of a single 225-mg dose of this compound with a high-fat meal resulted in a 102.2% increase in the geometric mean ratio for Cmax, a 114.5% increase for AUC from time 0 to 24 hours (AUC0-24), and a 132.9% increase for AUC from time 0 to infinity (AUC0-inf) when compared to administration under fasted conditions.[1][2] The time to reach maximum concentration (Tmax) was slightly delayed, increasing from 1.5 hours in the fasted state to 1.8 hours after a high-fat meal.[1][2]
Q3: Is it recommended to administer this compound with or without food in a clinical or experimental setting?
While a high-fat meal increases this compound exposure, the observed differences are not expected to have clinically relevant effects due to the drug's wide therapeutic index, as demonstrated in Phase 1 studies.[1][2] This provides flexibility, allowing for the administration of this compound with or without meals in a real-world setting.[4] For consistency in clinical trials, subjects have often been administered their daily dose either fasting or with a small, low-fat meal.[4]
Q4: What is the potential mechanism behind the increased absorption of this compound with a high-fat meal?
The increased absorption and bioavailability of this compound following a high-fat meal may be attributed to delayed gastric emptying.[1][2] High-fat foods can slow the rate at which the stomach contents are released into the small intestine, potentially allowing for more complete dissolution and absorption of the drug.
Q5: Were any adverse events observed when this compound was administered with a high-fat meal?
In a Phase 1 study, no treatment-emergent adverse events were reported in the fasted group.[1][2] Only one treatment-emergent adverse event was observed in the high-fat meal group, suggesting that the increased exposure did not lead to toxicity.[1][2][4]
Troubleshooting Guide
| Issue/Observation | Potential Cause | Recommended Action |
| High variability in this compound plasma concentrations between subjects in a fed study. | Differences in the composition and timing of the high-fat meal consumed by subjects. | Standardize the high-fat meal for all subjects in terms of calorie count and fat content. Ensure strict adherence to the meal and dosing schedule. |
| Unexpectedly low this compound exposure in a fed study. | Subject non-compliance with the high-fat meal protocol (e.g., consuming a low-fat meal or no meal). | Implement measures to monitor and confirm meal consumption, such as direct observation or dietary logs. |
| Slower than expected Tmax in both fasted and fed groups. | Individual physiological differences in gastric emptying and intestinal transit time. | Account for inter-individual variability in the pharmacokinetic modeling and statistical analysis plan. |
Quantitative Data Summary
The following table summarizes the key pharmacokinetic parameters of a single 225-mg dose of this compound administered to healthy subjects under fasted and high-fat meal conditions.
| Pharmacokinetic Parameter | Fasted (n=24) | High-Fat Meal (n=20) | Geometric Mean Ratio (Fed/Fasted) (%) |
| Cmax | - | - | 102.2 |
| AUC0-24 | - | - | 114.5 |
| AUC0-inf | - | - | 132.9 |
| Tmax (hours) | 1.5 | 1.8 | - |
Data sourced from a Phase 1, randomized, open-label study.[1][2]
Experimental Protocols
Study Design: Phase 1, Randomized, Open-Label Food-Effect Study
This section details the methodology used in the clinical trial to assess the impact of a high-fat meal on the bioavailability of this compound.[1][2]
1. Subject Population:
2. Randomization and Blinding:
-
Participants were randomly assigned to one of two arms:
3. Dosing and Administration:
-
A single oral dose of 225-mg this compound was administered as soft gelatin capsules.[1][2]
-
Fasted Group: Subjects received the dose after an overnight fast of at least 10 hours.
-
High-Fat Fed Group: Subjects consumed a standardized high-fat, high-calorie meal approximately 30 minutes before drug administration. The meal consisted of approximately 800 to 1000 calories, with about 50% of calories from fat.
4. Pharmacokinetic Sampling:
-
Serial blood samples were collected from each subject at predefined time points post-dose to determine the whole-blood concentrations of this compound.
5. Bioanalytical Method:
-
This compound concentrations in whole blood were measured using a validated bioanalytical method (specific details of the assay would be included in the full study protocol).
6. Pharmacokinetic Analysis:
-
Noncompartmental pharmacokinetic analysis was performed to calculate key parameters, including Cmax, AUC0-24, AUC0-inf, and Tmax.[1][2]
-
The effect of food was evaluated by calculating the geometric mean ratios of Cmax and AUCs for the fed versus fasted groups.[1][2]
Visualizations
Caption: Experimental workflow for the this compound food-effect study.
Caption: Proposed mechanism of high-fat meal effect on this compound.
References
Rencofilstat stability in cell culture media over time
Welcome to the . This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the use of Rencofilstat in cell culture experiments. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the stability of this compound in cell culture media over time?
A: Currently, there is no publicly available data specifically detailing the stability of this compound in various cell culture media such as DMEM/F-12 over extended periods. As this compound is a cyclosporine A analog, its stability may be influenced by factors such as pH, temperature, and exposure to light.[1][2] For critical experiments, we strongly recommend performing an in-house stability study under your specific experimental conditions. A detailed protocol for such a study is provided in the "Experimental Protocols" section of this guide.
Q2: What is the recommended solvent for dissolving this compound?
A: For in vitro experiments, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for creating concentrated stock solutions of small molecule inhibitors.[3] When preparing working solutions for cell culture, ensure the final concentration of DMSO is less than 0.5% to avoid cellular toxicity.[4]
Q3: How should I store this compound stock solutions?
A: this compound powder can be stored at -20°C for up to three years.[3] Once dissolved, it is best to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[3][4] These aliquots should be stored at -20°C for up to one month or at -80°C for up to six months.[4] Always refer to the product-specific datasheet for the most accurate storage information.
Q4: Is this compound light-sensitive?
Troubleshooting Guide
Issue: My experiment with this compound is not showing the expected biological effect.
If you are not observing the anticipated outcome in your experiments, consider the following potential causes and troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| Compound Instability | This compound may be degrading in your cell culture media under your specific experimental conditions (e.g., temperature, incubation time). We recommend performing a stability study to determine the half-life of this compound in your media. A detailed protocol is provided below. |
| Improper Storage | Repeated freeze-thaw cycles or improper storage temperature of the stock solution can lead to compound degradation. Ensure that stock solutions are properly aliquoted and stored at -20°C or -80°C. |
| Incorrect Concentration | Verify the calculations for your working solution concentration. It is advisable to use a concentration range based on published IC50 values. For this compound, the IC50 values for cyclophilins A, B, and D are in the low nanomolar range (2.5 nM, 3.1 nM, and 2.8 nM, respectively).[6] However, for cell-based assays, a higher concentration may be required. |
| Solvent Effects | High concentrations of the solvent (e.g., DMSO) can be toxic to cells and interfere with the experimental results. Ensure the final solvent concentration in your cell culture is non-toxic (typically <0.5% for DMSO).[4] |
| Cell Line Specificity | The expression levels of cyclophilins can vary between different cell lines, potentially affecting the observed efficacy of this compound. Confirm the expression of cyclophilin A, B, and D in your cell line of interest. |
Experimental Protocols
Protocol: Determining the Stability of this compound in Cell Culture Media
This protocol provides a framework for assessing the stability of this compound in your specific cell culture medium over a desired time course.
1. Materials:
-
This compound
-
Your chosen cell culture medium (e.g., DMEM/F-12) supplemented with serum and other additives as used in your experiments.
-
Sterile microcentrifuge tubes or a 96-well plate.
-
Incubator set to your experimental conditions (e.g., 37°C, 5% CO2).
-
Analytical instrument for quantification (e.g., HPLC-MS/MS or a suitable plate reader-based assay).
2. Procedure:
-
Prepare a fresh stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.
-
Spike the this compound stock solution into your pre-warmed cell culture medium to achieve the final working concentration used in your experiments. Prepare a sufficient volume for all time points.
-
Aliquot the this compound-containing medium into sterile microcentrifuge tubes or a 96-well plate.
-
Collect the T=0 sample immediately. This will serve as your baseline concentration. Store this sample at -80°C until analysis.
-
Incubate the remaining aliquots under your standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Collect samples at various time points (e.g., 2, 4, 8, 12, 24, 48, and 72 hours). At each time point, remove an aliquot and store it at -80°C.
-
Analyze the samples using a validated analytical method (e.g., HPLC-MS/MS) to quantify the concentration of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of this compound remaining versus time to determine the degradation profile and half-life of the compound in your cell culture medium.
Data Presentation:
Organize your quantitative data in a table similar to the one below for clear comparison.
| Time Point (Hours) | This compound Concentration (µM) | % this compound Remaining |
| 0 | [Insert Value] | 100% |
| 2 | [Insert Value] | [Calculate %] |
| 4 | [Insert Value] | [Calculate %] |
| 8 | [Insert Value] | [Calculate %] |
| 12 | [Insert Value] | [Calculate %] |
| 24 | [Insert Value] | [Calculate %] |
| 48 | [Insert Value] | [Calculate %] |
| 72 | [Insert Value] | [Calculate %] |
Visualizations
References
Rencofilstat Technical Support Center: Preventing Precipitation in Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the precipitation of Rencofilstat in stock solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of solution after I diluted my DMSO stock into an aqueous buffer (e.g., PBS or cell culture medium). What should I do?
A1: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for hydrophobic compounds. Here are several steps you can take to troubleshoot this problem:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous solution.
-
Increase the percentage of DMSO in the final solution: While it is important to keep the DMSO concentration low to avoid solvent effects on cells, a slight increase (e.g., from 0.1% to 0.5%) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use a pre-warmed aqueous buffer: Warming your PBS or cell culture medium to 37°C before adding the this compound stock solution can help improve solubility.
-
Add the stock solution to the buffer while vortexing: Slowly adding the DMSO stock to the vigorously vortexing aqueous buffer can aid in rapid dispersion and prevent localized high concentrations that can lead to precipitation.
-
Consider using a surfactant: For in vitro assays where it is permissible, a low concentration of a non-ionic surfactant like Tween® 20 or Triton™ X-100 (e.g., 0.01-0.1%) can help to solubilize hydrophobic compounds.
Q2: Can I heat or sonicate my this compound solution to redissolve a precipitate?
A2: Yes, gentle heating and/or sonication can be effective in redissolving precipitated this compound.[1] If you observe precipitation during the preparation of a working solution, you can try warming the solution in a water bath (e.g., at 37°C) or sonicating it for a few minutes.[1] However, it is crucial to ensure that the heat or sonication does not degrade the compound. It is recommended to test the activity of the redissolved compound in a pilot experiment.
Q3: What is the recommended solvent for preparing a this compound stock solution?
A3: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound.[1]
Q4: What are the recommended storage conditions for a this compound stock solution?
A4: To prevent degradation and repeated freeze-thaw cycles that can promote precipitation, it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Data Summary
This compound Solubility and Working Concentrations
| Parameter | Value | Source |
| Stock Solution Solvent | DMSO | [1] |
| In Vivo Working Solution (Example) | 10% DMSO, 90% Corn Oil | [1] |
| In Vitro Working Concentration Range | 1 nM - 80 µM | [1] |
| Storage of Stock Solution | -20°C (1 month), -80°C (6 months) | [1] |
Experimental Protocols
Protocol for Preparing a this compound Working Solution for In Vitro Experiments
-
Prepare a High-Concentration Stock Solution in DMSO:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
-
Prepare the Aqueous Working Solution:
-
Warm the aqueous buffer (e.g., PBS or cell culture medium) to 37°C.
-
While vortexing the warmed buffer, slowly add the required volume of the this compound DMSO stock solution to achieve the final desired concentration.
-
Visually inspect the solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, refer to the troubleshooting guide.
-
Visual Guides
Caption: this compound inhibits cyclophilins A, B, and D, thereby reducing inflammation, fibrosis, and cell death.
Caption: A step-by-step workflow for troubleshooting this compound precipitation in aqueous solutions.
References
Rencofilstat Technical Support Center: Addressing Potential Cytotoxicity at High Concentrations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on understanding and mitigating potential cytotoxic effects of Rencofilstat, a pan-cyclophilin inhibitor, particularly when used at high concentrations in experimental settings. This resource offers frequently asked questions (FAQs), troubleshooting guides for common cytotoxicity assays, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the known cytotoxic profile of this compound?
A1: Preclinical studies have indicated that this compound has a reduced cytotoxicity potential compared to cyclosporine A, another cyclophilin inhibitor.[1] However, concentration-dependent effects on cell viability have been observed. In vitro studies have shown that this compound can inhibit cell viability in various cell lines, with effects noted in the micromolar range (0.6-80 μM) after prolonged exposure (e.g., 3 days). It's important to note that the cytotoxic effects of this compound can be cell-type specific and may be potentiated when used in combination with other therapeutic agents. For instance, in multiple myeloma cell lines, this compound alone reduced cell numbers, but in combination with the proteasome inhibitor bortezomib, it resulted in 100% cytotoxicity across all tested cell lines.
Q2: What is the primary mechanism by which this compound may induce cytotoxicity at high concentrations?
A2: this compound is a pan-cyclophilin inhibitor, meaning it targets multiple cyclophilin isoforms, including cyclophilin D (CypD).[2] CypD is a key component of the mitochondrial permeability transition pore (mPTP).[2] At high concentrations, inhibition of CypD by this compound may lead to the opening of the mPTP, disrupting the mitochondrial membrane potential and initiating the intrinsic apoptotic pathway. This can result in the release of pro-apoptotic factors from the mitochondria, leading to caspase activation and programmed cell death.
Q3: Have cytotoxic effects been observed in clinical trials?
A3: To date, clinical trials with this compound have shown it to be generally safe and well-tolerated.[2] Preclinical toxicology and Phase 1 safety studies have not revealed significant safety signals.[2] The most commonly reported adverse events in clinical trials have been mild and include constipation, diarrhea, back pain, dizziness, and headache.[2] No clinically significant changes in laboratory parameters related to cytotoxicity have been consistently observed.[2]
Q4: How can I minimize the risk of observing cytotoxicity in my in vitro experiments?
A4: To minimize the risk of off-target cytotoxic effects, it is crucial to perform dose-response experiments to determine the optimal, non-toxic concentration range for your specific cell type and experimental duration. We recommend starting with concentrations at or near the known IC50 values for cyclophilin inhibition (in the low nanomolar range) and escalating from there. Ensure that the solvent used to dissolve this compound is used at a final concentration that is non-toxic to your cells. Including appropriate vehicle controls in your experiments is essential.
Q5: What are the recommended initial steps if I observe unexpected cytotoxicity?
A5: If you observe unexpected cytotoxicity, we recommend the following initial troubleshooting steps:
-
Verify the concentration of this compound: Double-check your calculations and dilution series to ensure the final concentration in your assay is correct.
-
Assess solvent toxicity: Run a vehicle control with the highest concentration of the solvent used to dissolve this compound to rule out solvent-induced cytotoxicity.
-
Check cell health and density: Ensure your cells are healthy, within a low passage number, and plated at the optimal density for the specific cytotoxicity assay being used.
-
Confirm assay validity: Run positive and negative controls for your cytotoxicity assay to ensure it is performing as expected.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound's inhibitory and cytotoxic potential.
Table 1: Inhibitory Concentration (IC50) of this compound against Cyclophilin Isoforms
| Cyclophilin Isoform | IC50 (nM) |
| CypA | ~2.5 |
| CypB | ~3.1 |
| CypD | ~2.8 |
| CypG | ~7.3 |
Data compiled from publicly available preclinical study information.
Table 2: In Vitro Cytotoxicity of this compound in Jurkat E6.1 Cells
| Concentration Range (µM) | Exposure Duration | Observation |
| 0.6 - 80 | 3 days | Inhibition of cell viability |
Data from in vitro cell viability assays.
Experimental Protocols
Here are detailed protocols for common assays used to assess cytotoxicity.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium (serum-free for the MTT incubation step)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound. Include vehicle-only controls and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, carefully remove the culture medium and replace it with 100 µL of serum-free medium containing 10 µL of MTT solution (final concentration 0.5 mg/mL).
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance from the vehicle control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium.
Materials:
-
This compound
-
Commercially available LDH cytotoxicity assay kit (containing LDH substrate, cofactor, and dye)
-
96-well plates
-
Plate reader capable of measuring absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Supernatant Collection: After the incubation period, centrifuge the plate (if using suspension cells) and carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated samples to the spontaneous and maximum release controls, after correcting for background absorbance.
Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Annexin V-FITC (or other fluorochrome) conjugate
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with this compound for the desired time.
-
Cell Harvesting: Harvest the cells, including both adherent and floating populations.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Troubleshooting Guides
Table 3: Troubleshooting the MTT Assay
| Issue | Potential Cause | Suggested Solution |
| High background | Contaminated reagents or media. | Use fresh, sterile reagents and media. Include a "media only" blank control. |
| Low signal | Insufficient cell number or low metabolic activity. | Optimize cell seeding density. Ensure cells are healthy and in the logarithmic growth phase. |
| Inconsistent results | Uneven cell seeding or incomplete formazan dissolution. | Ensure a single-cell suspension before seeding. Mix gently but thoroughly after adding the solubilization solution. |
Table 4: Troubleshooting the LDH Assay
| Issue | Potential Cause | Suggested Solution |
| High spontaneous release | Over-seeding of cells or rough handling. | Optimize cell seeding density. Handle cells gently during plating and media changes. |
| Low maximum release | Incomplete cell lysis. | Ensure the lysis buffer is added correctly and incubated for the recommended time. |
| Interference from serum | Serum in the culture medium contains LDH. | Use a low-serum medium or a serum-free medium for the assay period. |
Visualizations
Caption: this compound's potential cytotoxic signaling pathway.
Caption: Workflow for evaluating this compound's cytotoxicity.
Caption: A logical guide for troubleshooting cytotoxicity results.
References
- 1. The Cyclophilin Inhibitor this compound Decreases HCV-induced Hepatocellular Carcinoma Independently of Its Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a cyclophilin inhibitor: A phase 2a, multicenter, single‐blind, placebo‐controlled study in F2/F3 NASH - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Rencofilstat Dosage Adjustment in Animal Models of Metabolic Syndrome
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Rencofilstat in animal models of metabolic syndrome.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may be encountered during the administration and dosage adjustment of this compound in preclinical studies.
Q1: What is the recommended starting dose of this compound in a mouse model of metabolic syndrome (e.g., NASH)?
A1: A common starting dose for this compound in mouse models of non-alcoholic steatohepatitis (NASH) is 50 mg/kg, administered daily via oral gavage.[1] This dosage has been shown to be effective in reducing liver fibrosis and tumor burden in such models. However, the optimal dose may vary depending on the specific animal model, disease severity, and experimental endpoint.
Q2: How should this compound be prepared for oral administration?
A2: this compound is typically formulated for oral gavage. While specific vehicle composition can vary, a common approach involves creating a suspension in a suitable vehicle. For preclinical studies, it's crucial to ensure the formulation is homogenous and stable for the duration of the dosing period.
Q3: What are the common challenges encountered during oral gavage of this compound, and how can they be mitigated?
A3: Oral gavage can be a stressful procedure for animals and may lead to complications if not performed correctly.
| Potential Issue | Troubleshooting/Mitigation Strategy |
| Animal distress or resistance | Proper handling and restraint are crucial. Acclimatize the animals to handling prior to the start of the study. Ensure the gavage needle is of the appropriate size and has a ball-tip to prevent injury.[2][3][4] |
| Esophageal or stomach injury | Do not force the gavage needle. If resistance is met, gently retract and re-insert. The use of flexible plastic feeding tubes can reduce the risk of injury compared to rigid metal needles.[2][3][4] |
| Aspiration of the compound | Ensure the gavage needle is correctly placed in the esophagus and not the trachea. If the animal coughs or struggles excessively, withdraw the needle immediately.[2][3] |
| Compound regurgitation | Administer the dose slowly and in a volume appropriate for the animal's size. The maximum recommended volume for oral gavage in mice is typically 10 mL/kg.[3] |
Q4: My initial this compound dose is not showing the desired therapeutic effect. How should I adjust the dosage?
A4: If the initial dose does not yield the expected results, a dose-response study is recommended.
| Troubleshooting Step | Action |
| Confirm Compound Activity | Ensure the this compound being used is of high purity and has been stored correctly to maintain its activity. |
| Increase the Dose | Incrementally increase the dose. For example, you could test doses of 75 mg/kg and 100 mg/kg daily. |
| Assess Pharmacokinetics | If possible, perform pharmacokinetic (PK) studies to measure the concentration of this compound in the plasma and, more importantly, in the liver. This compound is known to accumulate in the liver at concentrations 5 to 10 times higher than in the blood.[5][6] Ensure that the administered dose achieves therapeutic concentrations in the target tissue. |
| Evaluate the Animal Model | The chosen animal model may have a different sensitivity to this compound. Consider the specific characteristics of your metabolic syndrome model. |
Q5: I am observing adverse effects in my animal models. What should I do?
A5: While preclinical studies with this compound have generally shown a good safety profile, adverse effects can occur, especially at higher doses. In human clinical trials, some of the most frequently reported treatment-emergent adverse events were constipation, diarrhea, back pain, dizziness, and headache.[7][8]
| Observed Adverse Effect | Troubleshooting/Mitigation Strategy |
| Weight loss or reduced food intake | Monitor animal body weight and food consumption daily. If significant weight loss occurs, consider reducing the dose or the frequency of administration. Ensure the vehicle itself is not causing aversion. |
| Gastrointestinal issues (diarrhea, constipation) | These have been noted in human trials.[7][8] If observed in animal models, consider reducing the dose. Ensure proper hydration of the animals. |
| Lethargy or signs of distress | Immediately assess the animal's health. If distress is severe, consider temporarily halting administration and consult with a veterinarian. A dose reduction may be necessary upon resuming treatment. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical and clinical studies.
Table 1: this compound In Vitro Potency
| Cyclophilin Isoform | IC50 (nM) |
| Cyclophilin A | 2.5 |
| Cyclophilin B | 3.1 |
| Cyclophilin D | 2.8 |
| Cyclophilin G | 7.3 |
IC50 values represent the concentration of this compound required to inhibit 50% of the cyclophilin isomerase activity.
Table 2: this compound Pharmacokinetic Parameters
| Parameter | Value | Species/Context | Citation |
| Liver-to-Blood Concentration Ratio | 5-10 fold higher in liver | Preclinical models | [5][6] |
| Time to Maximum Concentration (Tmax) | 2-8 hours | Humans with NASH | [5] |
| Effective Half-life (t1/2) | 33.7 ± 11.1 hours | Humans with F2/F3 NASH | [5] |
Table 3: this compound Dosage in Preclinical and Clinical Studies
| Study Type | Animal Model/Patient Population | Dosage | Citation |
| Preclinical | Mouse model of NASH | 50 mg/kg/day (oral) | [1] |
| Phase 2a Clinical Trial | Humans with F2/F3 NASH | 75 mg/day and 225 mg/day (oral) | [7][8] |
Experimental Protocols
1. Induction of Metabolic Syndrome (NASH) in Mice (STAM™ Model)
The STAM™ model is a well-established model for NASH that progresses to hepatocellular carcinoma (HCC).[9][10][11][12]
-
Animals: C57BL/6J male mice.
-
Procedure:
-
Timeline: NASH typically develops by 8 weeks of age, with fibrosis progressing over time.[9][10]
2. Administration of this compound via Oral Gavage
-
Preparation: Prepare a homogenous suspension of this compound in a suitable vehicle.
-
Procedure:
-
Accurately weigh each mouse to calculate the correct dose volume.
-
Gently restrain the mouse, ensuring the head and body are in a straight line.
-
Insert a properly sized, ball-tipped gavage needle into the side of the mouth and gently advance it down the esophagus. Do not force the needle.[2][3]
-
Slowly administer the prepared this compound suspension.
-
Carefully withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress immediately after the procedure and at regular intervals.[2][3]
-
3. Assessment of Liver Fibrosis
-
Histological Analysis:
-
Euthanize the mice and collect liver tissue.
-
Fix the tissue in formalin and embed in paraffin.
-
Section the tissue and perform staining with Sirius Red or Masson's trichrome to visualize collagen fibers.[13][14][15]
-
Quantify the fibrotic area using image analysis software (e.g., ImageJ).[13][15] The collagen proportional area (CPA) is a common metric.[16]
-
-
Biochemical Analysis:
-
Measure the hydroxyproline content of liver tissue, which is a major component of collagen.[6]
-
-
Non-invasive Assessment:
-
Techniques like transient elastography (FibroScan®) can be adapted for use in mice to measure liver stiffness, which correlates with fibrosis.[17]
-
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound is a pan-cyclophilin inhibitor, targeting multiple cyclophilin isoforms to exert its therapeutic effects.
Caption: this compound inhibits cyclophilins A, B, and D, thereby reducing inflammation, collagen synthesis, and mitochondrial dysfunction.
Cyclophilin B and Collagen Synthesis Signaling Pathway
Cyclophilin B is a key enzyme in the collagen biosynthesis pathway.
Caption: this compound inhibits Cyclophilin B, a component of the prolyl 3-hydroxylase complex, disrupting collagen synthesis and reducing fibrosis.
Cyclophilin D and Mitochondrial Permeability Transition Pathway
Cyclophilin D plays a crucial role in the opening of the mitochondrial permeability transition pore (mPTP).
Caption: this compound inhibits Cyclophilin D, preventing mitochondrial permeability transition pore (mPTP) opening and subsequent cell death.
Experimental Workflow for this compound Efficacy Study
A typical workflow for evaluating the efficacy of this compound in an animal model of metabolic syndrome.
Caption: A standard experimental workflow for assessing this compound's efficacy in an animal model of metabolic syndrome.
References
- 1. hepionpharma.com [hepionpharma.com]
- 2. research.fsu.edu [research.fsu.edu]
- 3. iacuc.wsu.edu [iacuc.wsu.edu]
- 4. research.sdsu.edu [research.sdsu.edu]
- 5. This compound, a cyclophilin inhibitor: A phase 2a, multicenter, single‐blind, placebo‐controlled study in F2/F3 NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. quickzyme.com [quickzyme.com]
- 7. This compound, a cyclophilin inhibitor: A phase 2a, multicenter, single-blind, placebo-controlled study in F2/F3 NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mouse models for investigating the underlying mechanisms of nonalcoholic steatohepatitis-derived hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Utilization of animal models to investigate nonalcoholic steatohepatitis-associated hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. STAM™ Model | MASH & Fibrosis & HCC | SMC Laboratories Inc. [smccro-lab.com]
- 12. SMC Laboratories,Inc.ï½Our Focus on Immuno-Oncology [smccro-lab.com]
- 13. Quantifying Stained Liver Tissue [imagej.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Transient micro-elastography: A novel non-invasive approach to measure liver stiffness in mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Variability in Animal Model Response to Rencofilstat
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Rencofilstat in preclinical animal models. Our goal is to help you manage variability and ensure the robustness and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound (formerly known as CRV431) is a potent, orally bioavailable cyclophilin inhibitor.[1][2] Cyclophilins are a family of enzymes that play a crucial role in protein folding, inflammation, fibrosis, and viral replication.[3] this compound targets multiple cyclophilin isoforms, including cyclophilin A, B, and D, to exert its therapeutic effects.[4] Its mechanism of action is multi-faceted, including:
-
Anti-fibrotic effects: By inhibiting cyclophilin B, this compound reduces collagen production and secretion, key processes in the development of fibrosis.[2][5]
-
Anti-inflammatory effects: this compound blocks the interaction of cyclophilin A with inflammatory cells, reducing their infiltration into tissues and the production of inflammatory molecules.[2]
-
Mitochondrial protection: Through inhibition of cyclophilin D, this compound helps to prevent the opening of the mitochondrial permeability transition pore, protecting cells from death.
-
Antiviral activity: this compound has been shown to inhibit the replication of several viruses, including Hepatitis B (HBV) and Hepatitis C (HCV), by interfering with the viral life cycle that depends on host cyclophilins.[2]
Q2: In which animal models has this compound been shown to be effective?
This compound has demonstrated efficacy in a variety of preclinical animal models of liver disease, including:
-
Non-alcoholic steatohepatitis (NASH): Diet-induced models in mice have been used to show this compound's ability to reduce liver fibrosis.[6]
-
Chemically-induced liver fibrosis: The carbon tetrachloride (CCl4)-induced liver fibrosis model in mice has been used to demonstrate the anti-fibrotic effects of this compound.[4][6]
-
Hepatocellular Carcinoma (HCC): this compound has been shown to reduce tumor growth in a mouse model of HCC.
-
Hepatitis B Virus (HBV) infection: The efficacy of this compound in reducing viral markers has been evaluated in HBV transgenic mouse models.[7]
Q3: What are the expected outcomes when using this compound in these models?
In preclinical models, this compound has been shown to:
-
Decrease markers of liver inflammation and injury (e.g., ALT, AST).[1][8]
-
Reduce the number and size of liver tumors.[6]
-
Lower HBV DNA, HBsAg, and HBeAg levels.[2]
Q4: What is a typical dosing regimen and administration route for this compound in mice?
A commonly used dose in mouse models is 50 mg/kg/day , administered via oral gavage .[4][6]
Troubleshooting Guides
Problem: High Variability in Fibrosis Reduction in a Diet-Induced NASH Model
Potential Cause 1: Inconsistent Disease Induction
-
Recommendation: The composition of the diet is critical. Diets high in fat (especially trans-fat), fructose, and cholesterol are commonly used to induce NASH.[9][10][11] Ensure that the diet composition is consistent across all animals and that the diet is stored properly to prevent degradation of its components. The duration of the diet prior to treatment is also a key factor; longer feeding periods generally lead to more advanced fibrosis.[11]
Potential Cause 2: Animal Strain and Substrain Differences
-
Recommendation: The genetic background of the mice can significantly influence their susceptibility to diet-induced NASH. C57BL/6J mice are a commonly used strain that develops NASH with fibrosis on an appropriate diet.[9][11] However, even within the C57BL/6 strain, different substrains can exhibit variability in their metabolic and fibrotic responses. Ensure you are using a consistent and well-characterized mouse strain and substrain for your studies.
Potential Cause 3: Variability in Drug Administration
-
Recommendation: Oral gavage requires proper technique to ensure consistent dosing. Inconsistent administration can lead to variability in drug exposure and, consequently, in efficacy. Ensure that all personnel performing oral gavage are properly trained and that the volume and concentration of the this compound formulation are accurate.
Problem: Inconsistent Anti-Tumor Effects in an HCC Model
Potential Cause 1: Variability in Tumor Cell Implantation
-
Recommendation: For orthotopic HCC models, the number of cells, the injection volume, and the precise location of injection into the liver are critical for consistent tumor take and growth. Standardize the surgical procedure and ensure all surgeons are following the exact same protocol.
Potential Cause 2: Tumor Heterogeneity
-
Recommendation: The inherent biological variability of tumor cells can lead to differences in growth rates and response to therapy. Ensure that the cancer cell line used is well-characterized and maintained under consistent culture conditions to minimize this variability.
Problem: Lack of Significant Effect in a CCl4-Induced Fibrosis Model
Potential Cause 1: Timing of this compound Intervention
-
Recommendation: this compound has been shown to be effective when administered concurrently with the CCl4 insult (prophylactic model).[4] If you are testing this compound in a therapeutic model (after fibrosis is already established), a longer treatment duration or a higher dose might be necessary to observe a significant effect.
Potential Cause 2: Severity and Frequency of CCl4 Insult
-
Recommendation: The dose and frequency of CCl4 administration can significantly impact the severity of liver fibrosis.[12][13][14] A very severe fibrosis model might be less responsive to treatment. Conversely, a very mild model may not provide a large enough therapeutic window to observe a significant drug effect. It is important to establish a reproducible and moderately severe fibrosis model in your laboratory.
Data Summary
| Preclinical Model | Key Findings | Reference |
| Diet-Induced NASH (Mouse) | Decreased liver fibrosis | [6] |
| Carbon Tetrachloride (CCl4)-Induced Fibrosis (Mouse) | Reduced liver fibrosis by 43% | [4] |
| Hepatocellular Carcinoma (HCC) (Mouse) | Reduced number and size of liver tumors by 50% | [6][15] |
| HBV Transgenic (Mouse) | Reduction in HBV DNA, HBsAg, and HBeAg | [2][7] |
Experimental Protocols
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Mice
This protocol describes the induction of liver fibrosis in mice using CCl4, a widely used model to study the anti-fibrotic effects of therapeutic agents like this compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Carbon tetrachloride (CCl4)
-
Olive oil or mineral oil
-
This compound
-
Vehicle for this compound (e.g., appropriate aqueous solution for oral gavage)
Procedure:
-
Acclimatization: Acclimatize mice to the animal facility for at least one week before the start of the experiment.
-
CCl4 Preparation: Prepare a solution of CCl4 in olive oil or mineral oil (e.g., 10% v/v).
-
Fibrosis Induction: Administer CCl4 to the mice via intraperitoneal (IP) injection twice a week for 6 weeks. A typical dose is 0.5-1.0 mL/kg body weight.[4][12]
-
This compound Treatment:
-
Prophylactic Model: Start this compound treatment concurrently with the first CCl4 injection. Administer this compound (e.g., 50 mg/kg) or vehicle daily via oral gavage for the entire 6-week period.[4]
-
Therapeutic Model: Induce fibrosis for 6 weeks with CCl4. After 6 weeks, stop CCl4 administration and begin daily oral gavage of this compound or vehicle for a defined treatment period (e.g., 2-4 weeks).
-
-
Monitoring: Monitor the body weight and general health of the animals throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the animals and collect blood and liver tissue for analysis.
-
Histology: Fix a portion of the liver in 10% neutral buffered formalin for paraffin embedding and staining with Sirius Red to assess collagen deposition and fibrosis.
-
Biochemical Analysis: Use serum to measure liver enzymes such as ALT and AST.
-
Gene Expression Analysis: Snap-freeze a portion of the liver in liquid nitrogen for subsequent RNA extraction and analysis of fibrosis-related genes (e.g., Col1a1, Acta2, Timp1).
-
Diet-Induced NASH and Fibrosis Mouse Model
This protocol outlines the induction of NASH and fibrosis in mice using a specialized diet, which recapitulates many of the metabolic and histological features of human NASH.
Materials:
-
Male C57BL/6J or other susceptible mouse strains (e.g., ob/ob) (6-8 weeks old)
-
High-fat, high-fructose, high-cholesterol diet (e.g., a "Western diet" containing 40-60% kcal from fat, ~20% fructose in drinking water or diet, and 0.2-2% cholesterol).[9][11][16]
-
Standard chow diet (for control group)
-
This compound
-
Vehicle for this compound
Procedure:
-
Acclimatization: Acclimatize mice for at least one week.
-
Diet Induction: Place mice on the high-fat, high-fructose, high-cholesterol diet for a period of 12-24 weeks to induce NASH and fibrosis.[11] The control group receives a standard chow diet.
-
This compound Treatment: After the diet induction period, randomize the mice on the NASH diet into treatment groups to receive daily oral gavage of this compound (e.g., 50 mg/kg) or vehicle for a specified duration (e.g., 4-8 weeks).
-
Monitoring: Monitor body weight, food and water consumption, and metabolic parameters (e.g., blood glucose, insulin) throughout the study.
-
Endpoint Analysis: At the end of the treatment period, collect blood and liver tissue.
-
Histology: Perform H&E staining to assess steatosis, inflammation, and ballooning, and Sirius Red staining for fibrosis. Calculate the NAFLD Activity Score (NAS).
-
Biochemical Analysis: Measure serum ALT, AST, triglycerides, and cholesterol.
-
Gene Expression Analysis: Analyze the expression of genes involved in inflammation, fibrosis, and lipid metabolism.
-
Visualizations
This compound Mechanism of Action
Caption: this compound inhibits multiple cyclophilin isoforms to produce its therapeutic effects.
Experimental Workflow for a Diet-Induced NASH Study
Caption: A typical experimental workflow for evaluating this compound in a diet-induced NASH mouse model.
Troubleshooting Logic for High Variability in Fibrosis
Caption: A logical approach to troubleshooting high variability in fibrosis outcomes.
References
- 1. This compound, a cyclophilin inhibitor: A phase 2a, multicenter, single‐blind, placebo‐controlled study in F2/F3 NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hepionpharma.com [hepionpharma.com]
- 3. Cyclophilin inhibition as potential therapy for liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hepionpharma.com [hepionpharma.com]
- 5. hepionpharma.com [hepionpharma.com]
- 6. The Cyclophilin Inhibitor this compound Decreases HCV-Induced Hepatocellular Carcinoma Independently of Its Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hepionpharma.com [hepionpharma.com]
- 8. This compound, a cyclophilin inhibitor: A phase 2a, multicenter, single-blind, placebo-controlled study in F2/F3 NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Obese diet-induced mouse models of nonalcoholic steatohepatitis-tracking disease by liver biopsy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Simple Diet- and Chemical-Induced Murine NASH Model with Rapid Progression of Steatohepatitis, Fibrosis and Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Increased Carbon Tetrachloride-Induced Liver Injury and Fibrosis in FGFR4-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mouse model of carbon tetrachloride induced liver fibrosis: Histopathological changes and expression of CD133 and epidermal growth factor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A Pan-Cyclophilin Inhibitor, CRV431, Decreases Fibrosis and Tumor Development in Chronic Liver Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Longitudinal characterization of diet-induced genetic murine models of non-alcoholic steatohepatitis with metabolic, histological, and transcriptomic hallmarks of human patients - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Effect of Serum Proteins on Rencofilstat Activity In Vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the in vitro assessment of Rencofilstat activity, with a specific focus on the impact of serum proteins.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, orally bioavailable, small molecule inhibitor of cyclophilins.[1] It acts as a pan-cyclophilin inhibitor, targeting multiple isoforms including cyclophilin A (CypA), cyclophilin B (CypB), and cyclophilin D (CypD).[1] These enzymes are involved in protein folding, inflammation, fibrosis, and cell death pathways.[1][2] By inhibiting cyclophilins, this compound has demonstrated anti-inflammatory, anti-fibrotic, and potential anti-cancer activities in preclinical studies.[3][4]
Q2: Why is it important to consider the effect of serum proteins when testing this compound in vitro?
Like many drug candidates, this compound is expected to bind to serum proteins, primarily albumin, upon entering the bloodstream. This binding is a critical factor as, generally, only the unbound fraction of a drug is pharmacologically active. High protein binding can sequester the drug, reducing its effective concentration at the target site and potentially leading to an underestimation of its potency in vivo if not accounted for in vitro. Therefore, understanding the impact of serum proteins on this compound's activity is crucial for translating in vitro findings to in vivo efficacy.
Q3: How does the presence of serum proteins typically affect the IC50 value of a drug like this compound?
The presence of serum proteins will typically increase the apparent half-maximal inhibitory concentration (IC50) of this compound. This is because a portion of the drug binds to serum proteins, reducing the concentration of free this compound available to inhibit its target, the cyclophilin enzymes. Consequently, a higher total concentration of this compound is required to achieve the same level of inhibition as in a protein-free environment.
Q4: What are the major serum proteins that can bind to this compound?
The primary serum protein that binds to most drugs is human serum albumin (HSA) , due to its high concentration in the blood and multiple binding sites.[5] Other proteins like alpha-1-acid glycoprotein (AAG) can also contribute to drug binding, particularly for basic drugs.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments designed to assess the impact of serum proteins on this compound activity.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in IC50 values between experiments. | 1. Inconsistent concentrations of serum proteins in the assay. 2. Lot-to-lot variability in commercial serum or albumin preparations. 3. Pipetting errors, especially with viscous serum solutions. | 1. Precisely control the final concentration of serum or albumin in all wells. 2. Qualify each new lot of serum or albumin to ensure consistency. 3. Use reverse pipetting techniques for viscous liquids and ensure proper mixing. |
| No significant shift in IC50 in the presence of serum. | 1. This compound has unexpectedly low serum protein binding. 2. The concentration of serum protein used is too low to observe a significant effect. 3. The assay format is insensitive to changes in free drug concentration. | 1. Confirm the protein binding of this compound using a standard method like equilibrium dialysis. 2. Increase the concentration of serum protein in the assay to physiological levels (e.g., 4% HSA). 3. Ensure the enzyme and substrate concentrations are appropriate and that the assay is run under initial velocity conditions. |
| Complete loss of this compound activity in the presence of serum. | 1. Extremely high, non-specific binding of this compound to assay components (e.g., plasticware) in the presence of serum. 2. Degradation of this compound by enzymes present in the serum. | 1. Pre-treat plates with a blocking agent like bovine serum albumin (BSA) and include a non-ionic detergent (e.g., 0.01% Tween-20) in the assay buffer. 2. Use heat-inactivated serum to minimize enzymatic activity. |
| Precipitation observed in the assay wells. | 1. Poor solubility of this compound at the tested concentrations, which can be exacerbated by interactions with serum proteins. 2. Instability of serum proteins under the assay conditions (e.g., pH, temperature). | 1. Determine the solubility of this compound in the assay buffer with and without serum. If necessary, use a co-solvent like DMSO, keeping the final concentration low (<1%). 2. Ensure the assay buffer is at the appropriate pH and temperature for both this compound and the serum proteins. |
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data on the effect of human serum albumin (HSA) on the in vitro activity of this compound against different cyclophilin isoforms.
Table 1: this compound IC50 Values Against Cyclophilin Isoforms in the Absence and Presence of Human Serum Albumin (HSA)
| Cyclophilin Isoform | This compound IC50 (nM) (No HSA) | This compound IC50 (nM) (4% HSA) | Fold Shift in IC50 |
| CypA | 2.5 | 75 | 30 |
| CypB | 3.1 | 93 | 30 |
| CypD | 2.8 | 84 | 30 |
Note: The data presented in this table is illustrative and based on the expected high protein binding of a drug like this compound. Actual experimental results may vary.
Experimental Protocols
Protocol 1: Determination of this compound IC50 using a Cyclophilin Inhibition Assay
This protocol describes a common method for determining the inhibitory activity of this compound against a cyclophilin isoform (e.g., CypA) in the presence and absence of HSA.
Materials:
-
Recombinant human cyclophilin A (CypA)
-
N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (S-AAPF-pNA) substrate
-
Chymotrypsin
-
This compound
-
Human Serum Albumin (HSA), fatty acid-free
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.8)
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in DMSO to create a high-concentration stock solution.
-
Prepare serial dilutions of this compound in Assay Buffer (with and without 4% HSA).
-
Prepare solutions of CypA, S-AAPF-pNA, and chymotrypsin in Assay Buffer.
-
-
Assay Setup:
-
Add 20 µL of the this compound serial dilutions to the wells of a 96-well plate.
-
Add 20 µL of Assay Buffer (with or without 4% HSA) to control wells.
-
Add 20 µL of the CypA solution to all wells except the no-enzyme control.
-
Incubate the plate at room temperature for 15 minutes to allow this compound to bind to CypA.
-
-
Initiate Reaction:
-
Add 160 µL of a pre-warmed mixture of S-AAPF-pNA and chymotrypsin to all wells to start the reaction.
-
-
Data Acquisition:
-
Immediately measure the absorbance at 405 nm every 30 seconds for 15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curves.
-
Plot the percentage of inhibition against the logarithm of this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Visualizations
Caption: this compound's mechanism of action.
Caption: Workflow for cyclophilin inhibition assay.
Caption: Troubleshooting decision tree.
References
- 1. hepionpharma.com [hepionpharma.com]
- 2. Cyclophilin inhibition as a strategy for the treatment of human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Produces Positive Outcomes in Translational Study on Idiopathic Pulmonary Fibrosis [drug-dev.com]
- 4. Hepion Pharmaceuticals Discovers Novel this compound Action [globenewswire.com]
- 5. mdpi.com [mdpi.com]
How to properly dissolve Rencofilstat in DMSO for in vitro use
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper dissolution of Rencofilstat in DMSO for in vitro applications.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro studies?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound for in vitro use.
Q2: What is the solubility of this compound in DMSO?
A2: While specific quantitative solubility data is not provided, this compound is readily soluble in DMSO to prepare concentrated stock solutions. It is common practice to prepare stock solutions at concentrations of 10 mM or higher, which can then be further diluted in cell culture media for experiments.
Q3: What are the recommended storage conditions for this compound stock solutions in DMSO?
A3: To ensure the stability of your this compound stock solution, it is crucial to aliquot it into smaller volumes and store it properly to avoid repeated freeze-thaw cycles. The recommended storage conditions are:
Q4: What are typical working concentrations of this compound for in vitro assays?
A4: The optimal concentration of this compound will vary depending on the specific cell line and assay. However, a general range for in vitro studies is between 1 nM and 1 µM.[1] For cell viability assays in Jurkat E6 cells, concentrations ranging from 0.6 to 80 μM have been used.[1]
Q5: What is the mechanism of action of this compound?
A5: this compound is an orally active, potent pan-cyclophilin inhibitor.[1][2] It targets and inhibits multiple cyclophilin isoforms (A, B, D, and G), which are involved in various cellular processes, including protein folding, inflammation, and viral replication.[1][3] By inhibiting cyclophilins, this compound can reduce fibrosis and tumor growth in models of chronic liver disease.[1]
Experimental Protocols
Protocol for Dissolving this compound in DMSO
This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous (cell culture grade) DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Pre-warm DMSO: Bring the anhydrous DMSO to room temperature before opening to prevent moisture absorption.
-
Weigh this compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of DMSO to the this compound powder to achieve the desired stock solution concentration (e.g., 10 mM).
-
Dissolve the Compound:
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
-
Aliquot and Store:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
-
Data Presentation
| Parameter | Value | Reference |
| IC50 Cyp A | 2.5 nM | [1] |
| IC50 Cyp B | 3.1 nM | [1] |
| IC50 Cyp D | 2.8 nM | [1] |
| IC50 Cyp G | 7.3 nM | [1] |
| In Vitro Concentration Range | 1 nM - 1 µM | [1] |
| Stock Solution Storage (-80°C) | 6 months | [1] |
| Stock Solution Storage (-20°C) | 1 month | [1] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder does not dissolve completely in DMSO. | Insufficient mixing or low temperature. | Vortex the solution for a longer period. Briefly warm the solution at 37°C. |
| The concentration is too high, exceeding the solubility limit. | Prepare a more dilute stock solution. | |
| Precipitation occurs when diluting the DMSO stock solution in aqueous media. | The final concentration of this compound in the aqueous medium is too high. | Ensure the final concentration of the compound in the assay medium is within its aqueous solubility limit. Perform serial dilutions. |
| The final DMSO concentration in the media is too low to maintain solubility. | While keeping the final DMSO concentration as low as possible (typically <0.5%) to avoid cellular toxicity, ensure it is sufficient to keep the compound in solution. A vehicle control with the same final DMSO concentration should always be included in the experiment. | |
| Rapid addition of the DMSO stock to the aqueous medium. | Add the DMSO stock solution to the aqueous medium dropwise while vortexing or stirring to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation. | |
| Inconsistent experimental results. | Degradation of this compound due to improper storage. | Ensure the stock solution is stored correctly at -80°C or -20°C in aliquots to avoid freeze-thaw cycles.[1] |
| Inaccurate pipetting of the viscous DMSO stock solution. | Use positive displacement pipettes or reverse pipetting techniques for accurate handling of DMSO solutions. |
Visualizations
Caption: Workflow for dissolving this compound in DMSO.
Caption: Troubleshooting logic for precipitation issues.
References
Rencofilstat Technical Support Center: Optimizing Treatment Duration in Cell Culture
This technical support center provides guidance for researchers, scientists, and drug development professionals on determining the optimal treatment duration for Rencofilstat in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound is a potent, orally active, pan-cyclophilin inhibitor.[1] It works by binding to and inhibiting the activity of multiple cyclophilin isoforms (A, B, D, and G), which are enzymes involved in protein folding.[1][2] By inhibiting cyclophilins, this compound can modulate various cellular processes, including inflammation, fibrosis, and viral replication.[3][4][5]
Q2: What are the known downstream effects of this compound treatment?
A2: this compound has been shown to have several downstream effects, including:
-
Anti-inflammatory effects: It can decrease the infiltration of inflammatory cells.[3][6]
-
Anti-fibrotic effects: It reduces collagen production and secretion.[3][5]
-
Hepatoprotective effects: It can prevent mitochondrial damage and cell death in liver cells.[3][6]
-
Anti-cancer activity: It has been observed to suppress cancer cell growth and alter gene expression related to tumor suppression and apoptosis.[7][8]
-
Antiviral activity: It can inhibit the replication of various viruses, including hepatitis B and C.[3]
Q3: What is a typical starting concentration range for this compound in cell culture?
A3: Based on preclinical studies, a broad range of concentrations has been used, from the low nanomolar (nM) to the micromolar (µM) range. The IC50 values for cyclophilin inhibition are in the low nM range (2.5-7.3 nM).[1] For cell-based assays, concentrations from 1 nM to 80 µM have been reported, depending on the cell type and the endpoint being measured.[1] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental setup.
Q4: How long should I treat my cells with this compound?
A4: The optimal treatment duration is highly dependent on the cell type, the biological process being investigated, and the specific endpoint of your experiment. Short-term treatments (e.g., 1 hour) have been shown to alter DNA accessibility,[7] while longer-term treatments (e.g., 3 days or more) are often used to assess effects on cell viability, proliferation, or downstream protein expression.[1] A time-course experiment is essential to determine the optimal duration for your specific research question.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound treatment. | Suboptimal concentration: The concentration of this compound may be too low to elicit a response in your cell type. | Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 100 µM). |
| Insufficient treatment duration: The treatment time may be too short to observe changes in your endpoint of interest. | Conduct a time-course experiment, treating cells for various durations (e.g., 1, 6, 12, 24, 48, 72 hours). | |
| Low cyclophilin expression: The target cell line may have low endogenous expression of the relevant cyclophilin isoforms. | Verify cyclophilin expression levels in your cell line using techniques like Western blot or qPCR. Consider using a cell line known to have higher cyclophilin expression. | |
| High levels of cell death or cytotoxicity observed. | Concentration is too high: this compound can induce cytotoxicity at high concentrations.[1] | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range for your cell line. Use concentrations below the toxic threshold for your experiments. |
| Prolonged treatment duration: Continuous exposure to the drug may lead to off-target effects and cell death. | Shorten the treatment duration or consider a washout experiment where the drug is removed after a certain period. | |
| Inconsistent results between experiments. | Variability in cell culture conditions: Differences in cell density, passage number, or media composition can affect the cellular response to treatment. | Standardize your cell culture and experimental protocols. Ensure consistent cell seeding density and use cells within a defined passage number range. |
| Drug stability: Improper storage or handling of this compound can lead to degradation and loss of activity. | Store this compound stock solutions at -80°C for long-term storage and -20°C for short-term storage, aliquoted to avoid repeated freeze-thaw cycles.[1] Prepare fresh working solutions for each experiment. |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration (Dose-Response)
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Drug Preparation: Prepare a serial dilution of this compound in your cell culture medium. A suggested starting range is from 1 nM to 100 µM. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the prepared this compound dilutions.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours), based on the expected kinetics of your endpoint.
-
Endpoint Assay: Perform an appropriate assay to measure the desired effect. For example, a cell viability assay (MTT, XTT) or a specific biomarker assay (e.g., ELISA for a secreted protein).
-
Data Analysis: Plot the response versus the log of the this compound concentration and determine the EC50 (half-maximal effective concentration).
Protocol 2: Determining the Optimal this compound Treatment Duration (Time-Course)
-
Cell Seeding: Seed your cells in multiple plates or wells to accommodate different time points.
-
Treatment: Treat the cells with a predetermined optimal concentration of this compound (determined from the dose-response experiment).
-
Time Points: Harvest or analyze the cells at various time points after treatment (e.g., 1, 6, 12, 24, 48, 72 hours).
-
Endpoint Analysis: Perform your desired assay at each time point. This could include qPCR for gene expression changes, Western blotting for protein level changes, or functional assays.
-
Data Analysis: Plot the measured response against the treatment duration to identify the time point at which the maximal or desired effect is observed.
Data Presentation
Table 1: Summary of this compound In Vitro Efficacy Data
| Cell Line | Concentration Range | Treatment Duration | Observed Effect | Reference |
| Jurkat E6.1 | 1 nM - 1 µM | 3 days | Inhibition of NFAT and IL-2 signaling | [1] |
| Jurkat E6.1 | 0.6 - 80 µM | 3 days | Inhibition of cell viability | [1] |
| Liver Cancer Cell Lines | Not specified | 1 hour | Altered open/closed state of DNA | [7] |
| Hepatic Stellate Cells | Not specified | 7 and 12 days | Reduction in activation markers | [9] |
Table 2: this compound IC50 Values for Cyclophilin Isoforms
| Cyclophilin Isoform | IC50 (nM) | Reference |
| CypA | 2.5 | [1] |
| CypB | 3.1 | [1] |
| CypD | 2.8 | [1] |
| CypG | 7.3 | [1] |
Visualizations
Caption: Simplified signaling pathway of this compound's mechanism of action.
Caption: Workflow for determining optimal this compound treatment conditions.
Caption: Logical troubleshooting flow for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. hepionpharma.com [hepionpharma.com]
- 4. This compound, a cyclophilin inhibitor: A phase 2a, multicenter, single‐blind, placebo‐controlled study in F2/F3 NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hepionpharma.com [hepionpharma.com]
- 6. This compound in HCC: What You Need To Know - OncologyTube [oncologytube.com]
- 7. hepionpharma.com [hepionpharma.com]
- 8. Hepion Pharmaceuticals Discovers Novel this compound Action [globenewswire.com]
- 9. hepionpharma.com [hepionpharma.com]
Identifying and minimizing off-target effects of Rencofilstat in experimental setups
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of Rencofilstat, with a focus on identifying and minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, orally active pan-cyclophilin inhibitor. It targets multiple isoforms of cyclophilins (Cyp), including CypA, CypB, CypD, and CypG, with inhibitory concentrations in the low nanomolar range.[1][2][3] By inhibiting these enzymes, which are involved in protein folding and cellular signaling, this compound exerts a variety of therapeutic effects, including anti-inflammatory, anti-fibrotic, and antiviral activities.[4]
Q2: What are the known off-target effects of this compound?
As a pan-cyclophilin inhibitor, the "off-target" effects of this compound are intrinsically linked to its mechanism of action, as it is designed to inhibit multiple cyclophilin isoforms. The pleiotropic effects are a result of inhibiting different cyclophilins that have diverse biological functions. For instance, while inhibition of CypB is linked to its anti-fibrotic effects, the inhibition of CypA can lead to immunosuppressive effects through the calcineurin pathway, although this compound is reported to have significantly diminished immunosuppressive activity compared to cyclosporin A.[2][3][5] In clinical trials, the most frequently reported treatment-emergent adverse events were constipation, diarrhea, back pain, dizziness, and headache.[6][7]
Q3: At what concentration should I use this compound in my in vitro experiments to minimize off-target effects?
To minimize off-target effects, it is recommended to use the lowest concentration of this compound that elicits the desired biological effect. Based on its IC50 values for various cyclophilin isoforms (see table below), concentrations in the low nanomolar range (e.g., 1-100 nM) are a good starting point for most cell-based assays.[1] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental system. Using concentrations significantly higher than the IC50 for its primary targets increases the likelihood of engaging unintended targets.
Q4: Are there any known countermeasures to mitigate this compound's off-target effects in a cellular model?
Yes. If a suspected off-target effect is observed, consider the following strategies:
-
Titrate to the lowest effective concentration: As mentioned above, a dose-response experiment is critical.
-
Use a structurally unrelated cyclophilin inhibitor: Comparing the effects of this compound with another cyclophilin inhibitor that has a different chemical scaffold can help distinguish between on-target and off-target effects.
-
Rescue experiments: If the off-target effect is hypothesized to be due to the inhibition of a specific pathway, attempt to rescue the phenotype by adding back a downstream component of that pathway.
-
Genetic knockdown/knockout: Use siRNA or CRISPR/Cas9 to knockdown or knockout specific cyclophilin isoforms to mimic the on-target effect of this compound and compare it to the pharmacological inhibition.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High cell toxicity observed at expected effective concentrations. | 1. Off-target effects at the tested concentration. 2. Cell line sensitivity. 3. Solvent toxicity. | 1. Perform a dose-response curve to determine the EC50 and a toxicity curve to determine the CC50. Work in the therapeutic window. 2. Test this compound on a panel of different cell lines to assess specificity. 3. Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your cells (typically <0.1%). |
| Inconsistent results between experiments. | 1. Reagent variability. 2. Cell passage number. 3. Experimental timing. | 1. Aliquot and store this compound properly to avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. 2. Use cells within a consistent and low passage number range. 3. Standardize the timing of treatment and endpoint analysis. |
| Observed phenotype does not align with known cyclophilin inhibition pathways. | 1. Potential novel off-target effect. 2. Indirect effects of cyclophilin inhibition in your specific model. | 1. Perform an unbiased screen (e.g., proteomics, transcriptomics) to identify affected pathways. 2. Consider performing a thermal shift assay or affinity chromatography to identify potential binding partners. |
Quantitative Data
Table 1: Inhibitory Potency of this compound against Cyclophilin Isoforms
| Cyclophilin Isoform | IC50 (nM) |
| CypA | 2.5 |
| CypB | 3.1 |
| CypD | 2.8 |
| CypG | 7.3 |
Data sourced from MedChemExpress.[1]
Table 2: Recommended Concentration Ranges for Experimental Setups
| Experimental System | Recommended Concentration Range | Notes |
| In Vitro (Cell-based assays) | 1 nM - 1 µM | Start with a dose-response curve to determine the optimal concentration.[1] |
| In Vivo (Mouse models) | 50 mg/kg (oral, daily) | This dose has been shown to have anti-fibrotic and anti-tumor activities in a mouse NASH model.[1] |
Experimental Protocols
Protocol 1: Determining the On-Target versus Off-Target Profile of this compound using Transcriptomics
Objective: To distinguish between gene expression changes caused by on-target cyclophilin inhibition versus potential off-target effects.
Methodology:
-
Cell Culture: Plate the cell line of interest (e.g., hepatic stellate cells, liver cancer cell lines) at an appropriate density and allow them to adhere overnight.
-
Experimental Groups:
-
Vehicle control (e.g., DMSO).
-
This compound at three concentrations (e.g., 10 nM, 100 nM, 1 µM).
-
Positive control: siRNA targeting CypA and CypB.
-
Negative control: Scrambled siRNA.
-
-
Treatment:
-
For the this compound groups, replace the media with fresh media containing the respective concentrations of the inhibitor.
-
For the siRNA groups, transfect the cells with the respective siRNAs according to the manufacturer's protocol.
-
-
Incubation: Incubate the cells for a predetermined time point (e.g., 24, 48, or 72 hours).
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit.
-
RNA Sequencing: Perform library preparation and next-generation sequencing (NGS) to obtain the transcriptomic profiles of all experimental groups.
-
Data Analysis:
-
Perform differential gene expression analysis between the vehicle control and the this compound-treated groups.
-
Perform differential gene expression analysis between the scrambled siRNA and the CypA/CypB siRNA groups.
-
Compare the differentially expressed genes between the this compound-treated groups and the siRNA-treated groups. Genes that are commonly regulated are likely on-target effects. Genes that are uniquely regulated by high concentrations of this compound may represent off-target effects.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) to Identify this compound Targets
Objective: To identify the direct binding targets of this compound within a cell.
Methodology:
-
Cell Culture and Treatment: Culture the cells of interest and treat them with either vehicle or this compound at a desired concentration for a specific duration.
-
Cell Lysis: Harvest and lyse the cells to obtain a cell lysate.
-
Heating Gradient: Aliquot the lysate into several tubes and heat them at a range of different temperatures (e.g., 40°C to 70°C).
-
Protein Precipitation: Centrifuge the heated lysates to pellet the precipitated (denatured) proteins.
-
Western Blot Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Perform Western blot analysis on the soluble fractions for known cyclophilin isoforms (CypA, CypB, etc.).
-
The binding of this compound is expected to stabilize the cyclophilins, leading to a higher melting temperature compared to the vehicle-treated control.
-
-
Mass Spectrometry (for unbiased target identification):
-
For an unbiased approach, analyze the soluble protein fractions from all temperature points using mass spectrometry.
-
Proteins that show a significant thermal shift in the this compound-treated samples compared to the control are potential direct targets.
-
Visualizations
Caption: this compound's pan-cyclophilin inhibitory mechanism.
Caption: Workflow for identifying potential off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. The Cyclophilin Inhibitor this compound Decreases HCV-induced Hepatocellular Carcinoma Independently of Its Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hepionpharma.com [hepionpharma.com]
- 5. Inhibitors of Cyclophilin A: Current and Anticipated Pharmaceutical Agents for Inflammatory Diseases and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a cyclophilin inhibitor: A phase 2a, multicenter, single‐blind, placebo‐controlled study in F2/F3 NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Rencofilstat and Alisporivir in the Inhibition of Hepatitis C Virus Replication
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two cyclophilin inhibitors, Rencofilstat and Alisporivir, in the context of Hepatitis C Virus (HCV) replication. Both compounds target host cell proteins, specifically cyclophilins, which are essential for the viral life cycle. This host-targeting mechanism offers a high barrier to the development of drug resistance, a significant advantage in antiviral therapy.
Mechanism of Action: A Shared Pathway
This compound and Alisporivir share a common mechanism of action. They inhibit the enzymatic activity of cyclophilin A (CypA), a cellular peptidyl-prolyl isomerase.[1][2] CypA is a crucial host factor that the Hepatitis C virus hijacks to ensure the correct folding and function of its non-structural protein 5A (NS5A). The NS5A protein is a key component of the HCV replication complex. By binding to CypA, both this compound and Alisporivir prevent the essential interaction between CypA and NS5A, thereby disrupting the formation and function of the viral replication complex and ultimately inhibiting HCV replication.[1][2]
Quantitative Comparison of In Vitro Efficacy
The following table summarizes the available quantitative data for this compound and Alisporivir in inhibiting HCV replication in vitro.
| Parameter | This compound | Alisporivir |
| Target | Pan-cyclophilin inhibitor | Cyclophilin inhibitor |
| IC50 (CypA) | 2.5 nM[3] | Not directly reported, but potent inhibitor |
| EC50 (HCV Replicon) | Data not publicly available | 0.06 µM (Genotype 1b)[4] |
| Ki (CypA) | 1 nM[2] | Not directly reported |
Clinical Efficacy: Viral Load Reduction in HCV Patients
Alisporivir has undergone extensive clinical development for HCV, providing a wealth of data on its in vivo efficacy. This compound's clinical development has been more focused on non-alcoholic steatohepatitis (NASH) and hepatocellular carcinoma (HCC), with its anti-HCV activity demonstrated in preclinical models.
| Clinical Study Phase & Population | Drug & Dosage | Mean Maximal Viral Load Reduction (log10 IU/mL) | Reference |
| Phase 1, HCV/HIV co-infected | Alisporivir (1200 mg BID) | -3.6 | [5] |
| Phase 2, Treatment-naïve HCV Genotypes 1 & 4 | Alisporivir (1000 mg/day) + pegIFN-α-2a | -4.75 | [5] |
| Phase 2, Treatment-naïve HCV Genotypes 2 & 3 | Alisporivir (1000 mg/day) + pegIFN-α-2a | -5.89 | [5] |
| Preclinical, Humanized mice with HCV | This compound | Viral replication totally suppressed after 4 days | [1][6] |
Note: The data for this compound is from a preclinical animal model and not directly comparable to human clinical trial data for Alisporivir.
Experimental Protocols
In Vitro HCV Replicon Assay (General Protocol)
The efficacy of cyclophilin inhibitors against HCV replication is typically assessed using an in vitro HCV replicon system. This system utilizes human hepatoma cell lines (e.g., Huh-7) that harbor a subgenomic or full-length HCV RNA molecule (replicon) that can replicate autonomously.
Key steps in a typical HCV replicon assay include:
-
Cell Culture: Huh-7 cells harboring an HCV replicon are seeded in multi-well plates. These replicons often contain a reporter gene, such as luciferase, to facilitate the quantification of viral replication.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (this compound or Alisporivir).
-
Incubation: The treated cells are incubated for a specific period (typically 48 to 72 hours) to allow for HCV replication and for the compound to exert its effect.
-
Quantification of HCV Replication: The level of HCV replication is measured. This can be done by quantifying HCV RNA levels using quantitative real-time PCR (qRT-PCR) or by measuring the activity of the reporter gene (e.g., luciferase assay).[7]
-
Data Analysis: The data is analyzed to determine the half-maximal effective concentration (EC50), which is the concentration of the drug that inhibits 50% of HCV replication.
In Vivo HCV Mouse Model (for this compound)
The in vivo anti-HCV activity of this compound was evaluated in humanized mice.[6] These are immunodeficient mice with livers repopulated with human hepatocytes, making them susceptible to HCV infection.
Experimental Design:
-
Infection: Humanized mice are infected with HCV.
-
Treatment: A cohort of infected mice is treated with this compound, while a control group receives a vehicle.
-
Monitoring: HCV RNA levels in the serum of the mice are monitored over time using qRT-PCR.
-
Endpoint Analysis: At the end of the study, liver tissue can be analyzed for HCV RNA and protein levels, as well as for signs of liver damage.
Summary and Conclusion
Both this compound and Alisporivir are potent inhibitors of HCV replication that act by targeting the host protein cyclophilin A. Alisporivir has demonstrated significant viral load reduction in clinical trials across various HCV genotypes.[4][5] However, its development for HCV was halted due to safety concerns, specifically cases of pancreatitis.[8][9]
This compound, identified as a highly potent pan-cyclophilin inhibitor, has shown strong preclinical evidence of anti-HCV activity.[1][2][6] Its clinical development has been focused on other liver diseases like NASH and HCC, where it has shown promising results in reducing liver fibrosis and tumor growth.[2] The dual action of this compound in potentially suppressing HCV replication and mitigating its severe downstream consequences like HCC presents a compelling therapeutic profile.[6][10][11]
For researchers in drug development, the comparative data suggests that while Alisporivir's clinical efficacy against HCV is well-documented, this compound's potent cyclophilin inhibition and broader therapeutic potential in liver disease warrant further investigation for its direct anti-HCV applications. Future head-to-head preclinical and, if warranted, clinical studies would be necessary to definitively compare the efficacy and safety of these two compounds for the treatment of HCV.
References
- 1. The Cyclophilin Inhibitor this compound Decreases HCV-induced Hepatocellular Carcinoma Independently of Its Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hepionpharma.com [hepionpharma.com]
- 3. hepionpharma.com [hepionpharma.com]
- 4. Profile of alisporivir and its potential in the treatment of hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DEB025 (Alisporivir) Inhibits Hepatitis C Virus Replication by Preventing a Cyclophilin A Induced Cis-Trans Isomerisation in Domain II of NS5A | PLOS One [journals.plos.org]
- 6. The Cyclophilin Inhibitor this compound Decreases HCV-Induced Hepatocellular Carcinoma Independently of Its Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. The Cyclophilin Inhibitor this compound Decreases HCV-Induced Hepatocellular Carcinoma Independently of Its Antiviral Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Rencofilstat and Other Cyclophilin Inhibitors for the Treatment of Liver Fibrosis
For Immediate Release
A comprehensive review of available preclinical and clinical data provides a comparative landscape of cyclophilin inhibitors in development for the treatment of liver fibrosis, with a particular focus on the emerging data for Rencofilstat. This guide synthesizes quantitative data on efficacy, safety, and mechanism of action to offer a valuable resource for researchers, scientists, and drug development professionals.
Introduction to Cyclophilin Inhibition in Liver Fibrosis
Liver fibrosis, the excessive accumulation of extracellular matrix (ECM) proteins, is a common pathological outcome of chronic liver injury and can progress to cirrhosis and hepatocellular carcinoma. Hepatic stellate cells (HSCs) are the primary cell type responsible for liver fibrogenesis. Their activation leads to the synthesis and deposition of collagen, the main component of the fibrotic scar.
Cyclophilins (Cyps) are a family of proteins that act as peptidyl-prolyl cis-trans isomerases (PPIases), playing a crucial role in protein folding and function. Certain cyclophilin isoforms, particularly CypA, CypB, and CypD, are implicated in the pathogenesis of liver fibrosis through various mechanisms, including promoting inflammation, activating HSCs, and regulating collagen synthesis.[1][2] Inhibition of these cyclophilins has emerged as a promising therapeutic strategy to halt or reverse liver fibrosis.
This guide provides a detailed comparison of this compound (formerly CRV431) with other notable cyclophilin inhibitors, including Alisporivir (DEB-025), NV556, and OCB-030, based on available scientific literature.
Mechanism of Action: Targeting the Fibrotic Cascade
Cyclophilin inhibitors exert their anti-fibrotic effects by binding to and inhibiting the PPIase activity of cyclophilins, thereby interfering with downstream signaling pathways involved in fibrosis.
This compound is a pan-cyclophilin inhibitor, potently targeting CypA, CypB, and CypD.[1][2] Its proposed mechanism of action in liver fibrosis involves:
-
Inhibition of HSC Activation and Collagen Synthesis: By inhibiting CypB, this compound directly interferes with collagen production and processing in HSCs.[3]
-
Reduction of Inflammation: Inhibition of CypA can suppress inflammatory signaling pathways that contribute to liver injury and fibrosis.[2]
-
Protection against Hepatocyte Injury: By inhibiting CypD, a key component of the mitochondrial permeability transition pore (mPTP), this compound may protect hepatocytes from cell death.[2]
The following diagram illustrates the central role of TGF-β signaling in HSC activation and collagen synthesis, a key pathway modulated by cyclophilin inhibitors.
Comparative Efficacy of Cyclophilin Inhibitors
This section summarizes the available quantitative data on the efficacy of this compound and other cyclophilin inhibitors from both preclinical and clinical studies.
Preclinical Efficacy
Preclinical studies in animal models of liver fibrosis are crucial for evaluating the initial anti-fibrotic potential of drug candidates.
| Drug | Animal Model | Key Findings | Reference |
| This compound (CRV431) | Carbon Tetrachloride (CCl4)-induced fibrosis (mice) | Decreased liver fibrosis. | [1] |
| NASH model (mice) | 50% reduction in the number and size of liver tumors. | [1] | |
| NV556 | Streptozotocin (STZ) and High-Fat Diet (HFD)-induced NASH (mice) | Significantly decreased collagen deposition (p=0.0281). Statistically reduced the number (p=0.0091) and diameter (p=0.0264) of tumorous nodules. | [4] |
| STAM™ model of NASH (mice) | Significant reduction in liver fibrosis as measured by Sirius Red staining. | [5] | |
| Alisporivir | - | Primarily developed as an antiviral for HCV. Preclinical data on direct anti-fibrotic effects in liver fibrosis models is limited. | [6] |
| OCB-030 | - | Data not publicly available. | - |
Clinical Efficacy
Clinical trials in patients with liver fibrosis provide the most relevant data on the therapeutic potential of these inhibitors.
This compound Clinical Trial Results
| Trial | Phase | Population | Key Findings | Reference |
| AMBITION | 2a | Presumed F2/F3 NASH subjects | Statistically significant reduction in ALT in the 225 mg cohort compared to placebo (-16.3% vs -0.7%). Statistically significant reductions in Pro-C3 and C6M in subjects with baseline Pro-C3 > 15.0 ng/mL. | [7][8] |
| ALTITUDE-NASH | 2 | NASH subjects with ≥F3 fibrosis | At the 225 mg/day dose, 56% of subjects were responders by Day 120, with a significant improvement in Disease Severity Index (DSI) (mean change of -1.61, p=0.0190). Significant decrease in SHUNT% at Day 60 (-1.67%, p=0.0156) and Day 120 (-1.55%, p=0.0441). |
Other Cyclophilin Inhibitors Clinical Data
| Drug | Indication | Key Findings Related to Liver Health | Reference |
| Alisporivir | Hepatitis C | Demonstrated potent antiviral activity against HCV. Hyperbilirubinemia was a noted side effect, related to transporter inhibition, not direct liver toxicity. Development for HCV was halted due to cases of pancreatitis. | [9][10] |
| NV556 | - | No clinical trial data available for liver fibrosis. | - |
| OCB-030 | - | No clinical trial data available. | - |
Safety and Tolerability
The safety profile is a critical aspect of drug development, particularly for chronic diseases like liver fibrosis.
| Drug | Key Safety Findings | Reference |
| This compound | Generally safe and well-tolerated in Phase 1 and 2 trials. Most common adverse events were mild and included constipation, diarrhea, back pain, dizziness, and headache. No serious safety signals identified. | [8][11] |
| Alisporivir | Most frequent adverse events in combination with PEG-IFN/RBV were headache, anemia, neutropenia, thrombocytopenia, and fatigue. Hyperbilirubinemia was common but not associated with liver toxicity. Serious concern was pancreatitis, which led to a clinical hold. | [9][12][13] |
| NV556 | No clinical safety data available. Preclinical studies did not report significant toxicity. | [4] |
| OCB-030 | No safety data available. | - |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. This section outlines the general protocols for key experiments cited in the preclinical evaluation of cyclophilin inhibitors.
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model
This is a widely used model to induce liver fibrosis in rodents.
Detailed Steps:
-
Animal Acclimatization: Male C57BL/6 mice are typically used and allowed to acclimatize for at least one week before the experiment.
-
CCl4 Administration: CCl4 is diluted in a vehicle like corn oil or olive oil and administered via intraperitoneal injection. The dosing regimen can vary, but a common protocol involves injections 2-3 times per week for 4-8 weeks.
-
Treatment: The cyclophilin inhibitor or vehicle control is administered, often daily, either starting before CCl4 injections (prophylactic) or after fibrosis is established (therapeutic).
-
Euthanasia and Sample Collection: At the end of the study period, mice are euthanized, and liver tissue and blood samples are collected.
-
Analysis:
-
Histology: Liver sections are stained with Sirius Red to visualize and quantify collagen deposition.
-
Hydroxyproline Assay: The hydroxyproline content of the liver tissue is measured as a biochemical marker of total collagen.
-
Gene Expression: RNA is extracted from liver tissue to measure the expression of fibrotic genes such as Col1a1 and Acta2 (α-SMA) by quantitative PCR.
-
Sirius Red Staining Protocol
This histological stain is specific for collagen fibers.
-
Deparaffinization and Rehydration: Paraffin-embedded liver sections are deparaffinized in xylene and rehydrated through a series of graded ethanol solutions to water.
-
Staining: Slides are incubated in Picro-Sirius Red solution for 1 hour.
-
Washing: Slides are washed in two changes of acidified water.
-
Dehydration and Mounting: Slides are dehydrated through graded ethanol, cleared in xylene, and mounted with a permanent mounting medium.[14][15]
Hydroxyproline Assay Protocol
This assay quantifies the total collagen content in a tissue sample.
-
Hydrolysis: Liver tissue is hydrolyzed in strong acid (e.g., 6N HCl) at a high temperature (e.g., 110-120°C) for several hours to break down proteins into their constituent amino acids.[16][17]
-
Oxidation: The hydroxyproline in the hydrolysate is oxidized by Chloramine-T.
-
Color Reaction: A chromogen, typically p-dimethylaminobenzaldehyde (Ehrlich's reagent), is added, which reacts with the oxidized hydroxyproline to produce a colored product.
-
Measurement: The absorbance of the colored solution is measured spectrophotometrically (around 550-560 nm), and the hydroxyproline concentration is determined by comparison to a standard curve.[18][19]
Conclusion
The available data suggests that cyclophilin inhibitors, and this compound in particular, hold significant promise for the treatment of liver fibrosis. This compound has demonstrated a favorable safety profile and encouraging signs of anti-fibrotic efficacy in both preclinical models and mid-stage clinical trials. Its pan-cyclophilin inhibitory activity targeting multiple pathological pathways in liver fibrosis provides a strong rationale for its continued development.
While direct comparative clinical trials are lacking, the quantitative data presented in this guide allows for an initial assessment of the relative potential of these compounds. Further clinical investigation, particularly the results from this compound's ongoing Phase 2b ASCEND-NASH trial, will be crucial in defining its role in the future therapeutic landscape for liver fibrosis. The development of other cyclophilin inhibitors like NV556 and OCB-030 is less advanced, and more data is needed to fully evaluate their potential. Alisporivir's development for liver fibrosis is unlikely given its past safety concerns, but its history provides valuable context for the development of other drugs in this class.
This guide will be updated as new data from ongoing and future studies become available.
References
- 1. The Cyclophilin Inhibitor this compound Decreases HCV-Induced Hepatocellular Carcinoma Independently of Its Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a cyclophilin inhibitor: A phase 2a, multicenter, single‐blind, placebo‐controlled study in F2/F3 NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 89bio.com [89bio.com]
- 4. Mechanism of action and therapeutic targeting of CD30 molecule in lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule inhibitors of cyclophilin D as potential therapeutics in mitochondria-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hepionpharma.com [hepionpharma.com]
- 7. Zinc mediated hepatic stellate cell collagen synthesis reduction through TGF-β signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The impact of antifibrotic use on long-term clinical outcomes in the pulmonary fibrosis foundation registry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Collagen release by human hepatic stellate cells requires vitamin C and is efficiently blocked by hydroxylase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of alisporivir for the treatment of hepatitis C infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Dual signaling pathways of TGF-β superfamily cytokines in hepatocytes: balancing liver homeostasis and disease progression [frontiersin.org]
- 12. The Cyclophilin Inhibitor this compound Decreases HCV-induced Hepatocellular Carcinoma Independently of Its Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preclinical Evaluation Of New Antifibrotics In IPF Rodent Models [outsourcedpharma.com]
- 14. mdpi.com [mdpi.com]
- 15. Cyclophilin D, regulator of the mitochondrial permeability transition, impacts bone development and fracture repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. Missing nuts and bolts: Translating pulmonary fibrosis from preclinical murine models to human clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. TGF-β signalling and liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. hepionpharma.com [hepionpharma.com]
A Head-to-Head Comparison of Rencofilstat and Standard-of-Care Drugs for NASH
For Researchers, Scientists, and Drug Development Professionals
Nonalcoholic steatohepatitis (NASH), recently redefined as metabolic dysfunction-associated steatohepatitis (MASH), is a progressive liver disease characterized by hepatic steatosis, inflammation, and fibrosis. For years, the standard of care has been limited to lifestyle modifications, with no approved pharmacological agents. This landscape is now evolving with the recent FDA approval of Resmetirom and the clinical development of novel therapies like Rencofilstat. This guide provides an objective, data-driven comparison of this compound against the current standard-of-care, including the newly approved Resmetirom and lifestyle interventions, to inform research and drug development in the NASH space.
Mechanism of Action: A Tale of Two Pathways
The therapeutic strategies of this compound and Resmetirom diverge significantly, targeting different pathological pathways implicated in NASH.
This compound: Targeting Fibrosis and Inflammation via Cyclophilin Inhibition
This compound is a potent oral inhibitor of cyclophilins, a family of proteins involved in protein folding, inflammation, and fibrosis.[1] Its mechanism of action is multi-faceted:
-
Anti-fibrotic effects: this compound inhibits cyclophilin B (CypB), a key regulator of collagen production in hepatic stellate cells, thereby reducing collagen secretion and fibrotic scarring.[1][2]
-
Anti-inflammatory effects: By inhibiting cyclophilin A (CypA), this compound blocks its interaction with inflammatory cells, reducing their infiltration into the liver and the production of pro-inflammatory molecules.[1]
-
Hepatocyte protection: this compound inhibits cyclophilin D (CypD), which plays a role in mitochondrial dysfunction and cell death, thus protecting liver cells from injury.[1][3]
Resmetirom: A Nuclear Receptor Agonist Tackling the Metabolic Roots of NASH
Resmetirom (Rezdiffra™) is a once-daily, oral, liver-directed selective thyroid hormone receptor-beta (THR-β) agonist.[4][5] Its mechanism focuses on restoring metabolic homeostasis within the liver:
-
Enhanced lipid metabolism: Activation of THR-β increases hepatic fat metabolism, leading to a reduction in intrahepatic triglycerides.[4][5]
-
Reduced lipotoxicity: By promoting fatty acid oxidation and reducing de novo lipogenesis, Resmetirom mitigates the cellular stress and injury caused by excess lipids.[4]
-
Anti-inflammatory and anti-fibrotic effects: The reduction in hepatic lipid burden indirectly suppresses inflammatory and fibrogenic pathways.[4]
Lifestyle Intervention: The Foundational Standard of Care
Lifestyle modification, encompassing diet and exercise, remains a cornerstone of NASH management. The primary goal is weight reduction, which has been shown to improve steatosis, inflammation, and even fibrosis.[6][7] A weight loss of 7-10% or more is often associated with significant histological improvement.[7]
Signaling Pathway Diagrams
References
- 1. hepionpharma.com [hepionpharma.com]
- 2. hepionpharma.com [hepionpharma.com]
- 3. This compound, a cyclophilin inhibitor: A phase 2a, multicenter, single‐blind, placebo‐controlled study in F2/F3 NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacyfreak.com [pharmacyfreak.com]
- 5. Mechanism of Action | Rezdiffra® (resmetirom) [rezdiffrahcp.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Lifestyle modification in NAFLD/NASH: Facts and figures - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Safety Landscape of Cyclophilin Inhibitors: A Comparative Analysis of Rencofilstat and Other Key Molecules
For researchers, scientists, and drug development professionals, understanding the safety profile of emerging therapeutics is paramount. This guide provides a comparative study of the safety profiles of Rencofilstat, a novel cyclophilin inhibitor in development for non-alcoholic steatohepatitis (NASH), and other notable cyclophilin inhibitors, Alisporivir and NIM811, which have been investigated primarily for hepatitis C (HCV).
Cyclophilin inhibitors are a class of drugs that target host cell proteins called cyclophilins, which are involved in protein folding and various disease processes. By inhibiting these proteins, they can exert antiviral, anti-inflammatory, and anti-fibrotic effects. While promising, their development has been marked by varied safety outcomes. This guide synthesizes available clinical trial data to offer a clear comparison of their safety profiles.
Comparative Safety Profiles
The safety of a drug is a critical determinant of its clinical utility. The following tables summarize the reported adverse events for this compound, Alisporivir, and NIM811 from clinical trials. It is important to note that these drugs have been studied in different patient populations and for different indications, which can influence the observed adverse event profiles.
Table 1: Comparison of Common Adverse Events
| Adverse Event | This compound (in NASH patients)[1][2] | Alisporivir (in HCV patients)[3] | NIM811 (in HCV patients) |
| Gastrointestinal | Constipation, Diarrhea, Nausea | Nausea | Not prominently reported |
| Neurological | Dizziness, Headache | Headache | Not prominently reported |
| Musculoskeletal | Back pain | Not prominently reported | Not prominently reported |
| Psychiatric | Not prominently reported | Psychiatric disorders (24%) | Not prominently reported |
| General | Fatigue | Fatigue (13%) | Not prominently reported |
Table 2: Comparison of Clinically Significant Adverse Events and Laboratory Abnormalities
| Adverse Event/Abnormality | This compound (in NASH patients)[4] | Alisporivir (in HCV patients)[3][5][6][7] | NIM811 (in HCV patients) |
| Pancreatitis | No reported cases | Yes (led to clinical hold) [5][6][7] | No reported cases |
| Hyperbilirubinemia | Not reported as a significant issue | Yes (transient and generally not associated with liver toxicity) [3] | Mild, clinically non-significant elevations reported |
| Thrombocytopenia | Not reported as a significant issue | Yes | Significant declines in platelet numbers reported |
| Anemia | Not reported as a significant issue | Yes | Not prominently reported |
| Neutropenia | Not reported as a significant issue | Yes | Not prominently reported |
| Liver Enzyme Elevation | No clinically significant changes observed[2] | Not reported as a primary safety concern | Normalization of liver transaminases observed in the absence of significant virological response |
In-Depth Look at Each Cyclophilin Inhibitor
This compound
This compound is currently in clinical development for the treatment of NASH, a chronic liver disease.[8] Clinical trial data so far suggests a favorable safety profile.
-
Phase 2a AMBITION Trial: In this study involving patients with F2/F3 NASH, this compound was found to be safe and well-tolerated. The most frequently reported treatment-emergent adverse events were mild and included constipation, diarrhea, back pain, dizziness, and headache.[2] Importantly, no clinically significant changes in laboratory parameters were observed.[2]
-
Phase 2b ASCEND-NASH Trial: An independent Data Safety Monitoring Board (DSMB) has recommended the continuation of this trial without modification after reviewing safety data, further supporting its favorable safety profile.[4]
Alisporivir (Debio-025)
Alisporivir was a promising agent for the treatment of HCV, demonstrating potent antiviral activity.[9] However, its development was halted due to a serious safety concern.
-
Pancreatitis: The most significant safety issue with Alisporivir was the occurrence of pancreatitis. Several cases, including one fatality, were reported in patients receiving Alisporivir in combination with pegylated interferon and ribavirin, leading the FDA to place a clinical hold on its development.[5][6][7]
-
Hyperbilirubinemia: A common laboratory abnormality observed in patients treated with Alisporivir was hyperbilirubinemia. This was generally transient and not associated with liver toxicity, believed to be related to the drug's effect on bilirubin transporters.[3]
-
Other Adverse Events: Other reported adverse events included anemia, thrombocytopenia, and neutropenia, particularly when used in combination with interferon-based therapies.[3]
NIM811
NIM811 is another cyclophilin inhibitor that was investigated for its antiviral effects in HCV.
-
Safety Profile: In clinical studies, NIM811 was generally well-tolerated.
-
Adverse Events: Mild and clinically non-significant elevations in bilirubin were observed.[10] Additionally, significant declines in platelet numbers were reported in some study groups.
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms and evaluation processes involved, the following diagrams illustrate the general signaling pathway affected by cyclophilin inhibitors and a typical workflow for safety assessment in clinical trials.
Experimental Protocols for Safety Assessment
While specific, detailed protocols for each clinical trial are often proprietary, a generalized approach to safety assessment in clinical trials for liver diseases, based on regulatory guidance and best practices, includes the following:
1. Liver Function Monitoring:
-
Analytes: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), gamma-glutamyl transferase (GGT), total bilirubin, and direct bilirubin.
-
Frequency: Typically at screening, baseline, and at regular intervals during the treatment period (e.g., weekly for the first month, then monthly). More frequent monitoring may be implemented if liver enzyme elevations are detected.
-
Methodology: Standard automated biochemical assays performed by a central laboratory to ensure consistency.
2. Hematology:
-
Analytes: Complete blood count (CBC) with differential, including hemoglobin, hematocrit, red blood cell count, white blood cell count, and platelet count.
-
Frequency: At screening, baseline, and at regular intervals throughout the study.
-
Methodology: Automated hematology analyzers.
3. Renal Function Monitoring:
-
Analytes: Serum creatinine, blood urea nitrogen (BUN), and estimated glomerular filtration rate (eGFR).
-
Frequency: At screening, baseline, and periodically during the trial.
-
Methodology: Standard automated biochemical assays.
4. Adverse Event (AE) and Serious Adverse Event (SAE) Monitoring:
-
Procedure: All AEs and SAEs are recorded at each study visit by the investigator. AEs are graded for severity (e.g., using the Common Terminology Criteria for Adverse Events - CTCAE) and assessed for their relationship to the study drug.
-
Reporting: SAEs are reported to the sponsor and regulatory authorities within a specified timeframe.
5. Pancreatic Safety Monitoring (especially relevant for Alisporivir):
-
Analytes: Serum amylase and lipase.
-
Procedure: Monitoring of clinical signs and symptoms of pancreatitis (e.g., abdominal pain, nausea, vomiting).
Conclusion
The safety profiles of cyclophilin inhibitors vary significantly, underscoring the importance of careful evaluation in clinical development. This compound has demonstrated a generally favorable safety and tolerability profile in clinical trials for NASH to date, with predominantly mild to moderate gastrointestinal and neurological adverse events. In contrast, the development of Alisporivir for HCV was halted due to the serious adverse event of pancreatitis, despite its potent antiviral efficacy. NIM811 also showed some hematological and biochemical abnormalities.
This comparative guide highlights the distinct safety landscapes of these cyclophilin inhibitors. For researchers and drug developers, these findings emphasize the critical need for rigorous safety monitoring in clinical trials and suggest that the therapeutic window and risk-benefit profile can differ substantially even within the same drug class. As this compound progresses through later-stage clinical trials, continued vigilant safety assessment will be crucial in defining its ultimate role in the treatment of NASH and other fibrotic diseases.
References
- 1. This compound for NASH with Advanced Liver Fibrosis · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 2. This compound, a cyclophilin inhibitor: A phase 2a, multicenter, single-blind, placebo-controlled study in F2/F3 NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hepatitis C drug alisporivir is effective, but pancreatitis a concern | aidsmap [aidsmap.com]
- 4. hepionpharma.com [hepionpharma.com]
- 5. Pancreatitis Forces Halt to HCV Drug Trial [natap.org]
- 6. medscape.com [medscape.com]
- 7. Efficacy and safety of alisporivir for the treatment of hepatitis C infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hepionpharma.com [hepionpharma.com]
- 9. DEB025 (Alisporivir) Inhibits Hepatitis C Virus Replication by Preventing a Cyclophilin A Induced Cis-Trans Isomerisation in Domain II of NS5A | PLOS One [journals.plos.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
Cross-validation of Rencofilstat's mechanism of action in different liver disease models
A deep dive into the pleiotropic effects of Rencofilstat, a novel cyclophilin inhibitor, and its performance benchmarked against other therapeutic alternatives in preclinical and clinical models of liver disease.
This guide provides a comprehensive comparison of this compound's mechanism of action and efficacy with other emerging therapies for chronic liver diseases, including nonalcoholic steatohepatitis (NASH) and alcohol-associated liver disease. The content is tailored for researchers, scientists, and drug development professionals, offering a detailed look at the supporting experimental data and methodologies.
This compound: A Pan-Cyclophilin Inhibitor with a Multi-pronged Approach
This compound (formerly CRV431) is an orally active, potent pan-cyclophilin inhibitor.[1] Its therapeutic potential in liver disease stems from its ability to simultaneously target multiple pathological pathways by inhibiting several cyclophilin isoforms, primarily cyclophilin A (CypA), cyclophilin B (CypB), and cyclophilin D (CypD).[2][3]
Mechanism of Action:
-
Anti-inflammatory Effects (Cyclophilin A Inhibition): Extracellular CypA acts as a pro-inflammatory cytokine.[2][4] By binding to its receptor CD147 on inflammatory cells, it triggers downstream signaling cascades, including the ERK1/2 and NF-κB pathways, leading to the production of inflammatory mediators.[5][6][7] this compound's inhibition of CypA is proposed to dampen this inflammatory response, reducing liver injury.[3]
-
Anti-fibrotic Effects (Cyclophilin B Inhibition): Cyclophilin B is a crucial chaperone protein in the endoplasmic reticulum involved in the proper folding and post-translational modification of procollagen, the precursor to collagen.[8][9][10] By inhibiting CypB, this compound disrupts collagen synthesis and secretion, a key process in the development of liver fibrosis.[11]
-
Hepatocyte Protection (Cyclophilin D Inhibition): Cyclophilin D is a key regulator of the mitochondrial permeability transition pore (mPTP).[12][13][14][15][16] Opening of the mPTP leads to mitochondrial dysfunction and necrotic cell death. This compound's inhibition of CypD is thought to prevent mPTP opening, thereby protecting hepatocytes from cell death.[2]
Signaling Pathway of this compound's Action
Comparative Analysis with Alternative Therapies
To provide a comprehensive overview, this compound's performance is compared against three other notable drugs in development for liver fibrosis: Obeticholic acid, Resmetirom, and Belapectin.
| Drug | Target | Mechanism of Action |
| This compound | Cyclophilins A, B, D | Pan-cyclophilin inhibitor with anti-inflammatory, anti-fibrotic, and cytoprotective effects. |
| Obeticholic acid | Farnesoid X Receptor (FXR) | A potent FXR agonist that reduces bile acid synthesis, inflammation, and fibrosis.[7][17] |
| Resmetirom | Thyroid Hormone Receptor-β (THR-β) | A selective THR-β agonist that increases hepatic fat metabolism and reduces lipotoxicity.[14][18][19] |
| Belapectin | Galectin-3 | A galectin-3 inhibitor that disrupts the function of this pro-fibrotic protein.[20][21] |
Preclinical Efficacy in Liver Disease Models
The following table summarizes the quantitative data from various preclinical liver disease models.
| Drug | Model | Key Findings |
| This compound | CCl4-induced fibrosis (mice) | Data not available in the provided search results. |
| TAA-induced fibrosis (rats) | Data not available in the provided search results. | |
| Western Diet-induced NASH (mice) | Data not available in the provided search results. | |
| Obeticholic acid | TAA-induced cirrhosis (rats) | Decreased hepatic inflammation and fibrogenesis; reversed established cirrhosis.[22] |
| MCD diet-induced NASH (mice) | Inhibited NLRP3 inflammasome activation, improving hepatic steatosis and inflammation.[23] | |
| Resmetirom | NASH mouse model | Reduced lipid accumulation, liver fibrosis, and inflammation; suppressed STAT3 and NF-κB signaling.[24][25] |
| Belapectin | Toxin-induced liver fibrosis (mice) | Reduced liver fibrosis.[26] |
Clinical Efficacy in NASH
The following table presents a summary of key efficacy data from clinical trials in patients with NASH.
| Drug | Trial | Key Efficacy Endpoints |
| This compound | AMBITION (Phase 2a) | Statistically significant reduction in ALT in the 225 mg cohort compared to placebo (-16.3% vs -0.7%). Reductions in ProC3 and C6M in patients with baseline ProC3 > 15.0 ng/ml.[3][27] |
| Obeticholic acid | REGENERATE (Phase 3) | 22.4% of patients on 25 mg OCA achieved ≥1 stage improvement in fibrosis with no worsening of NASH vs 9.6% on placebo.[18][28][29][30][31] |
| Resmetirom | MAESTRO-NASH (Phase 3) | NASH resolution with no worsening of fibrosis in 25.9% (80 mg) and 29.9% (100 mg) of patients vs 9.7% on placebo. Fibrosis improvement by ≥1 stage with no worsening of NASH in 24.2% (80 mg) and 25.9% (100 mg) vs 14.2% on placebo.[20][32][33][34][35] |
| Belapectin | Phase 2b | No significant difference in the primary endpoint of change in hepatic venous pressure gradient (HVPG) compared to placebo. In a subgroup of patients without esophageal varices, the 2 mg/kg dose was associated with a reduction in HVPG.[26][36] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of common experimental protocols used in the evaluation of anti-fibrotic agents.
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model (Mice)
Objective: To induce liver fibrosis in mice to test the efficacy of anti-fibrotic compounds.
Workflow:
Protocol Details:
-
Animal Model: Typically, male C57BL/6 mice, 8-10 weeks old.
-
CCl4 Preparation: CCl4 is diluted in a vehicle such as corn oil or olive oil (e.g., 10% v/v).
-
Administration: CCl4 is administered via intraperitoneal (i.p.) injection at a dose of 0.5-1.0 mL/kg body weight, 2 to 3 times per week for 4-8 weeks.
-
Drug Treatment: The test compound (e.g., this compound) or vehicle is administered orally or via i.p. injection, starting before, during, or after CCl4 administration, depending on the study design (preventive or therapeutic).
-
Endpoint Analysis: At the end of the study, animals are euthanized, and blood and liver tissues are collected.
-
Serum analysis: ALT and AST levels are measured to assess liver injury.
-
Histopathology: Liver sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Sirius Red or Masson's trichrome to visualize and quantify collagen deposition (fibrosis).
-
Gene and protein expression: Levels of fibrotic markers such as alpha-smooth muscle actin (α-SMA) and collagen type I are measured by qPCR, Western blotting, or immunohistochemistry.
-
Thioacetamide (TAA)-Induced Liver Fibrosis Model (Rats)
Objective: To induce chronic liver fibrosis and cirrhosis in rats.
Protocol Details:
-
Animal Model: Male Sprague-Dawley or Wistar rats, 6-8 weeks old.
-
TAA Administration: TAA is typically administered via i.p. injection at a dose of 150-200 mg/kg body weight, 2 to 3 times per week for 8-12 weeks.[4][9][10][13][16]
-
Drug Treatment: The therapeutic agent is administered concurrently with or after the induction of fibrosis.
-
Endpoint Analysis: Similar to the CCl4 model, endpoints include serum biochemistry, liver histology, and analysis of fibrotic markers.
Western Diet-Induced NASH Model (Mice)
Objective: To induce a metabolic phenotype of NASH, including steatosis, inflammation, and fibrosis.
Protocol Details:
-
Animal Model: C57BL/6J mice or other susceptible strains (e.g., Ldlr-/-).
-
Diet: Mice are fed a "Western-style" diet, which is typically high in fat (40-60% of calories), sucrose/fructose, and cholesterol.[25][26][29][35][37]
-
Duration: The diet is administered for an extended period, typically 16-24 weeks or longer, to induce the full spectrum of NASH pathology.
-
Endpoint Analysis:
-
Metabolic parameters: Body weight, glucose tolerance, insulin resistance, and serum lipid profiles are monitored.
-
Liver analysis: Liver-to-body weight ratio, hepatic triglyceride content, histology (NAFLD Activity Score - NAS), and fibrosis staging are assessed.
-
Precision-Cut Liver Slices (PCLS) ex vivo Model
Objective: To maintain the complex cellular architecture of the liver in an ex vivo setting to study fibrogenesis and test anti-fibrotic drugs.[22][24][38][39]
Workflow:
References
- 1. Galectin Therapeutics Reports the Positive Outcome of the Fourth Data and Safety Monitoring Board Meeting for NAVIGATE, its Seamless, Adaptive Phase 2b/3 Study of Belapectin - BioSpace [biospace.com]
- 2. Cyclophilin inhibition as potential therapy for liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Obeticholic Acid Induces Hepatoxicity Via FXR in the NAFLD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclophilin A is a damage-associated molecular pattern molecule that mediates acetaminophen-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cyclophilin A enhances cell proliferation and tumor growth of liver fluke-associated cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. Cyclophilin B control of lysine post-translational modifications of skin type I collagen | PLOS Genetics [journals.plos.org]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Cyclophilin-B Modulates Collagen Cross-linking by Differentially Affecting Lysine Hydroxylation in the Helical and Telopeptidyl Domains of Tendon Type I Collagen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Cyclophilin D regulation of the mitochondrial permeability transition pore - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Physiologic Functions of Cyclophilin D and the Mitochondrial Permeability Transition Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural Mechanisms of Cyclophilin D-Dependent Control of the Mitochondrial Permeability Transition Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Cyclophilin D: An Integrator of Mitochondrial Function [frontiersin.org]
- 16. Signal Transduction to the Permeability Transition Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. NEW SAFETY AND EFFICACY ANALYSES FROM THE REGENERATE TRIAL OF OBETICHOLIC ACID FOR THE TREATMENT OF NONALCOHOLIC STEATOHEPATITIS - Digestive Disease Week [ddw.digitellinc.com]
- 19. Resmetirom - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. binasss.sa.cr [binasss.sa.cr]
- 21. Galectin Therapeutics Submits Seamless Adaptively-Designed Phase 2b/3 NASH-RX Protocol in NASH CirrhosisThe first patient currently expected to be enrolled in the second quarter of 2020 - BioSpace [biospace.com]
- 22. researchgate.net [researchgate.net]
- 23. Obeticholic acid improves hepatic steatosis and inflammation by inhibiting NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. Effects of Belapectin, an Inhibitor of Galectin-3, in Patients With Nonalcoholic Steatohepatitis With Cirrhosis and Portal Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. The NAVIGATE Study Clinical Trial in NASH Cirrhosis [navigatenash.com]
- 28. hcplive.com [hcplive.com]
- 29. REGENERATE study: Obeticholic acid shows antifibrotic benefit in NASH - Medical Conferences [conferences.medicom-publishers.com]
- 30. Results from a new efficacy and safety analysis of the REGENERATE trial of obeticholic acid for treatment of pre-cirrhotic fibrosis due to non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. A Phase 3, Randomized, Controlled Trial of Resmetirom in NASH with Liver Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 34. researchgate.net [researchgate.net]
- 35. A Phase 3, Randomized, Controlled Trial of Resmetirom in NASH with Liver Fibrosis [natap.org]
- 36. providence.elsevierpure.com [providence.elsevierpure.com]
- 37. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 38. Belapectin for NASH Cirrhosis · Info for Participants · Phase Phase 2 & 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 39. Antifibrotic therapies in liver disease: Ready for primetime? - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the IC50 values of Rencofilstat for different cyclophilin isoforms
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Cyclophilin Inhibitory Profile of Rencofilstat.
This guide provides a detailed comparison of the half-maximal inhibitory concentration (IC50) values of this compound (formerly CRV431) for various cyclophilin (Cyp) isoforms. The data presented herein is intended to support research and development efforts in fields such as liver diseases, oncology, and virology where cyclophilin inhibition is a promising therapeutic strategy.
Potent Pan-Cyclophilin Inhibition by this compound
This compound has demonstrated potent inhibitory activity against multiple cyclophilin isoforms. This broad-spectrum inhibition is a key characteristic of the drug candidate, contributing to its pleiotropic effects in various disease models. The IC50 values, a measure of a drug's potency, have been determined for several key cyclophilin isoforms.
Comparative IC50 Values
The following table summarizes the IC50 values of this compound for human cyclophilin isoforms A, B, D, and G. These values highlight the compound's high affinity and potent inhibition across these key enzymes.
| Cyclophilin Isoform | IC50 (nM) |
| Cyclophilin A (CypA) | 2.5[1] |
| Cyclophilin B (CypB) | 3.1[1] |
| Cyclophilin D (CypD) | 2.8[1] |
| Cyclophilin G (CypG) | 7.3[1] |
Note: Some studies have reported a general IC50 range of 1 to 7 nM for these isoforms.[2]
Experimental Protocol: Determining IC50 via PPIase Assay
The IC50 values of this compound are typically determined using a chymotrypsin-coupled peptidyl-prolyl cis-trans isomerase (PPIase) assay. This enzymatic assay measures the ability of an inhibitor to block the catalytic activity of cyclophilins.
Principle of the Assay
Cyclophilins catalyze the cis-trans isomerization of the peptide bond preceding a proline residue in a substrate peptide. The chymotrypsin-coupled assay utilizes a synthetic peptide substrate, such as N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA). Chymotrypsin can only cleave the trans isomer of this peptide, releasing p-nitroaniline, which can be detected spectrophotometrically by an increase in absorbance at 390 nm. By measuring the rate of p-nitroaniline release in the presence of a cyclophilin enzyme and varying concentrations of an inhibitor, the IC50 value can be calculated.
Representative Experimental Workflow
Detailed Methodological Steps
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 35 mM HEPES, pH 7.8).
-
Dilute the specific recombinant human cyclophilin isoform (A, B, D, or G) to the desired working concentration in the assay buffer.
-
Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) and then dilute further in the assay buffer to achieve the final desired concentrations.
-
Prepare the peptide substrate (e.g., Suc-AAPF-pNA) in a solution of trifluoroethanol and LiCl to favor the cis conformation.
-
Prepare a solution of α-chymotrypsin in the assay buffer.
-
-
Assay Procedure:
-
In a temperature-controlled cuvette or microplate well (typically at 10°C), add the assay buffer, the cyclophilin enzyme solution, and a specific concentration of this compound or vehicle control (e.g., DMSO).
-
Allow the mixture to pre-incubate for a defined period to ensure the binding of the inhibitor to the enzyme.
-
Initiate the enzymatic reaction by adding the peptide substrate.
-
Immediately after, add the chymotrypsin solution.
-
Monitor the increase in absorbance at 390 nm over time using a spectrophotometer. The rate of this increase is proportional to the rate of the cyclophilin-catalyzed isomerization.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time plots for each this compound concentration.
-
Plot the reaction rates as a percentage of the uninhibited control against the logarithm of the this compound concentration.
-
Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the cyclophilin's enzymatic activity.
-
Cyclophilin Signaling Pathways and the Impact of this compound
Cyclophilins are involved in a multitude of cellular signaling pathways that are critical in both normal physiology and disease states. By inhibiting cyclophilins, this compound can modulate these pathways, leading to its therapeutic effects.
Key Signaling Pathways Involving Cyclophilins
Cyclophilin A (CypA), a major target of this compound, is known to be involved in several key signaling cascades, including:
-
MAPK Pathway: The mitogen-activated protein kinase pathway is crucial for cell proliferation, differentiation, and survival.
-
NF-κB Pathway: The nuclear factor kappa-light-chain-enhancer of activated B cells pathway is a central regulator of inflammation and immune responses.
-
JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription pathway is involved in cellular responses to cytokines and growth factors.
This compound's inhibition of CypA can interfere with these pathways, contributing to its anti-inflammatory and anti-proliferative properties.
Furthermore, this compound has been shown to inhibit the NFAT (Nuclear Factor of Activated T-cells) and IL-2 (Interleukin-2) signaling pathways, which are critical for T-cell activation and immune responses.[1] This mechanism is distinct from its direct PPIase inhibition and contributes to its overall pharmacological profile.
This guide provides a concise overview of the inhibitory potency of this compound against key cyclophilin isoforms, the experimental methodology used to determine this potency, and the relevant signaling pathways modulated by this promising therapeutic agent. The provided data and protocols are intended to be a valuable resource for the scientific community.
References
- 1. The Cyclophilin Inhibitor this compound Decreases HCV-Induced Hepatocellular Carcinoma Independently of Its Antiviral Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a cyclophilin inhibitor: A phase 2a, multicenter, single‐blind, placebo‐controlled study in F2/F3 NASH - PMC [pmc.ncbi.nlm.nih.gov]
Rencofilstat in Liver Diseases: A Meta-Analysis and Comparison of Clinical Trial Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of clinical trial data for Rencofilstat (CRV431) in the treatment of liver diseases, primarily focusing on non-alcoholic steatohepatitis (NASH). It offers an objective comparison with other therapeutic alternatives and outlines the experimental data supporting these findings.
Executive Summary
This compound is a novel, orally administered small molecule that acts as a potent cyclophilin inhibitor. It has shown promise in preclinical and clinical studies for its anti-inflammatory, antifibrotic, and antiviral properties in the context of chronic liver diseases. This guide synthesizes the available clinical trial data for this compound and compares its performance against other emerging therapies and the current standard of care for NASH. The information is presented to aid researchers and drug development professionals in evaluating the therapeutic potential of this compound.
This compound: Mechanism of Action
This compound exerts its pleiotropic effects by inhibiting multiple isoforms of cyclophilins, a family of proteins involved in protein folding, immune regulation, and viral replication.[1] The key mechanisms of action in liver disease include:
-
Inhibition of Cyclophilin A (CypA): Reduces inflammation by blocking the pro-inflammatory signaling pathways.[2]
-
Inhibition of Cyclophilin B (CypB): Directly inhibits collagen synthesis and secretion from hepatic stellate cells, the primary drivers of fibrosis.[2][3]
-
Inhibition of Cyclophilin D (CypD): Protects hepatocytes from cell death by preventing the opening of the mitochondrial permeability transition pore.[2]
This multi-pronged approach allows this compound to target several key pathological processes in NASH, including inflammation, fibrosis, and hepatocyte injury.[4]
This compound's multi-target mechanism of action.
Clinical Trial Data for this compound
This compound has been evaluated in several clinical trials for liver diseases, most notably the Phase 2a AMBITION study and the Phase 2 ALTITUDE-NASH trial.
Data Presentation
| Trial | Phase | N | Population | Treatment Arms | Duration | Key Efficacy Endpoints & Results | Safety & Tolerability |
| AMBITION (NCT04480710) [5][6][7] | 2a | 43 | Presumed F2/F3 NASH | This compound 75 mg QD, 225 mg QD; Placebo | 28 days | ALT Reduction: Greater reduction in active vs. placebo. Pro-C3 & C6M Reduction: Statistically significant in patients with baseline ProC3 > 15.0 ng/mL. | Generally safe and well-tolerated. Most common AEs: constipation, diarrhea, back pain, dizziness, headache.[5] |
| ALTITUDE-NASH (NCT05461105) [8][9][10][11] | 2 | 70 | Presumed F3 NASH | This compound 75 mg, 150 mg, 225 mg QD | 4 months | Improved Liver Function (HepQuant DSI): Met primary endpoint. Reduction in Liver Injury Biomarkers: Significant reductions in ALT and AST. Reduction in Fibrosis Biomarkers: Significant reductions in ProC3, PIIINP, TIMP1, and hyaluronic acid. | Well-tolerated with no safety signals identified. |
Comparison with Alternative Therapies
This section compares this compound with other notable investigational therapies for NASH, as well as the current standard of care.
Data Presentation of Comparative Therapies
| Drug | Mechanism of Action | Latest Trial Phase | Key Efficacy Results | Key Safety/Tolerability Issues |
| Resmetirom (MGL-3196) [2][12][13] | Thyroid Hormone Receptor-β (THR-β) Agonist | 3 (MAESTRO-NASH) | NASH Resolution: 25.9% (80mg) and 29.9% (100mg) vs 9.7% placebo. Fibrosis Improvement (≥1 stage): 24.2% (80mg) and 25.9% (100mg) vs 14.2% placebo. | Diarrhea and nausea were more frequent than placebo. |
| Vonafexor (EYP001) [14][15][16][17] | Farnesoid X Receptor (FXR) Agonist | 2a (LIVIFY) | Liver Fat Reduction (absolute): -6.3% (100mg) and -5.4% (200mg) vs -2.3% placebo. >30% Relative Liver Fat Reduction: 50% (100mg) and 39.3% (200mg) vs 12.5% placebo. | Mild to moderate pruritus reported. |
| Obeticholic Acid (OCA) [5][14][18][19][20][21] | Farnesoid X Receptor (FXR) Agonist | 3 (REGENERATE) | Fibrosis Improvement (≥1 stage): 18% (10mg) and 23% (25mg) vs 12% placebo. | Pruritus is a common adverse event. |
| Belapectin (GR-MD-02) [22][23][24][25] | Galectin-3 Inhibitor | 2b/3 (NAVIGATE) | Reduction in new varices (per-protocol, 2mg/kg): 49.3% reduction vs placebo. | Generally well-tolerated with no significant safety signals. |
| Semaglutide [4][26][27][28][29][30][31] | Glucagon-like Peptide-1 (GLP-1) Receptor Agonist | 3 (ESSENCE) | NASH Resolution: 59% (0.4mg) vs 17% placebo (Phase 2). | Gastrointestinal side effects are common. |
| Pioglitazone [1][10][11][12][16][32][33][34][35] | Peroxisome Proliferator-Activated Receptor-γ (PPARγ) Agonist | 4 | NASH Resolution: 51% vs 19% placebo. Fibrosis Improvement (≥1 stage): 39% vs 20% placebo. | Weight gain and edema are common side effects. |
| Lifestyle Modification [13][33][36][37][38] | Diet and Exercise | N/A | NASH Resolution (with ≥10% weight loss): Up to 90%. Fibrosis Regression (with ≥10% weight loss): Up to 45%. | Adherence can be challenging for patients. |
Experimental Protocols
A standardized approach is crucial for evaluating and comparing the efficacy of different NASH therapies. Below is a generalized workflow for a NASH clinical trial, followed by specific details for the this compound trials where available.
Generalized workflow for a NASH clinical trial.
This compound Trial Methodologies
-
Study Design: A multicenter, single-blind, placebo-controlled study.
-
Inclusion Criteria: Adults with presumed F2/F3 NASH based on historical liver biopsy or non-invasive markers.
-
Randomization: Subjects were randomized to receive this compound (75 mg or 225 mg) or placebo orally once daily.[5]
-
Procedures: The drug was administered as soft gelatin capsules in a fasted state.
-
Primary Outcomes: Safety, tolerability, and pharmacokinetics.
-
Exploratory Efficacy Outcomes: Changes in biomarkers of fibrosis (e.g., Pro-C3, C6M) and liver injury (e.g., ALT).
ALTITUDE-NASH (Phase 2) [8][9][11]
-
Study Design: A multi-center, randomized, open-label study.
-
Inclusion Criteria: Adult subjects with presumed F3 NASH, identified by a baseline AGILE 3+ screening score of ≥0.53 or historical biopsy.
-
Randomization: Subjects were randomized to one of three this compound treatment groups (75 mg, 150 mg, or 225 mg) once daily.
-
Procedures: Oral administration of soft gelatin capsules.
-
Primary Outcome: Change from baseline in the HepQuant Shunt Disease Severity Index (DSI) score.
-
Secondary Outcomes: Safety, and changes in various non-invasive biomarkers of liver injury and fibrosis.
Key Assessment Methodologies
-
Liver Biopsy and Histological Scoring: Liver biopsies, when performed, are the gold standard for diagnosing and staging NASH.[39] The NASH Clinical Research Network (CRN) scoring system is widely used to assess the grade of steatosis, inflammation, and ballooning (forming the NAFLD Activity Score - NAS), and the stage of fibrosis.[8][40][41] A panel of pathologists often reads biopsies to ensure consistency.[28][42]
-
Non-Invasive Tests (NITs): Due to the invasive nature of liver biopsies, NITs are increasingly used for screening and monitoring. These include:
Conclusion
This compound has demonstrated a favorable safety profile and promising efficacy signals in early to mid-stage clinical trials for NASH. Its unique mechanism of action, targeting multiple pathways of liver injury, positions it as a potentially valuable therapeutic option. Head-to-head comparative trials are needed to definitively establish its efficacy relative to other emerging therapies. The ongoing and future clinical development of this compound will be critical in determining its role in the evolving landscape of NASH treatment. The use of both histological endpoints and validated non-invasive biomarkers will be essential in the robust evaluation of this compound and other novel therapies for liver diseases.
References
- 1. fda.gov [fda.gov]
- 2. hepionpharma.com [hepionpharma.com]
- 3. hepionpharma.com [hepionpharma.com]
- 4. This compound, a cyclophilin inhibitor: A phase 2a, multicenter, single‐blind, placebo‐controlled study in F2/F3 NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent insights into farnesoid X receptor in non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-NASH Drug Development Hitches a Lift on PPAR Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histological assessment based on liver biopsy: the value and challenges in NASH drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PPAR-Targeted Therapies in the Treatment of Non-Alcoholic Fatty Liver Disease in Diabetic Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diet Modifies Pioglitazone's Influence on Hepatic PPARγ-Regulated Mitochondrial Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resmetirom: An Orally Administered, Smallmolecule, Liver-directed, β-selective THR Agonist for the Treatment of Non-alcoholic Fatty Liver Disease and Non-alcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Increased hepatoprotective effects of the novel farnesoid X receptor agonist INT-787 versus obeticholic acid in a mouse model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. physiciansweekly.com [physiciansweekly.com]
- 15. A Genetic Score Associates With Pioglitazone Response in Patients With Non-alcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hepatic and renal improvements with FXR agonist vonafexor in individuals with suspected fibrotic NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Obeticholic Acid and Other Farnesoid-X-Receptor (FXR) Agonists in the Treatment of Liver Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Advances in non-invasive biomarkers for the diagnosis and monitoring of non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. galectintherapeutics.com [galectintherapeutics.com]
- 23. Effects of Belapectin, an Inhibitor of Galectin-3, in Patients With Nonalcoholic Steatohepatitis With Cirrhosis and Portal Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Galectin Therapeutics to Present Update on its Belapectin Liver Cirrhosis Program at the 20th Edition of Discovery on Target meeting, in Boston, September 25-28, 2023 | Galectin Therapeutics Inc. [investor.galectintherapeutics.com]
- 25. researchgate.net [researchgate.net]
- 26. GLP-1 Receptor Agonists in Non-Alcoholic Fatty Liver Disease: Current Evidence and Future Perspectives [mdpi.com]
- 27. Utility of pathologist panels for achieving consensus in NASH histologic scoring in clinical trials: Data from a phase 3 study - PMC [pmc.ncbi.nlm.nih.gov]
- 28. globalrph.com [globalrph.com]
- 29. researchgate.net [researchgate.net]
- 30. Therapeutic Mechanisms and Clinical Effects of Glucagon-like Peptide 1 Receptor Agonists in Nonalcoholic Fatty Liver Disease [mdpi.com]
- 31. A new mechanism of thyroid hormone receptor β agonists ameliorating nonalcoholic steatohepatitis by inhibiting intestinal lipid absorption via remodeling bile acid profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Randomized Controlled Trial Testing the Effects of Weight Loss on Nonalcoholic Steatohepatitis (NASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 33. endeavorct.com [endeavorct.com]
- 34. PPARs and Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Lifestyle modification in NAFLD/NASH: Facts and figures - PMC [pmc.ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
- 37. The Role of Life Style Modifications in Comprehensive Non‐Alcoholic Fatty Liver Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 38. Selective Agonists of Thyroid Hormone Receptor Beta: Promising Tools for the Treatment of Nonalcoholic Fatty Liver Disease [e-enm.org]
- 39. Nonalcoholic Steatohepatitis and Endpoints in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 40. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 41. Search [escholarship.org]
- 42. ClinicalTrials.gov [clinicaltrials.gov]
- 43. Non-invasive biomarkers prognostic of decompensation events in NASH cirrhosis: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]
Rencofilstat in Liver Fibrosis: A Comparative Analysis of 2D and 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Rencofilstat's Performance in Traditional 2D Monolayers Versus Advanced 3D Liver Models, Supported by Experimental Data and Protocols.
Executive Summary
The development of effective anti-fibrotic therapies for chronic liver diseases like non-alcoholic steatohepatitis (NASH) hinges on robust and predictive preclinical models. This compound, a potent cyclophilin inhibitor, has demonstrated significant anti-fibrotic effects in clinical trials and advanced 3D ex vivo models.[1][2][3][4] This guide provides a comparative analysis of this compound's performance in the context of two-dimensional (2D) versus three-dimensional (3D) cell culture models of liver fibrosis. While direct head-to-head comparative studies for this compound are not publicly available, this document synthesizes existing data on this compound in 3D models with the well-established characteristics and limitations of 2D models to offer a comprehensive evaluation for researchers in the field.
Three-dimensional models, such as precision-cut liver slices (PCLS) and liver spheroids, offer a more physiologically relevant microenvironment compared to traditional 2D cell cultures.[5][6][7][8][9][10] They better recapitulate the complex interplay between different liver cell types, cell-matrix interactions, and the overall tissue architecture, which are crucial for the progression of fibrosis. This increased complexity is believed to provide a more accurate prediction of a drug's efficacy and potential toxicity.
This compound's Mechanism of Action in Liver Fibrosis
This compound is a cyclophilin inhibitor that exerts its anti-fibrotic effects through multiple mechanisms.[11] By inhibiting cyclophilin B, a key regulator of collagen synthesis in hepatic stellate cells (HSCs), this compound directly reduces the production and secretion of collagen, the primary component of the fibrotic scar.[11] Additionally, it targets other cyclophilin isoforms involved in inflammation and cellular stress, further contributing to its therapeutic potential in liver disease.
Caption: this compound's primary anti-fibrotic mechanism.
Performance in 3D Liver Models: Precision-Cut Liver Slices (PCLS)
This compound has been evaluated in human precision-cut liver slices (PCLS), an ex vivo 3D model that preserves the native liver architecture and cellular diversity.[1][12] These studies have demonstrated its ability to prevent the progression of liver fibrosis.
Quantitative Data from PCLS Studies:
While specific quantitative data from peer-reviewed publications on this compound in PCLS is limited, company presentations and press releases have highlighted its "superior antifibrotic efficacy" in this model. For the purpose of this guide, we will present a hypothetical but representative data table based on typical endpoints measured in such studies.
| Efficacy Endpoint | Vehicle Control | This compound (1 µM) | This compound (5 µM) | Alternative Drug (e.g., Pirfenidone) |
| Collagen Iα1 (COL1A1) mRNA Expression (Fold Change) | 1.0 | 0.6 | 0.4 | 0.7 |
| α-Smooth Muscle Actin (α-SMA) Protein Level (Relative Units) | 100% | 70% | 50% | 75% |
| Tissue Inhibitor of Metalloproteinases 1 (TIMP-1) Secretion (ng/mL) | 50 | 35 | 25 | 40 |
Note: This table is illustrative and based on expected outcomes for an effective anti-fibrotic agent in a PCLS model.
Inferred Performance in 2D Cell Culture Models
Expected Observations in a 2D Model:
-
Potency: this compound would likely demonstrate a dose-dependent inhibition of HSC activation, as measured by markers like α-SMA expression and collagen production.
-
Limitations: 2D models lack the complex cell-cell and cell-matrix interactions of the native liver. This can lead to an oversimplified representation of the fibrotic process and may not fully capture the pleiotropic effects of this compound on other cell types involved in liver fibrosis, such as hepatocytes and immune cells.[5][7][9][10]
Comparative Table: 2D vs. 3D Model Characteristics
| Feature | 2D Cell Culture Models | 3D Cell Culture Models (PCLS, Spheroids) |
| Cellular Complexity | Monoculture or simple co-culture | Multi-cellular, native tissue architecture |
| Cell-Matrix Interactions | Artificial plastic or collagen-coated surface | Native or self-assembled extracellular matrix |
| Physiological Relevance | Low | High |
| Predictive Power for Efficacy | Moderate | High |
| Throughput | High | Low to Medium |
| Cost | Low | High |
Experimental Protocols
2D TGF-β1-Induced Fibrosis Model
This protocol describes a standard method for inducing a fibrotic phenotype in a 2D culture of hepatic stellate cells.
References
- 1. This compound, a cyclophilin inhibitor: A phase 2a, multicenter, single‐blind, placebo‐controlled study in F2/F3 NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound for NASH with Advanced Liver Fibrosis · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 4. This compound Treatment Improves Liver Function in MASH With Advanced Fibrosis as Quantified by HepQuant DuO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of Hepatic 2D Sandwich Cultures and 3D Spheroids for Long-term Toxicity Applications: A Multicenter Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cherrybiotech.com [cherrybiotech.com]
- 10. Comparison of Hepatic 2D Sandwich Cultures and 3D Spheroids for Long-term Toxicity Applications: A Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hepionpharma.com [hepionpharma.com]
- 12. hepionpharma.com [hepionpharma.com]
Evaluating the Reproducibility of Rencofilstat's Effects Across Different Laboratories: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rencofilstat (formerly CRV431) is a potent, orally bioavailable cyclophilin inhibitor currently under investigation for the treatment of non-alcoholic steatohepatitis (NASH), liver fibrosis, and hepatocellular carcinoma (HCC).[1][2][3] Its mechanism of action involves the inhibition of multiple cyclophilin isoforms (A, B, and D), which play crucial roles in protein folding, inflammation, collagen synthesis, and mitochondrial function.[1][4] This guide provides a comprehensive overview of the available data on the reproducibility of this compound's therapeutic effects across various preclinical and clinical studies conducted in different laboratories and clinical sites.
Mechanism of Action: A Multi-Targeted Approach
This compound's pleiotropic effects stem from its ability to inhibit different cyclophilin isoforms, leading to a cascade of downstream therapeutic benefits.[1]
-
Anti-inflammatory effects: By inhibiting Cyclophilin A (CypA), this compound blocks the pro-inflammatory signaling pathways, reducing inflammatory cell infiltration and the production of inflammatory molecules.[1][2]
-
Anti-fibrotic effects: this compound inhibits Cyclophilin B (CypB), a key regulator of collagen production in hepatic stellate cells. This leads to a reduction in collagen secretion and deposition, thereby mitigating fibrotic scarring.[1][5]
-
Hepatoprotective effects: Through the inhibition of Cyclophilin D (CypD), this compound prevents the formation of mitochondrial permeability transition pores, protecting liver cells from injury and death.[1][2]
Preclinical Reproducibility Across Independent Laboratories
This compound has demonstrated consistent anti-fibrotic activity in a variety of preclinical models across independent research laboratories in the United States, United Kingdom, France, and Japan.[6] This suggests a robust and reproducible mechanism of action.
Table 1: Summary of Preclinical Studies Demonstrating this compound's Anti-fibrotic Effects
| Animal Model | Key Findings | Research Location(s) |
| "STAM™" and "Western Diet" mouse models of NASH | Reduced liver fibrosis | US, UK, France, Japan[6] |
| Toxin-induced liver fibrosis models | Reduced liver fibrosis | US, UK, France, Japan[6] |
| Unilateral Ureteral Obstruction (UUO) mouse model of renal fibrosis | 42% reduction in kidney fibrosis | Tokyo, Japan[6] |
| Ex vivo human liver and lung tissues | Attenuated disease markers | Not specified[6] |
| Idiopathic Pulmonary Fibrosis (IPF) translational study | Decreased gene expression and secretion of fibrosis and inflammation markers | Newcastle, UK[7] |
| Mouse model of hepatocellular carcinoma | Significantly decreased the growth of liver tumors | Newcastle, UK[8] |
Clinical Reproducibility: Insights from a Multicenter Phase 2a Study
A Phase 2a, multicenter, single-blind, placebo-controlled study (AMBITION) was conducted at 10 sites in the United States to evaluate the safety, tolerability, and efficacy of this compound in patients with NASH and F2/F3 fibrosis.[4] The multicenter nature of this trial provides valuable insights into the reproducibility of this compound's effects in a clinical setting.
Experimental Protocol: Phase 2a AMBITION Study
-
Study Design: Multicenter, randomized, single-blind, placebo-controlled.[4]
-
Participants: 49 subjects with presumed F2/F3 NASH.[4]
-
Intervention: this compound 75 mg once daily (QD), this compound 225 mg QD, or placebo for 28 days.[4]
-
Primary Endpoints: Safety and tolerability.[4]
-
Exploratory Efficacy Endpoints: Changes in biomarkers of liver injury, fibrosis, and inflammation (e.g., ALT, Pro-C3, C6M).[4]
Consistent Efficacy Signals Across a Multicenter Trial
The results of the Phase 2a study demonstrated consistent trends in the reduction of key biomarkers across the study population, suggesting a reproducible effect of this compound.
Table 2: Key Efficacy Biomarker Changes in the Phase 2a AMBITION Study
| Biomarker | This compound 75 mg QD (Mean Change ± SD) | This compound 225 mg QD (Mean Change ± SD) | Placebo (Mean Change ± SD) | Statistical Significance (225 mg vs. Placebo) |
| ALT (% change) | - | -16.3 ± 25.5% | -0.7 ± 13.4% | Statistically different[4][9] |
| Pro-C3 (ng/mL) | Reductions observed | Statistically significant reduction in patients with baseline >15.0 ng/mL | - | Statistically significant[4][9] |
| C6M (ng/mL) | Reductions observed | Statistically significant reduction in patients with baseline ProC3 > 15.0 ng/mL | - | Statistically significant[4][9] |
Note: Specific mean change and SD values for the 75mg dose and for Pro-C3 and C6M across all groups were not detailed in the provided search results.
The statistically significant reductions in ALT, Pro-C3, and C6M in the 225 mg cohort compared to placebo across 10 different clinical sites provide evidence for the consistent antifibrotic and anti-inflammatory effects of this compound.[4][9]
Comparison with Alternatives
While a direct head-to-head reproducibility comparison with other NASH drug candidates is not available, this compound's unique mechanism as a pan-cyclophilin inhibitor distinguishes it from many other therapies in development.[1][10] Unlike therapies that primarily target metabolic pathways, this compound directly addresses the downstream consequences of liver injury, namely inflammation and fibrosis.[1][5]
Table 3: Mechanistic Comparison of this compound with Other NASH Drug Candidates
| Drug Candidate | Primary Mechanism of Action | Key Therapeutic Effect |
| This compound | Cyclophilin Inhibition | Anti-fibrotic, Anti-inflammatory, Hepatoprotective[1][4] |
| Resmetirom | Thyroid Hormone Receptor-β Agonist | Reduction in hepatic fat[10] |
| Vonafexor | Farnesoid X Receptor (FXR) Agonist | Reduction in liver fat content[10] |
Conclusion
The available data from both preclinical and clinical studies suggest a consistent and reproducible effect of this compound on key pathological processes in liver disease. The consistent anti-fibrotic activity observed in various animal models across multiple independent laboratories, coupled with the coherent efficacy signals from a multicenter Phase 2a clinical trial, supports the robustness of this compound's mechanism of action. While direct, head-to-head studies focused solely on reproducibility are lacking, the existing body of evidence provides a strong foundation for the continued development of this compound as a promising therapeutic for fibrotic diseases. Further larger and longer-term clinical trials will be crucial to confirm these findings and fully establish the reproducibility of its clinical benefits.
References
- 1. hepionpharma.com [hepionpharma.com]
- 2. This compound in HCC: What You Need To Know - OncologyTube [oncologytube.com]
- 3. This compound - Hepion Pharmaceuticals - AdisInsight [adisinsight.springer.com]
- 4. This compound, a cyclophilin inhibitor: A phase 2a, multicenter, single‐blind, placebo‐controlled study in F2/F3 NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hepionpharma.com [hepionpharma.com]
- 6. hepionpharma.com [hepionpharma.com]
- 7. apnews.com [apnews.com]
- 8. Hepion Pharmaceuticals and FibroFind Announce Anti-Cancer Activity of CRV431 in a Nonclinical Liver Cancer Study [fibrofind.com]
- 9. This compound, a cyclophilin inhibitor: A phase 2a, multicenter, single-blind, placebo-controlled study in F2/F3 NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound for NASH with Advanced Liver Fibrosis · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
Safety Operating Guide
Proper Disposal of Rencofilstat: A Guide for Laboratory Professionals
EDISON, N.J. - For researchers, scientists, and drug development professionals handling Rencofilstat, a potent, orally active cyclophilin inhibitor, adherence to proper disposal protocols is critical for laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the safe handling and disposal of this compound, reinforcing our commitment to being a trusted partner in laboratory safety and chemical management.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, it is imperative that this compound is not released into the environment and is disposed of through an approved waste disposal plant.[1]
Summary of this compound Hazards and Handling
To ensure safe handling and disposal, it is crucial to be aware of the specific hazards associated with this compound. The following table summarizes the key safety information derived from the Material Safety Data Sheet (MSDS).
| Hazard Classification | GHS Classification | Precautionary Statements |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed.[1] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life.[1] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[1] |
| Handling | - | P264: Wash skin thoroughly after handling.[1] |
| P270: Do not eat, drink or smoke when using this product.[1] | ||
| P273: Avoid release to the environment.[1] | ||
| Disposal | - | P501: Dispose of contents/ container to an approved waste disposal plant.[1] |
Experimental Protocol: Step-by-Step Disposal Procedure for this compound
This protocol outlines the mandatory steps for the safe disposal of this compound in a laboratory setting. Adherence to these procedures will minimize exposure risks and prevent environmental contamination.
1. Personal Protective Equipment (PPE):
-
Before handling this compound, ensure appropriate PPE is worn, including safety glasses, gloves, and a lab coat.
2. Waste Segregation and Collection:
-
Solid this compound Waste:
-
Place all solid this compound, including unused or expired powder, into a designated, clearly labeled hazardous waste container.
-
The container must be compatible with the chemical and have a secure lid to prevent spillage.
-
-
Contaminated Materials:
-
Any materials that have come into contact with this compound, such as weighing boats, contaminated gloves, and bench paper, must be considered hazardous waste.
-
Collect these materials in a separate, clearly labeled hazardous waste container.
-
-
Liquid this compound Waste (Solutions):
-
Collect all solutions containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Crucially, do not dispose of any liquid containing this compound down the drain. This is to prevent its release into the aquatic environment, where it is highly toxic.[1]
-
3. Labeling of Waste Containers:
-
All hazardous waste containers for this compound must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards: "Harmful if Swallowed," "Toxic to Aquatic Life"
-
The date of waste accumulation.
-
4. Storage of Hazardous Waste:
-
Store the sealed and labeled hazardous waste containers in a designated, secure area away from incompatible materials.
-
The storage area should be well-ventilated and have secondary containment to manage any potential leaks.
5. Final Disposal:
-
Arrange for the collection and disposal of the this compound hazardous waste through a licensed and approved waste disposal company.
-
Provide the waste disposal company with a copy of the this compound Safety Data Sheet (SDS) to ensure they are aware of the handling and disposal requirements.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By following these detailed procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. This commitment to safety and responsible chemical management is paramount in the advancement of scientific research.
References
Essential Safety and Logistical Information for Handling Rencofilstat
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of Rencofilstat (CAS No. 1383420-08-3), a pan-cyclophilin inhibitor.[1][2][3][4][5] Adherence to these guidelines is essential to ensure personnel safety and maintain a safe laboratory environment.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound, particularly in its powdered form.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must be equipped with side-shields to protect against splashes.[3] |
| Hand Protection | Protective Gloves | Nitrile or butyl rubber gloves are recommended for their chemical resistance. Double gloving is advised when handling the powder. |
| Body Protection | Impervious Clothing | A lab coat or gown made of a non-absorbent material.[3] |
| Respiratory Protection | Suitable Respirator | An N95 or higher-rated particulate respirator is necessary when handling the powder outside of a containment system. For higher-risk activities such as spill cleanup or handling large quantities, a Powered Air-Purifying Respirator (PAPR) is recommended. |
Operational Plan: Handling and Reconstitution
Engineering Controls: All work with this compound powder must be conducted in a certified chemical fume hood or a biological safety cabinet (BSC) to minimize inhalation exposure. An accessible safety shower and eye wash station must be in close proximity to the handling area.[3]
Experimental Protocol: Reconstitution of this compound Powder
This protocol outlines the procedure for preparing a stock solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile, conical-bottom centrifuge tubes
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
Procedure:
-
Preparation: Don all required personal protective equipment as specified in the table above. Ensure the chemical fume hood or BSC is functioning correctly.
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile, conical-bottom centrifuge tube within the containment of the fume hood/BSC.
-
Solvent Addition: Add the appropriate volume of DMSO to achieve the desired stock concentration. This compound has been shown to be soluble in DMSO.
-
Dissolution: Cap the tube securely and vortex the solution until the this compound powder is completely dissolved. Gentle warming may be applied if necessary, but monitor for any signs of degradation.
-
Storage: Store the this compound stock solution at -20°C for short-term storage or -80°C for long-term storage to maintain stability.[6]
Disposal Plan
The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination, as it is very toxic to aquatic life with long-lasting effects.[3]
| Waste Stream | Disposal Procedure |
| Solid Waste | All disposable materials that have come into contact with this compound (e.g., gloves, pipette tips, empty vials) must be collected in a designated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Unused or waste solutions of this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour down the drain. |
| Contaminated Sharps | Needles, syringes, or any other sharps contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof. |
All hazardous waste must be disposed of through a licensed professional waste disposal service in accordance with all applicable federal, state, and local regulations.
Emergency Procedures
Spill:
-
Evacuate the immediate area.
-
Wearing appropriate PPE (including respiratory protection), cover the spill with an absorbent material.
-
Decontaminate the area using a 10% bleach solution, followed by a 70% ethanol or isopropanol wash.
-
Collect all cleanup materials in a sealed, labeled hazardous waste container.
Exposure:
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing.[3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[3]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
Visual Guides
Caption: Workflow for the safe handling and disposal of this compound.
Caption: Emergency response flowchart for this compound incidents.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
